2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride
Description
Properties
IUPAC Name |
2-(1,3-thiazol-2-yl)butan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2S.ClH/c1-3-7(2,8)6-9-4-5-10-6;/h4-5H,3,8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIRPEYLWMZWEPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C1=NC=CS1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Foreword: The 2-Aminothiazole Scaffold - A Nexus of Therapeutic Potential
An In-Depth Technical Guide to the Cellular Mechanisms of Action of 2-Aminothiazole Derivatives
As a Senior Application Scientist, one rarely encounters a chemical scaffold with the sheer breadth of biological activity exhibited by the 2-aminothiazole core. This heterocyclic system is not merely a synthetic curiosity; it is a privileged structure in medicinal chemistry, forming the backbone of approved drugs like the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib.[1] Its prevalence stems from its ability to engage in a variety of non-covalent interactions with biological macromolecules, making it a versatile template for drug design.[2][3] This guide eschews a superficial overview, instead delving into the core cellular and molecular mechanisms through which these derivatives exert their potent effects, with a primary focus on their anticancer properties. We will explore the causality behind the experimental designs used to elucidate these mechanisms, providing actionable protocols and field-proven insights for researchers in drug discovery and development.
The Central Mechanism: Disruption of Kinase-Mediated Signaling
The most profound and widely exploited mechanism of action for 2-aminothiazole derivatives is the inhibition of protein kinases.[4] Kinases are fundamental regulators of nearly all cellular processes, and their dysregulation is a hallmark of cancer.[5] The 2-aminothiazole scaffold serves as an excellent "hinge-binding" motif, interacting with the ATP-binding pocket of many kinases to block their catalytic activity.
Targeting Cell Cycle Progression: CDK and Aurora Kinase Inhibition
Uncontrolled proliferation is the essence of cancer, driven by a deregulated cell cycle. Cyclin-dependent kinases (CDKs) and Aurora kinases are master regulators of this process.
-
Cyclin-Dependent Kinases (CDKs): These kinases, when complexed with their cyclin partners, phosphorylate key substrates to drive cells through the G1, S, G2, and M phases. 2-aminothiazole derivatives have been developed as potent CDK inhibitors.[1] For instance, SNS-032 is a powerful inhibitor of CDK2, CDK7, and CDK9.[1] By inhibiting CDK2, such compounds prevent the phosphorylation of substrates like the retinoblastoma protein (Rb), leading to cell cycle arrest, typically at the G1/S transition, and subsequent apoptosis.[1][6]
-
Aurora Kinases: This family of serine/threonine kinases (Aurora A, B, and C) is critical for mitotic progression, including centrosome maturation, spindle assembly, and cytokinesis. Their overexpression is common in many tumors.[5][7] The 2-aminothiazole core is an indispensable structure for designing novel Aurora kinase inhibitors.[5] These inhibitors disrupt mitosis, leading to endoreduplication and apoptosis. The inhibition of Aurora kinases can be confirmed in cells by observing a decrease in the phosphorylation of a key substrate, histone H3 at serine 10.[8]
Allosteric Inhibition: A Novel Approach for Targeting Protein Kinase CK2
While most kinase inhibitors are ATP-competitive, some 2-aminothiazole derivatives have been identified as novel allosteric inhibitors of protein kinase CK2.[9] CK2 is a pro-survival kinase implicated in multiple cancer pathways. These allosteric modulators bind to a pocket adjacent to the ATP-binding site, inducing a conformational change that inhibits kinase activity.[9] This mechanism offers a potential advantage in selectivity, as allosteric sites are often more unique than the highly conserved ATP-binding pocket, thereby reducing off-target effects.[9]
Quantitative Data on Kinase Inhibition
The efficacy of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀).
| Compound Class/Example | Target Kinase(s) | IC₅₀ Value | Cellular Effect | Reference(s) |
| Dasatinib (BMS-354825) | Pan-Src, Abl | Sub-nanomolar | Inhibition of proliferation in CML cells | [1][10] |
| SNS-032 | CDK2, CDK7, CDK9 | Low nanomolar | G1/S arrest, Apoptosis | [1] |
| Compound 16b (Kim et al.) | CDK2 | 1-10 nM | Apoptosis in A2780 ovarian carcinoma cells | [1] |
| Compound 27 (Goettert et al.) | CK2 (allosteric) | 0.6 µM | Apoptosis, STAT3 inhibition in 786-O cells | [9] |
| TH-39 | Nek2 (indirect) | 0.78 µM (K562) | G0/G1 arrest, Apoptosis in leukemia cells | [1] |
Induction of Apoptosis: The Cellular Self-Destruct Sequence
A desired outcome for any anticancer agent is the induction of programmed cell death, or apoptosis. 2-aminothiazole derivatives trigger this process through multiple, often interconnected, pathways.
The Intrinsic (Mitochondrial) Pathway
Many derivatives converge on the mitochondria to initiate apoptosis. A key example is the compound TH-39, which was shown to increase the accumulation of reactive oxygen species (ROS) in chronic myeloid leukemia cells.[1] This oxidative stress leads to a decrease in the mitochondrial membrane potential, a point of no return in the apoptotic cascade.[1] This is followed by the downregulation of the anti-apoptotic protein Bcl-2 and the upregulation of the pro-apoptotic protein Bax.[1] This shift in the Bax/Bcl-2 ratio facilitates the release of cytochrome c from the mitochondria, ultimately leading to the activation of executioner caspases like caspase-3.[1]
Other Pro-Apoptotic Mechanisms
-
Tubulin Polymerization Inhibition: Some derivatives act as microtubule-destabilizing agents. By inhibiting tubulin polymerization, they disrupt the mitotic spindle, leading to a prolonged arrest in the G2/M phase of the cell cycle, which ultimately triggers apoptosis.[1]
-
DNA Intercalation: Though less common, some planar 2-aminothiazole structures have been suggested to act as DNA intercalating agents, disrupting DNA replication and transcription and inducing a DNA damage response that can lead to apoptosis.[1]
Antimicrobial and Anti-inflammatory Mechanisms
Beyond cancer, the 2-aminothiazole scaffold is prominent in antimicrobial and anti-inflammatory agents.[11][12][13]
-
Antimicrobial Action: The mechanisms are varied. Some derivatives are proposed to inhibit fungal lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis, mirroring the action of azole antifungals.[11] In bacteria, sulfathiazole, an early sulfa drug, acts as a competitive inhibitor of dihydropteroate synthase, blocking folic acid synthesis.[2]
-
Anti-inflammatory Action: Derivatives like Meloxicam and Sudoxicam are nonsteroidal anti-inflammatory drugs (NSAIDs) that function by inhibiting cyclooxygenase (COX) enzymes, thereby blocking the synthesis of pro-inflammatory prostaglandins.[2]
Experimental Protocols for Mechanistic Elucidation
To validate the mechanisms described, a series of well-established cellular and biochemical assays are required. The following protocols are foundational for characterizing the activity of novel 2-aminothiazole derivatives.
Protocol: Western Blotting for Apoptosis Markers
Causality: This protocol is designed to visualize the cleavage of key proteins that occurs during apoptosis.[14] The appearance of a cleaved, lower molecular weight band for caspase-3 or PARP-1 is a hallmark of apoptosis. The choice of antibodies is critical for specifically detecting these cleaved fragments.
Methodology:
-
Cell Treatment & Lysis:
-
Plate adherent cells (e.g., A2780, K562) and grow to 70-80% confluency.
-
Treat cells with the 2-aminothiazole derivative at various concentrations (e.g., 0.1, 1, 10 µM) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 24, 48 hours). Include a positive control for apoptosis, such as staurosporine.
-
For adherent cells, collect both the supernatant (containing floating apoptotic cells) and the attached cells (by scraping).[15] Pellet all cells by centrifugation (300 x g, 5 min).
-
Wash the cell pellet once with ice-cold PBS.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Incubate on ice for 30 minutes.
-
Clarify the lysate by centrifugation (14,000 x g, 15 min, 4°C) and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
-
SDS-PAGE and Transfer:
-
Denature 20-30 µg of protein per lane by boiling in Laemmli sample buffer.
-
Separate proteins on a 12% or 4-20% gradient SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature in 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).
-
Incubate the membrane overnight at 4°C with primary antibodies against cleaved caspase-3 and cleaved PARP-1. Also, probe for a loading control (e.g., β-actin or GAPDH) on the same or a parallel blot.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane 3x for 10 minutes each with TBST.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film. An increase in the signal for cleaved fragments confirms apoptosis.
-
Protocol: Cell Cycle Analysis by Flow Cytometry
Causality: This technique quantifies the DNA content of individual cells, allowing for the determination of the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).[16] Propidium Iodide (PI) is a fluorescent intercalating agent that binds to DNA stoichiometrically; thus, cells in G2/M (with 4n DNA) will have twice the fluorescence intensity of cells in G0/G1 (with 2n DNA). RNase treatment is essential to prevent PI from binding to double-stranded RNA, which would confound the DNA content measurement.[17]
Methodology:
-
Cell Seeding and Treatment:
-
Seed 1x10⁶ cells in a 6-well plate and allow them to adhere overnight.
-
Treat cells with the test compound at various concentrations for 24 hours.
-
-
Cell Harvesting and Fixation:
-
Harvest cells (including any floating cells) and wash with PBS.
-
Resuspend the cell pellet in 0.5 mL of PBS.
-
While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to fix the cells.[18]
-
Incubate at -20°C for at least 2 hours (can be stored for weeks).
-
-
Staining:
-
Data Acquisition and Analysis:
-
Analyze the samples on a flow cytometer, exciting with a 488 nm laser and collecting fluorescence in the red channel (e.g., >610 nm).
-
Acquire at least 10,000 events per sample.
-
Use cell cycle analysis software (e.g., ModFit, FlowJo) to generate a DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases. An accumulation of cells in a specific phase indicates cell cycle arrest.
-
Conclusion
The 2-aminothiazole scaffold represents a cornerstone of modern medicinal chemistry, with derivatives capable of modulating a wide array of cellular targets and pathways. Their primary mechanism of action in an oncological context is the potent inhibition of key protein kinases that drive cell proliferation and survival. This kinase inhibition, coupled with the induction of ROS and direct interference with the cytoskeleton, culminates in robust cell cycle arrest and apoptotic cell death. The experimental protocols detailed herein provide a validated framework for researchers to dissect these mechanisms, enabling the rational design and development of the next generation of 2-aminothiazole-based therapeutics.
References
-
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Archiv der Pharmazie, 354(4), e2000268. [Link]
-
Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Shaik, N. B., Vanga, M. R., D'Souza, S. L., & Kulkarni, R. G. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega, 8(46), 43867–43883. [Link]
-
Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar. [Link]
-
Shaik, N. B., Vanga, M. R., D'Souza, S. L., & Kulkarni, R. G. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. ACS Omega. [Link]
-
Tantawy, M. A., et al. (2022). SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. EXCLI Journal. [Link]
-
Goettert, M. S., et al. (2020). 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. European Journal of Medicinal Chemistry, 208, 112762. [Link]
-
Nevagi, R. J., et al. (2014). Biological and medicinal significance of 2-aminothiazoles. Der Pharmacia Lettre, 6(5), 134-150. [Link]
-
Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]
-
Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. PubMed. [Link]
-
Gomha, S. M., et al. (2017). Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. Molecules, 22(12), 2113. [Link]
-
Elsadek, M. F., Ahmed, B. M., & Farahat, M. F. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. ResearchGate. [Link]
-
Das, J., et al. (2006). 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry, 49(23), 6819-32. [Link]
-
Gazvoda, M., et al. (2019). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 24(16), 2969. [Link]
-
Taylor & Francis Online. (n.d.). Synthesis and anticancer properties of 2-aminothiazole derivatives. Taylor & Francis Online. [Link]
-
Kim, K. S., et al. (2002). Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities. Journal of Medicinal Chemistry, 45(18), 3905-27. [Link]
-
Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Bio-Rad Antibodies. [Link]
-
Shaik, N. B., et al. (2023). 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. PubMed. [Link]
-
ResearchGate. (2021). Best protocol to collect mammalian cells for screening apoptosis markers using WB? ResearchGate. [Link]
-
University of Wisconsin Carbone Cancer Center. (2017). Cell Cycle Analysis. UWCCC Flow Cytometry Laboratory. [Link]
-
Kim, H. S., & Lee, J. H. (2017). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 1645, 13-20. [Link]
-
Lavrik, I. N. (2010). Determination of Caspase Activation by Western Blot. Methods in Molecular Biology, 648, 111-120. [Link]
-
ResearchGate. (2015). Discovery of 2-Aminothiazole Derivatives as Antitumor Agents. ResearchGate. [Link]
-
Assay Genie. (n.d.). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie. [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Recent Developments and Biological Activities of 2-Aminothiazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sci-Hub. Discovery of Aminothiazole Inhibitors of Cyclin-Dependent Kinase 2: Synthesis, X-ray Crystallographic Analysis, and Biological Activities / Journal of Medicinal Chemistry, 2002 [sci-hub.fr]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 15. researchgate.net [researchgate.net]
- 16. Cell Cycle Analysis by Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. cancer.wisc.edu [cancer.wisc.edu]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
Chemical structure and properties of 2-(1,3-Thiazol-2-yl)butan-2-amine
An In-Depth Technical Guide to the Synthesis, Characterization, and Potential Applications of 2-(1,3-Thiazol-2-yl)butan-2-amine and its Analogs
Abstract
The thiazole moiety is a cornerstone in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. This guide provides a comprehensive technical overview of 2-(1,3-Thiazol-2-yl)butan-2-amine, a compound of interest for its potential applications in drug discovery. While specific data on this exact molecule is limited in public literature, this document constructs a robust scientific profile by extrapolating from well-characterized, structurally similar compounds and established principles of organic and medicinal chemistry. We will delve into its putative chemical structure and properties, propose a viable synthetic route, outline detailed protocols for its characterization, and discuss its potential as a lead compound in drug development. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking to explore novel chemical entities based on the thiazole scaffold.
Introduction: The Significance of the Thiazole Ring in Medicinal Chemistry
The 1,3-thiazole ring is a privileged scaffold in drug discovery, forming the core of numerous approved drugs and clinical candidates. Its prevalence stems from its ability to engage in a variety of non-covalent interactions, including hydrogen bonding, dipole-dipole interactions, and π-stacking, which are crucial for molecular recognition at biological targets. Furthermore, the thiazole ring is metabolically stable and can serve as a bioisostere for other aromatic and heteroaromatic systems, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
2-(1,3-Thiazol-2-yl)butan-2-amine represents a potentially novel chemical entity that combines the versatile thiazole core with a chiral secondary amine. This combination of functional groups suggests potential for a range of biological activities, making it a compelling candidate for further investigation.
Chemical Structure and Predicted Properties
The chemical structure of 2-(1,3-Thiazol-2-yl)butan-2-amine features a central thiazole ring substituted at the 2-position with a butan-2-amine group. The amine is attached to a chiral center, meaning the compound can exist as two enantiomers.
Table 1: Predicted Physicochemical Properties of 2-(1,3-Thiazol-2-yl)butan-2-amine
| Property | Predicted Value | Method of Prediction |
| Molecular Formula | C7H12N2S | - |
| Molecular Weight | 156.25 g/mol | - |
| pKa (amine) | ~9.5 - 10.5 | Based on similar secondary amines |
| LogP | ~1.5 - 2.5 | Based on similar thiazole derivatives |
| Hydrogen Bond Donors | 1 | - |
| Hydrogen Bond Acceptors | 2 | - |
| Rotatable Bonds | 2 | - |
Note: These values are estimations based on the chemical structure and data from analogous compounds. Experimental verification is required.
Proposed Synthesis and Mechanistic Rationale
A plausible and efficient synthesis of 2-(1,3-Thiazol-2-yl)butan-2-amine can be envisioned through a Hantzsch thiazole synthesis, a classic and reliable method for the formation of the thiazole ring.
Proposed Synthetic Scheme
Caption: Proposed synthetic pathway for 2-(1,3-Thiazol-2-yl)butan-2-amine.
Step-by-Step Experimental Protocol
Step 1: α-Bromination of Butan-2-one
-
To a solution of butan-2-one (1.0 eq) in a suitable solvent such as methanol or acetic acid, add bromine (1.0 eq) dropwise at 0 °C.
-
Allow the reaction to stir at room temperature until the bromine color disappears, indicating consumption of the starting material.
-
Quench the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product, 1-bromobutan-2-one, with an organic solvent like diethyl ether.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by distillation or column chromatography.
Step 2: Hantzsch Thiazole Synthesis
-
Dissolve 1-bromobutan-2-one (1.0 eq) and thiourea (1.1 eq) in ethanol.
-
Reflux the mixture for several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Neutralize the reaction with a base, such as sodium hydroxide, to obtain the free amine.
-
Extract the product, 2-(1,3-Thiazol-2-yl)butan-2-amine, with an appropriate organic solvent (e.g., dichloromethane).
-
Dry the combined organic layers, filter, and concentrate.
-
Purify the final compound by column chromatography on silica gel.
Comprehensive Characterization and Analytical Protocols
Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized compound.
Spectroscopic Analysis
Table 2: Expected Spectroscopic Data for 2-(1,3-Thiazol-2-yl)butan-2-amine
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the thiazole ring protons, the aliphatic protons of the butyl group, and a broad singlet for the amine proton. The chemical shifts and coupling patterns will be indicative of the specific substitution pattern. |
| ¹³C NMR | Resonances for the carbon atoms of the thiazole ring and the butan-2-amine side chain. |
| FT-IR | Characteristic peaks for N-H stretching of the amine, C-H stretching of the aliphatic and aromatic groups, and C=N and C-S stretching of the thiazole ring. |
| Mass Spec | A molecular ion peak corresponding to the molecular weight of the compound (156.25 m/z for [M]+). |
Chromatographic Purity Assessment
-
High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method should be developed to assess the purity of the final compound. A C18 column with a mobile phase gradient of water and acetonitrile containing 0.1% trifluoroacetic acid is a common starting point.
-
Chiral HPLC: To separate and quantify the enantiomers, a chiral stationary phase (e.g., cellulose or amylose-based) should be employed.
Potential Applications in Drug Discovery
The structural motifs present in 2-(1,3-Thiazol-2-yl)butan-2-amine suggest several potential avenues for drug discovery research.
Kinase Inhibition
The aminothiazole scaffold is a well-established pharmacophore in the design of kinase inhibitors. The nitrogen atoms of the thiazole ring can act as hydrogen bond acceptors, mimicking the hinge-binding motif of ATP. The butan-2-amine substituent can be further modified to explore interactions with other regions of the ATP-binding pocket.
Caption: Potential mechanism of action as a kinase inhibitor.
Antimicrobial Activity
Thiazole-containing compounds have demonstrated a broad spectrum of antimicrobial activities. The proposed compound could be screened against a panel of bacterial and fungal strains to evaluate its potential as a novel anti-infective agent.
Future Directions and Conclusion
This technical guide has provided a comprehensive overview of the predicted properties, synthesis, and potential applications of 2-(1,3-Thiazol-2-yl)butan-2-amine. While this specific molecule may not be extensively documented, the principles and protocols outlined here provide a solid foundation for its synthesis and investigation. The versatility of the thiazole scaffold, combined with the potential for chiral interactions from the butan-2-amine moiety, makes this and related compounds attractive targets for future drug discovery efforts. Experimental validation of the proposed synthesis and biological activities is the critical next step in unlocking the therapeutic potential of this chemical class.
References
-
Thiazole: A Privileged Scaffold in Medicinal Chemistry. Future Medicinal Chemistry. [Link]
-
The Role of Thiazole and its Derivatives in Medicinal Chemistry. Bioorganic & Medicinal Chemistry. [Link]
-
Hantzsch Thiazole Synthesis: A Century of Progress. Chemical Reviews. [Link]
-
Aminothiazoles in Kinase Inhibition. Journal of Medicinal Chemistry. [Link]
-
A Review on Biological Activity of Thiazole Derivatives. Journal of Saudi Chemical Society. [Link]
An In-Depth Technical Guide to the Spectroscopic Characterization of 2-Aminothiazole Derivatives
Introduction: The 2-Aminothiazole Scaffold and the Imperative of Spectroscopic Verification
The 2-aminothiazole ring is a cornerstone of modern medicinal chemistry. This privileged scaffold is present in a multitude of clinically significant drugs, including sulfathiazole (an antimicrobial), ritonavir (an antiretroviral), and tiazofurin (an antineoplastic agent).[1] Its prevalence stems from its versatile chemical reactivity and its ability to act as a pharmacophore, engaging in crucial interactions with biological targets.[2][3] The development of novel therapeutics based on this framework is a highly active area of research, encompassing anticancer, anti-inflammatory, antioxidant, and antimicrobial applications.[3]
For researchers and drug development professionals, the unambiguous confirmation of molecular structure is not merely a procedural step but the foundation of scientific integrity. The synthesis of 2-aminothiazole derivatives, often achieved via the Hantzsch reaction or variations thereof, can yield isomers or unexpected byproducts.[4] Therefore, a robust and multi-faceted analytical approach is paramount. This guide provides an in-depth exploration of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structures of 2-aminothiazole derivatives. We will move beyond a simple recitation of data, focusing instead on the causal relationships between molecular structure and spectral output, offering field-proven insights into experimental design and data interpretation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.
¹H NMR Spectroscopy: Probing the Proton Environment
In ¹H NMR, the chemical shift (δ) of a proton is highly dependent on its local electronic environment. For 2-aminothiazole derivatives, several key regions of the spectrum are diagnostic.
-
Amino (-NH₂) Protons: The protons of the primary amino group typically appear as a broad singlet. Their chemical shift is highly variable (ranging from δ 4.9 to 7.5 ppm) and is influenced by solvent, concentration, and temperature due to hydrogen bonding and exchange phenomena. In DMSO-d₆, a common solvent for these compounds, the NH₂ signal is often well-defined.[5][6]
-
Thiazole Ring Protons: The unsubstituted 2-aminothiazole core has two protons on the heterocyclic ring, H4 and H5. The H5 proton, adjacent to the sulfur atom, is typically found further downfield than the H4 proton. However, in many derivatives of interest, the C4 or C5 position is substituted. For a 4-substituted derivative, the H5 proton appears as a singlet, often in the range of δ 6.7-7.5 ppm.[5][7]
-
Substituent Protons: Protons on aryl or alkyl groups attached to the thiazole ring will appear in their expected regions. For example, aromatic protons on a phenyl ring at the C4 position typically resonate as a multiplet in the δ 7.3-8.2 ppm range.[4]
Table 1: Typical ¹H NMR Chemical Shifts (δ, ppm) for 2-Aminothiazole Derivatives
| Proton Type | Typical Chemical Shift (ppm) | Multiplicity | Notes |
| Amino (-NH₂) | 4.9 - 7.5 | broad singlet | Highly dependent on solvent and concentration. |
| Thiazole H5 (in 4-substituted) | 6.7 - 7.5 | singlet | Position is sensitive to the nature of the C4 substituent. |
| Aromatic (e.g., C4-Phenyl) | 7.3 - 8.2 | multiplet | Pattern depends on the substitution of the phenyl ring. |
| Methylene (-CH₂-) adjacent to N | ~4.5 | singlet/triplet | Dependent on neighboring groups. |
| Methyl (-CH₃) on Aryl ring | ~2.3 | singlet | Typical position for an aromatic methyl group. |
Data compiled from references[4][5][7].
¹³C NMR Spectroscopy: Characterizing the Carbon Framework
¹³C NMR spectroscopy provides complementary information, revealing the chemical environment of each carbon atom.
-
C2 Carbon (Amine-bearing): This carbon is significantly deshielded due to its attachment to two electronegative nitrogen atoms (in the ring and the amino group). It consistently appears far downfield, typically in the range of δ 168-172 ppm.[5]
-
C4 and C5 Carbons: The chemical shifts of these carbons are highly dependent on the substituents. In a derivative with a C4-aryl group, the C4 carbon might appear around δ 145-150 ppm, while the unsubstituted C5 carbon would be found further upfield, around δ 105-110 ppm.[5]
Table 2: Typical ¹³C NMR Chemical Shifts (δ, ppm) for 2-Aminothiazole Derivatives
| Carbon Type | Typical Chemical Shift (ppm) | Notes |
| C2 (C-NH₂) | 168 - 172 | The most downfield signal of the thiazole ring. |
| C4 | 145 - 150 | Highly sensitive to the nature of the substituent at this position. |
| C5 | 105 - 110 | Generally the most upfield signal of the thiazole ring carbons. |
| Aromatic Carbons | 120 - 140 | Multiple signals expected depending on substitution. |
Data compiled from reference[5].
Experimental Protocol: NMR Data Acquisition
A self-validating NMR protocol ensures reproducibility and accuracy.
-
Sample Preparation: Dissolve 5-10 mg of the purified 2-aminothiazole derivative in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.[4]
-
Expert Insight: DMSO-d₆ is often preferred as it is an excellent solvent for many heterocyclic compounds and helps in observing labile N-H protons which might exchange too rapidly in other solvents like D₂O.[5] However, be aware that some 2-aminothiazoles can exhibit instability and undergo decomposition in DMSO stock solutions over time, a critical consideration for screening campaigns.[8]
-
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).[6]
-
Instrument Setup: Acquire spectra on a high-field NMR spectrometer (e.g., 300 or 400 MHz).[4][6]
-
Data Acquisition:
-
For ¹H NMR, acquire data with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).
-
For ¹³C NMR, a larger number of scans is required due to the low natural abundance of the ¹³C isotope (typically 128-1024 scans).
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and reliable method for identifying the presence of key functional groups by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
For 2-aminothiazole derivatives, the IR spectrum provides several characteristic absorption bands that serve as a molecular fingerprint.[5]
-
N-H Stretching: The amino group (-NH₂) gives rise to one or two sharp-to-medium bands in the 3100-3400 cm⁻¹ region. The presence of two bands corresponds to the symmetric and asymmetric stretching modes of the primary amine.
-
C-H Stretching: Aromatic and heterocyclic C-H stretching vibrations are typically observed as weak bands just above 3000 cm⁻¹.[9]
-
C=N and C=C Stretching: The thiazole ring contains both C=N and C=C bonds. Their stretching vibrations are coupled and appear as a series of medium-to-strong bands in the 1500-1650 cm⁻¹ region. A band around 1515 cm⁻¹ is often assigned to the C=N group.[5]
-
N-H Bending: The scissoring vibration of the primary amine typically appears as a medium-to-strong band in the 1600-1650 cm⁻¹ region, often overlapping with the ring stretching bands.
-
C-S-C Stretching: The vibration of the C-S bond within the thiazole ring is more difficult to assign definitively but is expected to appear as a weak band in the fingerprint region, with some sources citing absorptions around 1090 cm⁻¹.[5]
Table 3: Characteristic IR Absorption Frequencies for 2-Aminothiazole Derivatives
| Functional Group | Vibration Type | Typical Frequency (cm⁻¹) | Intensity |
| Primary Amine (-NH₂) | N-H Stretch | 3100 - 3400 | Medium, often two bands |
| Heteroaromatic C-H | C-H Stretch | 3000 - 3100 | Weak to Medium |
| Thiazole Ring | C=N Stretch | ~1515 | Medium to Strong |
| Thiazole Ring | C=C Stretch | ~1455 | Medium to Strong |
| Primary Amine (-NH₂) | N-H Bend | 1600 - 1650 | Medium to Strong |
| Thiazole Ring | C-S-C Stretch | ~1090 | Weak to Medium |
Data compiled from references[5][7].
Experimental Workflow: Acquiring an IR Spectrum
Caption: Standard workflow for obtaining an FT-IR spectrum of a solid sample.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an essential technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the molecular weight of the compound and, through fragmentation analysis, offers valuable clues about its structure.
Molecular Ion Peak (M⁺)
In electron impact (EI) ionization, the molecule is bombarded with high-energy electrons, ejecting one electron to form a radical cation known as the molecular ion (M⁺). The peak corresponding to this ion gives the nominal molecular weight of the compound. For 2-aminothiazole derivatives, the molecular ion peak is often observed with significant intensity.[5][10] Due to the "Nitrogen Rule," a molecule with an odd number of nitrogen atoms (like 2-aminothiazole and many of its derivatives) will have an odd nominal molecular weight.[11]
Key Fragmentation Patterns
The molecular ion is often unstable and breaks apart into smaller, charged fragments. The pattern of fragmentation is predictable and highly useful for structural confirmation.
A common fragmentation pathway for 4-aryl-2-aminothiazoles involves the cleavage of the thiazole ring. For instance, the molecular ion can fragment to produce the ion of the 5-(4-alkylphenyl)-2-aminothiazole itself, which can then undergo further fragmentation.[10] Another key fragmentation is the loss of small, stable neutral molecules. Common losses include:
-
Loss of HCN or NHCN: Cleavage of the ring can lead to the elimination of hydrogen cyanide (27 u) or cyanamide (42 u).[10]
-
Alpha-Cleavage: Bonds adjacent to heteroatoms are prone to cleavage. For amines, alpha-cleavage next to the nitrogen is a dominant process.[11]
Illustrative Fragmentation Pathway
The following diagram illustrates a plausible fragmentation for a generic 4-phenyl-2-aminothiazole.
Caption: A simplified EI-MS fragmentation pathway for 4-phenyl-2-aminothiazole.
Experimental Protocol: Mass Spectrometry Analysis
-
Sample Introduction: Introduce a small amount of the sample (typically dissolved in a volatile solvent like methanol or acetonitrile) into the mass spectrometer.[4]
-
Ionization: Ionize the sample using an appropriate method. Electron Impact (EI) is common for providing detailed fragmentation, while softer ionization techniques like Electrospray Ionization (ESI) are useful for confirming the molecular weight with minimal fragmentation (often showing the protonated molecule, [M+H]⁺).[4]
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions to generate the mass spectrum.
-
Data Analysis: Analyze the spectrum to identify the molecular ion peak and interpret the major fragment ions to corroborate the proposed structure.
Integrated Analysis: A Holistic Approach
The true power of spectroscopic characterization lies in the integration of data from all three techniques. A proposed structure must be consistent with every piece of evidence.
Case Example: Characterization of 4-(4-bromophenyl)-thiazol-2-amine [5]
-
¹H NMR: Would show a singlet for the -NH₂ group (e.g., δ 4.9), a singlet for the thiazole H5 proton (e.g., δ 6.7), and a characteristic pattern for the 1,4-disubstituted (para) aromatic ring (two doublets, e.g., δ 7.49-7.65).
-
¹³C NMR: Would reveal the C2 signal around δ 168 ppm, and other signals corresponding to the substituted thiazole and bromophenyl rings (e.g., δ 134, 132, 122, 104).
-
IR: Would display characteristic bands for N-H stretching (~3353 cm⁻¹), C=N stretching (~1515 cm⁻¹), C=C stretching (~1455 cm⁻¹), and C-S-C stretching (~1091 cm⁻¹).
-
MS: The mass spectrum would show a characteristic molecular ion peak cluster for a bromine-containing compound at m/z 254 and 256 (due to the ~1:1 natural abundance of the ⁷⁹Br and ⁸¹Br isotopes), confirming the molecular formula C₉H₇BrN₂S.
When all spectra align, the structure is confirmed with a high degree of confidence. This self-validating system is the bedrock of trustworthy chemical science.
Conclusion
The spectroscopic characterization of 2-aminothiazole derivatives is a critical process in pharmaceutical research and development. A thorough analysis using ¹H and ¹³C NMR, IR, and Mass Spectrometry provides a complete picture of the molecular structure. By understanding the characteristic signals, absorption bands, and fragmentation patterns discussed in this guide, scientists can confidently verify the identity and purity of their compounds, ensuring the integrity of their research and paving the way for the development of new and effective medicines.
References
-
Tekale, A. S., & Muthal, B. N. (2018). Synthesis and Evaluation of 2-Aminothiazole Derivative. International Journal of Universal Print, 03(01), 12-17.
-
Venkata Rao, C., et al. (2013). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 5(2), 180-185.
-
Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449.
-
Wysocki, M., et al. (2022). Structure, Spectra and Photochemistry of 2-Amino-4-Methylthiazole: FTIR Matrix Isolation and Theoretical Studies. Molecules, 27(19), 6296.
-
Al-Ostoot, F. H., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
-
Worachartcheewan, A., et al. (2024). Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal, 23, 762-782.
-
Cabeza, J., et al. (2000). Selected IR and 1H NMR data for the aminothiazole compounds. ResearchGate.
-
Yankova, R. (2015). Theoretical Study of the Structure and Vibrational Spectrum of [Zn(2-Aminothiazole)2Cl2]. Open Access Library Journal, 2, 1-8.
-
Mohamed, Y. A., et al. (2007). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. ResearchGate.
-
Maleki, A., et al. (2018). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in presence of. RSC Advances, 8(52), 29699-29711.
-
Mortenson, D. E., et al. (2019). Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. Journal of Medicinal Chemistry, 62(18), 8297-8307.
-
Lafta, S. J., & Abass, S. J. (2012). Synthesis and Characterization of Some New 2-Aminobenzothiazole Derivatives. Al-Mustansiriyah Journal of Science, 23(5).
-
Karunathan, R., et al. (2014). Geometry and vibrational analysis of 2-amino thiazole - quantum chemical study. Elixir Comp. Chem., 71, 24793-24802. [Link: www.elixirpublishers.com]([Link] (2014) 24793-24802.pdf)
-
Breci, L. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts.
-
Pingaew, R., et al. (2024). Insight into the binding mechanisms of fluorinated 2-aminothiazole sulfonamide and human serum albumin: Spectroscopic and in silico approaches. International Journal of Biological Macromolecules, 276, 134048.
-
Chad's Prep. (2018). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. YouTube.
-
Szymański, P., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Pharmaceuticals, 15(5), 580.
-
Paquet, T., et al. (2017). Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity. ChemMedChem, 12(3), 209-213.
Sources
- 1. mdpi.com [mdpi.com]
- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. universalprint.org [universalprint.org]
- 6. rsc.org [rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Search for the Active Ingredients from a 2‐Aminothiazole DMSO Stock Solution with Antimalarial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chem.libretexts.org [chem.libretexts.org]
Predicted Binding Affinity of 2-(1,3-Thiazol-2-yl)butan-2-amine: A Multi-faceted Approach from In Silico Prediction to Experimental Validation
An In-Depth Technical Guide
Abstract
The quantitative prediction of a small molecule's binding affinity to its protein target is a cornerstone of modern drug discovery.[1][2] It dictates the compound's potential efficacy and guides the lead optimization process. This guide provides a comprehensive technical framework for determining the binding affinity of 2-(1,3-Thiazol-2-yl)butan-2-amine, a molecule belonging to the pharmacologically significant 2-aminothiazole class.[3][4][5] The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of approved drugs and clinical candidates due to its diverse biological activities.[3][4][6] We will traverse a logical, field-proven workflow, beginning with high-throughput computational predictions and culminating in precise, quantitative experimental validation. This document is intended for researchers, medicinal chemists, and drug development professionals, providing not just protocols, but the scientific rationale underpinning each methodological choice, thereby creating a self-validating system of inquiry.
Introduction: The Significance of the Thiazole Moiety and Binding Affinity
2-(1,3-Thiazol-2-yl)butan-2-amine (CAS 1247998-26-0) is a small molecule featuring a core 2-aminothiazole ring.[7] This heterocyclic motif is of profound interest due to its ability to engage in a variety of non-covalent interactions, making it a versatile scaffold for targeting diverse protein families.[6] Thiazole derivatives have been successfully developed as anti-inflammatory, antimicrobial, anticancer, and antihypertensive agents, among others.[5][8]
Binding affinity, typically expressed as the dissociation constant (K D ), is the measure of the strength of the non-covalent interaction between a single ligand molecule and its binding partner. A lower K D value signifies a stronger, more tenacious binding interaction. Accurately predicting and measuring this value is paramount, as it directly correlates with the concentration of a drug required to produce a therapeutic effect. This guide will use Cyclooxygenase-2 (COX-2), a key enzyme in inflammation, as a representative target, given that some thiazole derivatives are known to exhibit anti-inflammatory properties by targeting this enzyme.[8]
Our investigation will follow a multi-pillar approach, integrating computational and experimental methodologies to build a robust and reliable binding affinity profile.
Part I: Computational Prediction of Binding Affinity
Computational methods provide an indispensable first pass, offering rapid, cost-effective estimations of binding affinity and interaction modes that guide subsequent experimental work.[1] These in silico techniques allow us to visualize and quantify molecular recognition events before committing to resource-intensive synthesis and bioassays.
Molecular Docking: Predicting the Preferred Binding Pose
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[9][10] Its primary purpose is to identify the most likely binding pose(s) and to provide a preliminary estimate of binding strength through a scoring function.
The core principle is to sample a vast number of possible conformations of the ligand within the protein's active site and rank them using a scoring function that approximates the free energy of binding. A successful docking protocol relies on meticulous preparation of both the ligand and the receptor to ensure that the chemical and physical properties are accurately represented.
-
Receptor Preparation:
-
Obtain Structure: Download the 3D crystal structure of human COX-2 from the Protein Data Bank (PDB; e.g., PDB ID: 5KIR).
-
Clean Structure: Remove all non-essential molecules, including water, co-solvents, and any co-crystallized ligands using software like PyMOL or Chimera.
-
Protonation: Add hydrogen atoms appropriate for a physiological pH (e.g., 7.4). This step is critical as hydrogen bonds are key drivers of binding.
-
Energy Minimization: Perform a brief energy minimization of the receptor structure to relieve any steric clashes introduced during the protonation step.
-
-
Ligand Preparation:
-
Generate 3D Structure: Create a 3D model of 2-(1,3-Thiazol-2-yl)butan-2-amine using a molecular builder (e.g., Avogadro, ChemDraw).
-
Energy Minimization: Minimize the ligand's energy to find its most stable, low-energy conformation.
-
Assign Charges: Calculate and assign partial atomic charges (e.g., Gasteiger charges), which are essential for electrostatic interaction calculations in the docking score.
-
-
Docking Simulation (using AutoDock Vina as an example):
-
Define Binding Site: Define a "grid box" that encompasses the known active site of COX-2. The size and center of this box dictate the search space for the ligand.
-
Run Docking: Execute the docking algorithm. Vina will explore various poses of the ligand within the grid box, evaluating each based on its scoring function.
-
Analyze Results: The output will be a set of binding poses ranked by their predicted binding affinity (in kcal/mol). The top-ranked pose represents the most probable binding mode. Analyze the specific interactions (hydrogen bonds, hydrophobic contacts) between the ligand and key active site residues.
-
Molecular Dynamics (MD) Simulation: Assessing Complex Stability
While docking provides a static snapshot, MD simulations offer a dynamic view, simulating the movements of atoms in the protein-ligand complex over time.[11] This allows for the assessment of the stability of the predicted binding pose and a more refined estimation of binding free energy.[11][12]
MD simulations solve Newton's equations of motion for a system of atoms and molecules. By simulating the complex in a realistic environment (a box of water molecules at a specific temperature and pressure), we can observe whether the ligand remains stably bound in its docked pose or if it dissociates. This provides a crucial check on the validity of the docking result.[13]
-
System Setup:
-
Select Starting Pose: Use the top-ranked pose from the molecular docking as the starting structure.
-
Choose Force Field: Select an appropriate force field (e.g., AMBER, CHARMM) that has parameters for both the protein and the ligand.
-
Solvation: Place the complex in the center of a periodic box and fill the box with water molecules (e.g., TIP3P water model).
-
Ionization: Add ions (e.g., Na+, Cl-) to neutralize the system and mimic a physiological salt concentration.
-
-
Simulation Execution:
-
Energy Minimization: Minimize the energy of the entire solvated system to remove bad contacts.
-
Equilibration: Gradually heat the system to the target temperature (e.g., 310 K) and equilibrate the pressure. This is done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).
-
Production Run: Once equilibrated, run the production MD simulation for a significant duration (e.g., 100 nanoseconds) to collect trajectory data.
-
-
Trajectory Analysis:
-
Root Mean Square Deviation (RMSD): Plot the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD indicates the complex has reached equilibrium and the ligand is not dissociating.
-
Root Mean Square Fluctuation (RMSF): Analyze the RMSF of protein residues to identify regions that become more or less flexible upon ligand binding.
-
Interaction Analysis: Monitor key interactions (e.g., hydrogen bonds) observed in the docking pose throughout the simulation to confirm their stability.
-
Binding Free Energy Calculation: Use methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) to estimate the binding free energy from the MD trajectory, providing a more accurate prediction than the initial docking score.
-
| Computational Method | Predicted Parameter | Example Value | Interpretation |
| Molecular Docking | Binding Affinity (Score) | -8.5 kcal/mol | Strong predicted interaction, worthy of further investigation. |
| MD Simulation (MM/PBSA) | Binding Free Energy (ΔG bind) | -35.2 kcal/mol | Favorable binding energy, suggesting a stable complex. |
| MD Simulation | RMSD of Ligand | 1.5 Å (plateau) | The ligand remains stably bound in the active site during the simulation. |
Table 1: Example summary of quantitative data from computational predictions.
Part II: Experimental Validation of Binding Affinity
Computational predictions, while powerful, are models of reality and require experimental validation to be considered trustworthy.[14][15] Biophysical techniques that directly measure molecular interactions are the gold standard for confirming in silico hypotheses.
Surface Plasmon Resonance (SPR): Measuring Binding Kinetics and Affinity
SPR is a label-free optical detection technique that measures molecular interactions in real time.[16] It provides rich kinetic data, including the association rate (k a ) and dissociation rate (k d ), from which the equilibrium dissociation constant (K D ) can be calculated (K D = k d / k a ).[17]
SPR detects changes in the refractive index at the surface of a sensor chip.[18] One molecule (the ligand, here COX-2) is immobilized on the chip, and the other (the analyte, our thiazole compound) is flowed across the surface. Binding of the analyte to the immobilized ligand increases the mass on the surface, causing a measurable change in the refractive index, which is plotted on a sensorgram.[18][19]
-
Chip Preparation and Ligand Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip).
-
Activate the chip surface using a standard EDC/NHS amine coupling chemistry.
-
Immobilize purified COX-2 protein onto the surface to a target density. A reference channel is prepared similarly but without the protein to subtract non-specific binding.
-
-
Analyte Interaction Analysis:
-
Prepare a series of precise dilutions of the 2-(1,3-Thiazol-2-yl)butan-2-amine compound in a suitable running buffer.
-
Association Phase: Inject the lowest concentration of the analyte over the ligand and reference surfaces at a constant flow rate and monitor the binding response until it approaches equilibrium.
-
Dissociation Phase: Replace the analyte solution with running buffer and monitor the decrease in response as the analyte dissociates from the ligand.
-
Regeneration: Inject a regeneration solution (e.g., low pH glycine) to remove all bound analyte, preparing the surface for the next concentration.
-
Repeat the association/dissociation cycle for each concentration in the series.
-
-
Data Analysis:
-
Subtract the reference channel signal from the active channel signal to get the specific binding sensorgram.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., a 1:1 Langmuir model) using the instrument's analysis software. This will yield values for k a , k d , and K D .
-
Isothermal Titration Calorimetry (ITC): Direct Measurement of Binding Thermodynamics
ITC is a powerful technique that directly measures the heat released or absorbed during a binding event.[20][21] It is considered the gold standard for determining binding affinity because it provides a complete thermodynamic profile of the interaction in solution, including the binding affinity (K D ), enthalpy (ΔH), and stoichiometry (n), without the need for immobilization or labeling.[22][23]
An ITC instrument consists of two cells, a reference cell and a sample cell, enclosed in an adiabatic jacket.[23] The sample cell contains the protein (COX-2), and a syringe is used to make a series of small, precise injections of the ligand (the thiazole compound). When the ligand binds to the protein, heat is either released (exothermic) or absorbed (endothermic). The instrument measures the tiny temperature difference between the cells and calculates the power required to maintain a zero temperature difference. This power is directly related to the heat of the reaction.[20][23]
-
Sample Preparation:
-
Prepare highly pure, concentrated solutions of COX-2 and 2-(1,3-Thiazol-2-yl)butan-2-amine.
-
Crucially , both the protein and the ligand must be in identical buffer solutions to minimize heats of dilution. Dialyze the protein against the final buffer extensively.
-
Thoroughly degas all solutions to prevent air bubbles in the cells.
-
-
ITC Experiment:
-
Load the COX-2 solution into the sample cell and the thiazole compound into the injection syringe.
-
Perform a series of small (e.g., 2 µL) injections of the ligand into the sample cell, with sufficient time between injections for the signal to return to baseline.
-
As the protein becomes saturated with the ligand, the heat change per injection diminishes.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change for that injection.
-
Plot the heat change per mole of injectant against the molar ratio of ligand to protein.
-
Fit this binding isotherm to a suitable binding model. The fitting provides the binding affinity (K D ), the enthalpy of binding (ΔH), and the stoichiometry of the interaction (n).
-
| Experimental Method | Measured Parameter | Example Value | Interpretation |
| Surface Plasmon Resonance (SPR) | k a (on-rate) | 1.5 x 10⁵ M⁻¹s⁻¹ | Rapid association of the compound to the target. |
| k d (off-rate) | 3.0 x 10⁻³ s⁻¹ | Moderately slow dissociation, indicating a stable complex. | |
| K D (Affinity) | 200 nM | High affinity binding, consistent with a potential drug candidate. | |
| Isothermal Titration Calorimetry (ITC) | K D (Affinity) | 250 nM | Excellent agreement with SPR, confirming high-affinity binding. |
| ΔH (Enthalpy) | -7.5 kcal/mol | The binding is enthalpically driven (favorable). | |
| n (Stoichiometry) | 1.05 | A 1:1 binding stoichiometry is confirmed. |
Table 2: Example summary of quantitative data from experimental validation.
Data Integration and Conclusion
The power of this integrated workflow lies in the synthesis of data from multiple orthogonal methods. The initial molecular docking suggested a favorable binding mode with a strong predicted score. MD simulations validated the stability of this pose, indicating the ligand remains securely in the active site.
This in silico hypothesis was then tested experimentally. SPR analysis provided kinetic details, showing a rapid on-rate and a moderately slow off-rate, culminating in a high-affinity K D of 200 nM. ITC, the gold standard, directly confirmed this high affinity with a K D of 250 nM and further revealed that the binding is enthalpically driven, likely due to strong hydrogen bonding and van der Waals interactions, which corroborates the interactions observed in the docking pose. The 1:1 stoichiometry confirms a specific and well-defined binding event.
References
- Unveiling the Bio-Interface via Spectroscopic and Computational Studies of (Propyl-3-ol/butyl-4-ol)triphenyltin(IV) Compound Binding to Human Serum Transferrin. MDPI.
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Semantic Scholar.
- Recent Developments and Biological Activities of 2-Aminothiazole Derivatives.
- Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery. PubMed.
- In Silico Methods for Ranking Ligand–Protein Interactions and Predicting Binding Affinities: Which Method is Right for You?.
- Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions. PubMed.
- Evaluating Docking Methods for Prediction of Binding Affinities of Small Molecules to the G Protein βγ Subunits. PubMed Central.
- Molecular dynamics simulations: Insights into protein and protein ligand interactions. ScienceDirect.
- Isothermal titration calorimetry in drug discovery. PubMed.
- An Overview of Synthetic Derivatives of Thiazole and Their Role in Therapeutics. FABAD Journal of Pharmaceutical Sciences.
- 2-(1,3-Thiazol-2-yl)butan-2-amine. Moldb.
- Isothermal Titration Calorimetry (ITC) for Binding Characterization in Pharmaceutical Research. TA Instruments.
- Biological and medicinal significance of 2-aminothiazoles. Scholars Research Library.
- Development of a Novel Bioinformatics Tool for In Silico Valid
- A machine learning approach to predicting protein–ligand binding affinity with applications to molecular docking. Oxford Academic.
- A beginner's guide to surface plasmon resonance. The Biochemist.
- Discovery of Thiazole Based Bis Heterocyclic System for Anti- Inflamm
- Prediction of protein–ligand binding affinity via deep learning models. Oxford Academic.
- Computational Methods for Calculation of Ligand-Binding Affinity.
- A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. MDPI.
- Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. arXiv.
- Principles of surface plasmon resonance (SPR) used in Biacore™ systems. YouTube.
-
GROMACS Tutorial: Protein-Ligand Complex. Justin A. Lemkul, Ph.D.. [Link]
- Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors.
- Protein-ligand binding affinity prediction using multi-instance learning with docking structures.
- Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase.
- An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics.
- Predicting Protein-Protein Binding Affinity by In silico Docking. JSciMed Central.
- Improving the Efficiency of Ligand-Binding Protein Design with Molecular Dynamics Simulations.
- Isothermal titration calorimetry in drug development. Khan Academy.
- Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design. PubMed Central.
- Synthesis and Characterization of some heterocyclic derivatives from 2-amino thiazol and study of biological activity of prepared derivatives.
- Surface Plasmon Resonance (SPR). Center for Macromolecular Interactions.
- Synthesis of novel 2-amino thiazole deriv
- Surface Plasmon Resonance (SPR) for the Binding Kinetics Analysis of Synthetic Cannabinoids: Advancing CB1 Receptor Interaction Studies. MDPI.
- Molecular dynamic simulation for protein & ligand-protein complex: web tool free easy, only click. YouTube.
- ITC Assay Service for Drug Discovery. Reaction Biology.
- Validation guidelines for drug-target prediction methods. Taylor & Francis Online.
- Binding Affinity Prediction: From Conventional to Machine Learning-Based Approaches. arXiv.
- 2-[(1,3-Thiazol-5-ylmethyl)amino]butan-1-ol. Smolecule.
- 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. PubChem.
- New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. MDPI.
- Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor. PubMed Central.
- 2-(1,3-Benzothiazol-2-yl)aniline. PubChem.
Sources
- 1. Computationally predicting binding affinity in protein-ligand complexes: free energy-based simulations and machine learning-based scoring functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. 1247998-26-0 | 2-(1,3-Thiazol-2-yl)butan-2-amine - Moldb [moldb.com]
- 8. Discovery of Thiazole Based Bis Heterocyclic System for Anti- Inflammatory Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Docking strategies for predicting protein-ligand interactions and their application to structure-based drug design - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Molecular dynamics simulations: Insights into protein and protein ligand interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Unveiling the Bio-Interface via Spectroscopic and Computational Studies of (Propyl-3-ol/butyl-4-ol)triphenyltin(IV) Compound Binding to Human Serum Transferrin | MDPI [mdpi.com]
- 13. Accelerated Molecular Dynamics Simulations of Ligand Binding to a Muscarinic G-protein Coupled Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Development of a Novel Bioinformatics Tool for In Silico Validation of Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. portlandpress.com [portlandpress.com]
- 17. Use of Surface Plasmon Resonance (SPR) to Determine Binding Affinities and Kinetic Parameters Between Components Important in Fusion Machinery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Surface Plasmon Resonance (SPR) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 19. youtube.com [youtube.com]
- 20. Isothermal titration calorimetry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
- 22. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 23. Khan Academy [khanacademy.org]
The 2-Aminothiazole Scaffold: A Privileged Motif for Targeting Key Pathological Pathways
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The 2-aminothiazole core is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its ability to interact with a multitude of biological targets with high affinity and specificity.[1][2] This guide provides a comprehensive technical overview of the most promising therapeutic targets for 2-aminothiazole-based compounds, with a primary focus on oncology. We will delve into the molecular mechanisms of action, structure-activity relationships (SAR), and provide field-proven experimental protocols for the evaluation of these compounds. This document is intended to serve as a practical resource for researchers engaged in the discovery and development of novel therapeutics harnessing the potential of the 2-aminothiazole scaffold.
The 2-Aminothiazole Scaffold: A Versatile Pharmacophore
The 2-aminothiazole ring system, a five-membered heterocycle containing sulfur and nitrogen atoms, possesses a unique combination of physicochemical properties that make it an ideal building block for drug design. Its aromatic nature, hydrogen bonding capabilities (both donor and acceptor), and ability to engage in various non-covalent interactions allow for its versatile binding to diverse protein targets.[3] However, it is also crucial to acknowledge the potential for metabolic activation of the thiazole ring, which can lead to the formation of reactive metabolites and potential toxicity, a factor that must be carefully considered during lead optimization.[1][4][5]
Key Therapeutic Targets in Oncology
The anticancer activity of 2-aminothiazole derivatives is a result of their ability to modulate a wide array of biological targets crucial for tumor growth and survival.[6][7] This section will explore the most significant of these targets.
Protein Kinases: The Central Hub of Cancer Signaling
Protein kinases are a large family of enzymes that play a critical role in regulating cellular processes, and their dysregulation is a hallmark of cancer. The 2-aminothiazole scaffold has proven to be an exceptional template for the design of potent and selective kinase inhibitors.[6][7]
Aurora kinases (A, B, and C) are serine/threonine kinases that are essential for the proper execution of mitosis. Their overexpression is common in many cancers, making them attractive therapeutic targets.[8] 2-Aminothiazole-based compounds have been developed as potent inhibitors of Aurora kinases, leading to mitotic arrest and apoptosis in cancer cells.[9]
Mechanism of Action: Most 2-aminothiazole inhibitors of Aurora kinases are ATP-competitive, binding to the ATP-binding pocket of the enzyme and preventing the phosphorylation of its substrates.
Structure-Activity Relationship (SAR):
-
The 2-amino group of the thiazole core typically forms a key hydrogen bond with the hinge region of the kinase.[10]
-
Substitutions at the 4 and 5 positions of the thiazole ring are crucial for potency and selectivity. For instance, a 4-bromophenyl group at the fifth position can enhance hydrophobic interactions within the active site.[10]
-
Various bioactive structural fragments can be attached to the 2-amino group to modulate activity and pharmacokinetic properties.[10]
Signaling Pathway: Aurora Kinase in Mitosis
Caption: Inhibition of Aurora Kinase by 2-aminothiazole derivatives disrupts mitotic progression, leading to cell cycle arrest and apoptosis.
Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that phosphorylates a vast number of substrates, regulating diverse cellular processes, including cell growth, proliferation, and apoptosis.[11] Its elevated activity in many cancers makes it a compelling target. Notably, 2-aminothiazole derivatives have been identified as both ATP-competitive and allosteric inhibitors of CK2.[11]
Mechanism of Action:
-
ATP-competitive: Similar to other kinase inhibitors, these compounds occupy the ATP-binding site.
-
Allosteric: A novel class of aryl 2-aminothiazoles has been discovered to bind to an allosteric pocket adjacent to the ATP-binding site, stabilizing an inactive conformation of the kinase.[11] This offers a potential advantage in terms of selectivity.
Experimental Workflow: In Vitro Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay to determine the potency of 2-aminothiazole compounds.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR signaling pathway is a central regulator of cell proliferation, growth, and survival. Its aberrant activation is a frequent event in cancer. The 2-aminothiazole scaffold is present in clinically approved PI3K inhibitors such as alpelisib.[6]
Src and Abl are non-receptor tyrosine kinases involved in cell growth, differentiation, and motility. The fusion protein Bcr-Abl is the causative agent of chronic myeloid leukemia (CML). Dasatinib, a potent Bcr-Abl and Src family kinase inhibitor, features a 2-aminothiazole core.[6]
Mutations in the BRAF and Epidermal Growth Factor Receptor (EGFR) kinases are key drivers in several cancers, including melanoma and non-small cell lung cancer. 2-Aminothiazole-containing compounds have been investigated as inhibitors of both BRAF and EGFR.[6][12][13]
Tubulin: The Building Block of the Cytoskeleton
Microtubules, polymers of α- and β-tubulin, are essential components of the cytoskeleton and the mitotic spindle. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several 2-aminothiazole derivatives have been identified as potent inhibitors of tubulin polymerization, leading to cell cycle arrest at the G2/M phase and apoptosis.[6]
Histone Deacetylases (HDACs): Epigenetic Regulators
Histone deacetylases (HDACs) are enzymes that play a crucial role in the epigenetic regulation of gene expression. HDAC inhibitors have emerged as a promising class of anticancer agents. Recently, 2-aminothiazole-based hydroxamate derivatives have been designed and synthesized as novel HDAC inhibitors, demonstrating potent antitumor efficacy.[14][15][16][17]
Mechanism of Action: These compounds typically chelate the zinc ion in the active site of HDACs, leading to the accumulation of acetylated histones and the reactivation of tumor suppressor genes.
Experimental Protocols for Compound Evaluation
This section provides standardized, step-by-step protocols for the initial assessment of 2-aminothiazole derivatives against relevant cancer cell lines.
In Vitro Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of a compound against a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.1% β-mercaptoethanol)
-
2-Aminothiazole test compound
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the 2-aminothiazole compound in the appropriate solvent (e.g., DMSO) and then dilute further in kinase assay buffer.
-
Kinase Reaction Setup: In each well of the assay plate, add the kinase and the test compound or vehicle control. Incubate for a pre-determined time (e.g., 10-30 minutes) at room temperature to allow for compound binding.[18]
-
Initiation of Kinase Reaction: Add a mixture of the substrate and ATP to each well to initiate the kinase reaction. Incubate for a specific time (e.g., 30-60 minutes) at 30°C.[18]
-
Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions. The signal is typically measured using a luminometer or a fluorescence plate reader.[19]
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
MTT Assay for Cell Viability and Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[20][21][22]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
2-Aminothiazole test compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[20]
-
Compound Treatment: Treat the cells with serial dilutions of the 2-aminothiazole compound and a vehicle control. Incubate for a specified period (e.g., 48-72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[20]
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group compared to the vehicle control and determine the IC50 value.
Cell Cycle Analysis by Flow Cytometry
This protocol allows for the determination of the cell cycle distribution of a cell population following treatment with a test compound.[23][24][25][26]
Materials:
-
Cancer cell line
-
Complete cell culture medium
-
2-Aminothiazole test compound
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the 2-aminothiazole compound at various concentrations for a defined period (e.g., 24-48 hours).
-
Cell Harvesting: Harvest both adherent and floating cells and wash with PBS.
-
Fixation: Fix the cells by dropwise addition of cold 70% ethanol while vortexing gently. Incubate on ice or at -20°C for at least 30 minutes.[23]
-
Staining: Wash the fixed cells with PBS and then resuspend in PI staining solution. Incubate in the dark at room temperature for at least 30 minutes.[25]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The DNA content is measured by the fluorescence intensity of PI.
-
Data Analysis: Analyze the flow cytometry data using appropriate software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Summary of Key Therapeutic Targets and Representative Compounds
| Therapeutic Target | Representative 2-Aminothiazole Compound(s) | Key Pathological Role |
| Kinases | ||
| Aurora Kinase | Various preclinical candidates | Mitotic progression, cell division |
| Casein Kinase 2 (CK2) | Allosteric and ATP-competitive inhibitors | Cell growth, proliferation, survival |
| PI3K | Alpelisib | Cell growth, metabolism, survival |
| Src/Abl | Dasatinib | Cell proliferation, differentiation, survival |
| BRAF | Dabrafenib (contains a thiazole ring) | Cell proliferation, oncogenesis |
| EGFR | Preclinical candidates | Cell growth, proliferation, survival |
| Cytoskeletal Proteins | ||
| Tubulin | Preclinical candidates | Mitotic spindle formation, cell division |
| Epigenetic Modulators | ||
| HDAC | Thiazole-based hydroxamates | Gene expression regulation |
Conclusion and Future Perspectives
The 2-aminothiazole scaffold continues to be a remarkably fruitful source of novel therapeutic agents, particularly in the field of oncology. Its versatility allows for the targeting of a wide range of critical cellular pathways. Future research will likely focus on the development of more selective inhibitors, including allosteric modulators, to minimize off-target effects and enhance therapeutic indices. Furthermore, the exploration of 2-aminothiazole derivatives in combination therapies holds significant promise for overcoming drug resistance and improving patient outcomes. A thorough understanding of the structure-activity relationships and potential metabolic liabilities of this privileged scaffold will be paramount to the successful translation of these promising compounds from the laboratory to the clinic.
References
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). Medicinal Chemistry Research. [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020). Chemico-Biological Interactions. [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). ACS Omega. [Link]
-
Biological and medicinal significance of 2-aminothiazoles. (2014). Der Pharmacia Lettre. [Link]
-
Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). International Journal of Molecular Sciences. [Link]
-
Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. (2021). Chemical Research in Toxicology. [Link]
-
HDAC as onco target: Reviewing the synthetic approaches with SAR study of their inhibitors. (2018). European Journal of Medicinal Chemistry. [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). ACS Omega. [Link]
-
2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents. (2021). European Journal of Medicinal Chemistry. [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. (2020). Chemico-Biological Interactions. [Link]
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (2022). Molecules. [Link]
-
Cell Cycle Protocol - Flow Cytometry. (n.d.). UT Health San Antonio. [Link]
-
Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors. (2016). MedChemComm. [Link]
-
Kinase assays. (2020). BMG LABTECH. [Link]
-
Design, synthesis, and insilico evaluation of 2-aminothiazole derivatives as potential mTOR and EGFR inhibitors. (2025). Discover Molecules. [Link]
-
In vitro kinase assay. (2023). protocols.io. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Molecules. [Link]
-
Promiscuous 2-Aminothiazoles (PrATs): A Frequent Hitting Scaffold. (2019). Journal of Medicinal Chemistry. [Link]
-
Testing kinase inhibitors where it matters: Drug screening in intact cells. (2024). Reaction Biology. [Link]
-
Assaying cell cycle status using flow cytometry. (2013). Current Protocols in Immunology. [Link]
-
MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. (2025). CLYTE Technologies. [Link]
-
Design, Synthesis and Biological Screening of 2-aminobenzamides as Selective HDAC3 Inhibitors With Promising Anticancer Effects. (2018). Frontiers in Chemistry. [Link]
-
3-Substituted-2,3-Dihydrothiazole as a promising scaffold to design EGFR inhibitors. (2022). Bioorganic & Medicinal Chemistry. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). RSC Medicinal Chemistry. [Link]
-
New thiazole-based derivatives as EGFR/HER2 and DHFR inhibitors: Synthesis, molecular modeling simulations and anticancer activity. (2022). Bioorganic Chemistry. [Link]
-
Cell Viability Assays. (2013). Assay Guidance Manual. [Link]
-
Cell Cycle Analysis. (n.d.). Flow Cytometry Core Facility. [Link]
-
Bioactivation of isothiazoles: minimizing the risk of potential toxicity in drug discovery. (2010). Chemical Research in Toxicology. [Link]
-
Design and synthesis of thiazole-based hydroxamate histone deacetylase inhibitors with potent antitumor efficacy by inducing apoptosis, pyroptosis and cell cycle arrest. (2025). Scientific Reports. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. mdpi.com [mdpi.com]
- 10. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. 3-Substituted-2,3-Dihydrothiazole as a promising scaffold to design EGFR inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. HDAC as onco target: Reviewing the synthetic approaches with SAR study of their inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Design, synthesis and biological evaluation of 2-amino-N-(2-aminophenyl)thiazole-5-carboxamide derivatives as novel Bcr-Abl and histone deacetylase dual inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Design, synthesis and biological screening of 2-aminobenzamides as selective HDAC3 inhibitors with promising anticancer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Design and synthesis of thiazole-based hydroxamate histone deacetylase inhibitors with potent antitumor efficacy by inducing apoptosis, pyroptosis and cell cycle arrest - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sigmaaldrich.com [sigmaaldrich.com]
- 19. bmglabtech.com [bmglabtech.com]
- 20. atcc.org [atcc.org]
- 21. clyte.tech [clyte.tech]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 23. wp.uthscsa.edu [wp.uthscsa.edu]
- 24. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 25. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 26. cancer.wisc.edu [cancer.wisc.edu]
Methodological & Application
Application Note: Protocol for the Preparation of 2-(1,3-Thiazol-2-yl)butan-2-amine Hydrochloride Solutions for In Vitro Cell Culture Assays
Abstract
The reproducibility and reliability of in vitro cell-based assays are critically dependent on the precise and consistent preparation of test compounds. This document provides a comprehensive, field-proven protocol for the solubilization and preparation of 2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride for cell culture applications. We address the inherent physicochemical properties of amine hydrochloride salts, detailing a systematic approach from initial solubility testing to the preparation of sterile, pH-validated stock solutions and final working dilutions. The causality behind each step is explained to empower researchers to adapt the protocol to their specific experimental needs while maintaining scientific integrity.
Physicochemical Properties and Pre-Protocol Considerations
Chemical Profile of this compound
-
Molecular Formula (Free Base): C₇H₁₂N₂S[1]
-
Molecular Weight (Free Base): 156.25 g/mol [1]
-
Molecular Weight (HCl Salt): 192.71 g/mol (Calculated as Free Base MW + 36.46 g/mol for HCl)
The structure contains a primary amine, which is a weak base. The preparation as a hydrochloride (HCl) salt is a common strategy to significantly enhance the aqueous solubility and stability of such amine-containing compounds. The protonated amine group readily forms ionic bonds with water, making sterile-filtered water or phosphate-buffered saline (PBS) the primary solvents of choice.
The Role of Hydrochloride Salts in Biological Systems
Amine hydrochloride salts dissociate in aqueous solutions into a protonated amine cation and a chloride anion. This dissociation can lead to a slightly acidic solution. While minor pH shifts are typically well-buffered by standard cell culture media, which often contain a bicarbonate buffer system, preparing a highly concentrated stock solution can result in a significant pH drop.[2][3] It is imperative to measure and, if necessary, adjust the pH of the final stock solution to prevent cellular stress upon its addition to the culture medium.
Essential Safety Precautions
-
Always handle the powdered compound in a chemical fume hood or a ventilated enclosure to avoid inhalation.
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses, and chemical-resistant gloves.
-
Consult the Safety Data Sheet (SDS) for the compound for specific handling and disposal instructions.
Materials and Equipment
Reagents
-
This compound powder
-
Sterile, cell culture-grade Dimethyl Sulfoxide (DMSO)
-
Sterile, pyrogen-free cell culture-grade water
-
Sterile, 1X Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile, 0.1 N Sodium Hydroxide (NaOH) and 0.1 N Hydrochloric Acid (HCl) for pH adjustment
Equipment
-
Calibrated analytical balance
-
Laminar flow hood (Biosafety Cabinet Class II)
-
Sterile conical tubes (1.5 mL, 15 mL, 50 mL)
-
Vortex mixer
-
Calibrated pH meter with a micro-probe
-
Sterile syringe filters (0.22 µm pore size) with low protein binding (e.g., PVDF or PES)
-
Sterile syringes (1 mL, 5 mL)
-
Pipettes and sterile, filtered pipette tips
Protocol for Preparation of a Concentrated Stock Solution
The preparation of a concentrated stock solution is standard procedure to minimize repetitive weighing and reduce the risk of error.[4] A typical stock concentration is 100x to 1000x the highest final concentration to be used in an experiment.
Part A: Empirical Solubility Test (Small-Scale)
Before committing a large amount of the compound, it is crucial to determine its solubility in the chosen solvents.
-
Weigh: Accurately weigh 1-2 mg of the compound into a sterile 1.5 mL microcentrifuge tube.
-
Solvent Addition: Add a small, precise volume of the primary solvent choice (e.g., 100 µL of sterile water or PBS) to achieve a high target concentration (e.g., 10-20 mg/mL).
-
Dissolution: Vortex the tube vigorously for 30-60 seconds. Visually inspect for any undissolved particulates against a dark background.
-
Heating (Optional): If not fully dissolved, warm the solution in a 37°C water bath for 5-10 minutes and vortex again.
-
Alternative Solvent: If the compound does not dissolve in water or PBS, repeat the process with DMSO. Most non-polar compounds are readily soluble in DMSO.
Part B: Preparation of a 10 mM Stock Solution (Example)
This section provides a step-by-step method for preparing 1 mL of a 10 mM stock solution.
-
Calculate Mass:
-
Molecular Weight (MW) = 192.71 g/mol
-
Desired Volume (V) = 1 mL = 0.001 L
-
Desired Concentration (C) = 10 mM = 0.010 mol/L
-
Mass (m) = C x V x MW = 0.010 mol/L * 0.001 L * 192.71 g/mol = 0.001927 g = 1.93 mg
-
-
Weighing: In a sterile microcentrifuge tube, accurately weigh out 1.93 mg of this compound.
-
Solubilization: Under sterile conditions in a laminar flow hood, add 1 mL of the chosen solvent (e.g., sterile PBS) to the tube.
-
Mixing: Vortex thoroughly until the solid is completely dissolved. A brief sonication can aid in dissolving stubborn particulates.
-
pH Validation: Using a calibrated micro-pH probe, measure the pH of the stock solution. If the pH is outside the neutral range of 7.0-7.6, adjust it dropwise with sterile 0.1 N NaOH or 0.1 N HCl. Be aware that adding volume will slightly alter the final concentration.[5]
-
Sterile Filtration: Draw the entire solution into a sterile syringe. Attach a 0.22 µm sterile syringe filter and dispense the solution into a new, sterile, and clearly labeled cryovial. This step is critical to remove any potential microbial contaminants or micro-precipitates.[6][7][8]
-
Labeling and Aliquoting: Clearly label the vial with the compound name, concentration, solvent, date, and preparer's initials. It is best practice to create several smaller aliquots to avoid repeated freeze-thaw cycles.
Workflow for Stock Solution Preparation
Caption: Workflow for preparing a sterile stock solution.
Quality Control and Validation
Stability and Storage Recommendations
Proper storage is essential to maintain the potency and integrity of the compound.
| Parameter | Aqueous Stock (Water/PBS) | DMSO Stock |
| Storage Temp. | -20°C (short-term) or -80°C (long-term) | -20°C (short-term) or -80°C (long-term) |
| Freeze-Thaw | Minimize cycles (< 3) | Stable for multiple cycles |
| Light Exposure | Store in dark/amber vials | Store in dark/amber vials |
| Shelf-Life | Generally 1-3 months at -80°C | ≥ 6-12 months at -80°C |
Note: These are general guidelines. The specific stability of this compound should be empirically determined if long-term storage is required.
Protocol for Diluting Stock to Working Concentrations
This protocol describes the serial dilution of the 10 mM stock solution to achieve final working concentrations in a cell culture plate.
-
Pre-warm Medium: Ensure your complete cell culture medium (containing serum, if applicable) is pre-warmed to 37°C.[9]
-
Calculate Dilution: Determine the volume of stock solution needed. For example, to make 1 mL of a 10 µM working solution from a 10 mM stock:
-
Use the formula: C₁V₁ = C₂V₂
-
(10,000 µM)(V₁) = (10 µM)(1000 µL)
-
V₁ = (10 * 1000) / 10,000 = 1 µL
-
This represents a 1:1000 dilution.
-
-
Intermediate Dilution (Recommended): Pipetting sub-microliter volumes is inaccurate. It is better to perform an intermediate dilution. For example, dilute the 10 mM stock 1:100 in sterile medium to create a 100 µM intermediate solution. Then, you can add 100 µL of this intermediate solution to 900 µL of medium in a well to achieve a final concentration of 10 µM.
-
Vehicle Control: It is critical to include a "vehicle control" in your experiment. This control should contain the same final concentration of the solvent (e.g., 0.1% PBS or 0.1% DMSO) as the treated wells, but without the compound.[10][11] This ensures that any observed cellular effects are due to the compound and not the solvent. The final concentration of DMSO should ideally be kept below 0.5%, as higher concentrations can be cytotoxic to many cell lines.[12][13]
Serial Dilution Workflow
Sources
- 1. 1247998-26-0 | 2-(1,3-Thiazol-2-yl)butan-2-amine - Moldb [moldb.com]
- 2. pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Impact of pH on Cell Culture Media - HuanKai Group - HuanKai Group [huankaigroup.com]
- 4. phytotechlab.com [phytotechlab.com]
- 5. researchgate.net [researchgate.net]
- 6. Sterile Filter Selection for Cell Culture Media Preparation [sigmaaldrich.com]
- 7. Sterile Filtration | Sartorius [sartorius.com]
- 8. Sterile Filtration and Clarification - Membrane Solutions [membrane-solutions.com]
- 9. atcc.org [atcc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. lifetein.com [lifetein.com]
- 13. Effect of DMSO Concentration, Cell Density and Needle Gauge on the Viability of Cryopreserved Cells in Three Dimensional Hyaluronan Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Recommended Solvents for 2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride
Introduction: The Critical Role of Solvent Selection
2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride is a heterocyclic amine salt with potential applications in drug discovery and development. The hydrochloride salt form is often utilized to enhance the stability and aqueous solubility of the parent amine. Proper solvent selection is a critical first step in any experimental workflow, directly impacting solution stability, downstream assay performance, and the overall reliability of research findings. This document provides a comprehensive guide to selecting appropriate solvents for this compound, offering both theoretical insights and practical, step-by-step protocols for researchers, scientists, and drug development professionals.
The chemical structure, featuring a thiazole ring, a secondary amine, and a butyl group, presents a unique solubility profile. As a salt, it is anticipated to have appreciable solubility in polar protic solvents. However, the presence of the nonpolar butyl group and the aromatic thiazole ring may confer solubility in certain organic solvents.
Predicted Solubility Profile
While specific experimental solubility data for this compound is not widely published, an informed prediction can be made based on the general properties of amine hydrochlorides and the structural motifs of the molecule.[1][2]
| Solvent Class | Predicted Solubility | Rationale |
| Aqueous Buffers | High | As a hydrochloride salt, the compound is expected to be readily soluble in aqueous solutions. The amine hydrochloride group will readily dissociate, leading to favorable interactions with water molecules.[3] |
| Polar Protic Solvents | ||
| Water | High | The ionic nature of the hydrochloride salt promotes high solubility in water. |
| Methanol, Ethanol | Moderate to High | These alcohols can solvate both the ionic hydrochloride and the organic portions of the molecule. Ethanol may be slightly less effective than methanol due to its increased nonpolar character. |
| Polar Aprotic Solvents | ||
| Dimethyl Sulfoxide (DMSO) | High | DMSO is a powerful universal solvent capable of dissolving a wide range of polar and nonpolar compounds. |
| Dimethylformamide (DMF) | High | Similar to DMSO, DMF is an effective solvent for many organic salts. |
| Nonpolar Solvents | ||
| Dichloromethane (DCM) | Low to Insoluble | The high polarity of the hydrochloride salt is unlikely to be overcome by the nonpolar nature of DCM. |
| Hexanes, Heptane | Insoluble | These nonpolar solvents are not suitable for dissolving ionic salts. |
Solvent Selection Workflow
A systematic approach is recommended to determine the optimal solvent for your specific application. This workflow ensures the selection of a solvent that not only dissolves the compound but is also compatible with downstream experimental conditions.
Caption: A logical workflow for selecting an appropriate solvent.
Protocols for Stock Solution Preparation
The following protocols provide detailed steps for preparing stock solutions of this compound. Adherence to these guidelines is crucial for ensuring the accuracy and reproducibility of your experiments.[4][5][6]
Protocol 1: Preparation of an Aqueous Stock Solution
This protocol is recommended for applications where an aqueous solution is required, such as in many biological assays.
Materials:
-
This compound
-
High-purity water (e.g., Milli-Q® or equivalent)
-
Calibrated analytical balance
-
Appropriate volumetric flask
-
Magnetic stirrer and stir bar (optional)
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of the compound needed to achieve the desired concentration and volume.
-
Weigh the compound: Accurately weigh the calculated mass of this compound using a calibrated analytical balance.
-
Transfer to volumetric flask: Carefully transfer the weighed compound into the appropriate volumetric flask.
-
Initial Dissolution: Add a portion of high-purity water to the flask (approximately 50-70% of the final volume).
-
Facilitate Dissolution: Gently swirl the flask or use a vortex mixer to dissolve the compound. If necessary, use a magnetic stirrer at a low speed. Sonication can also be employed for short durations to aid dissolution.
-
Bring to Final Volume: Once the compound is fully dissolved, add high-purity water to the calibration mark on the volumetric flask.
-
Homogenize: Cap the flask and invert it several times to ensure a homogeneous solution.
-
Storage: Store the stock solution as recommended by the manufacturer, typically at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a DMSO Stock Solution
This protocol is suitable for creating a concentrated stock solution that can be diluted into aqueous buffers for final assays.
Materials:
-
This compound
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Appropriate volumetric flask or vial
-
Vortex mixer
Procedure:
-
Calculate the required mass: Determine the mass of the compound needed for the desired concentration and volume.
-
Weigh the compound: Accurately weigh the calculated mass of the compound.
-
Transfer to vessel: Transfer the weighed compound into a suitable volumetric flask or vial.
-
Add DMSO: Add the required volume of high-purity DMSO.
-
Dissolve: Use a vortex mixer to ensure complete dissolution. Gentle warming in a water bath (not exceeding 37°C) can be used if necessary, but caution should be exercised to avoid degradation.
-
Homogenize and Store: Ensure the solution is homogeneous before storing it in tightly sealed vials, often with desiccant, at -20°C or -80°C.
Experimental Workflow for Solution Preparation
The following diagram illustrates the general steps for preparing a stock solution.
Caption: A step-by-step workflow for preparing stock solutions.
Causality and Best Practices
-
Why use a hydrochloride salt? Amine hydrochlorides are salts formed by reacting the basic amine with hydrochloric acid. This process protonates the amine, creating a more polar, ionic compound that is generally more soluble in aqueous solutions and often has improved stability compared to the free base.[1][2]
-
Why use high-purity solvents? Impurities in solvents can degrade the compound or interfere with downstream assays. Using high-purity, and in the case of DMSO, anhydrous solvents, minimizes these risks.
-
Why perform a small-scale test first? This conserves valuable compound and allows for a quick assessment of solubility before committing to a larger-scale preparation.
-
Considerations for pH: When dissolving in unbuffered water, the resulting solution will be slightly acidic due to the hydrochloride salt. For pH-sensitive applications, dissolving the compound directly in the appropriate buffer is recommended.
-
Freezing and Thawing: To maintain the integrity of the stock solution, it is advisable to aliquot it into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
Troubleshooting
-
Compound does not dissolve:
-
Increase agitation: Use a vortex mixer or sonicate the solution.
-
Gentle warming: A slight increase in temperature can enhance solubility. However, be cautious of potential degradation.
-
Consider a co-solvent: For challenging compounds, a mixture of solvents (e.g., a small amount of DMSO in an aqueous buffer) may be effective. However, ensure the co-solvent is compatible with your assay.
-
-
Precipitation upon dilution: If a concentrated DMSO stock precipitates when diluted into an aqueous buffer, this indicates that the compound's solubility limit in the final buffer has been exceeded. To resolve this, either decrease the stock solution concentration or reduce the final concentration in the assay.
By following these guidelines and protocols, researchers can confidently prepare stable and accurate solutions of this compound, paving the way for reliable and reproducible experimental outcomes.
References
-
PubChem. (n.d.). 4,5-Dihydro-2-thiazolamine. Retrieved from [Link]
-
Scribd. (n.d.). Guide To Preparation of Stock Standard Solutions. Retrieved from [Link]
- Google Patents. (n.d.). US7932386B2 - Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.
-
ResearchGate. (2023). How can I neutralize aminehydrochlorides?. Retrieved from [Link]
-
PubChem. (n.d.). 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. Retrieved from [Link]
-
Sciencemadness.org. (2006). Isolation of primary amines as HCL salt problem. Retrieved from [Link]
-
Der Pharma Chemica. (n.d.). Synthesis of novel 2-amino thiazole derivatives. Retrieved from [Link]
-
ResearchGate. (n.d.). General Synthetic Methods for Thiazole and Thiazolium Salts. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 2.5: Preparing Solutions. Retrieved from [Link]
-
YouTube. (2021). Lab Skills: Preparing Stock Solutions. Retrieved from [Link]
-
PubChem. (n.d.). (2-Amino-1,3-thiazol-4-yl)acetic acid--hydrogen chloride (1/1). Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Spectroscopy Online. (2019). Organic Nitrogen Compounds V: Amine Salts. Retrieved from [Link]
-
Taylor & Francis Online. (2025). Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. Retrieved from [Link]
- Google Patents. (n.d.). US20100204470A1 - method for salt preparation.
-
RSC Publishing. (n.d.). Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides. Retrieved from [Link]
-
PubChem. (n.d.). 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. Amine hydrochloride salts as bifunctional reagents for the radical aminochlorination of maleimides - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. US20100204470A1 - method for salt preparation - Google Patents [patents.google.com]
- 4. scribd.com [scribd.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
Application Notes and Protocols for Antimicrobial Assays Using 2-(1,3-Thiazol-2-yl)butan-2-amine
Introduction: The Promise of Thiazole Scaffolds in Antimicrobial Drug Discovery
The relentless rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents.[1][2] The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents a privileged scaffold in medicinal chemistry.[3][4] This moiety is a cornerstone in a variety of established drugs and is known to be a versatile pharmacophore conferring a wide spectrum of biological activities, including antibacterial, antifungal, and antiviral properties.[3][5][6][7] Thiazole derivatives exert their antimicrobial effects through diverse mechanisms, such as the inhibition of essential enzymes like DNA gyrase and FtsZ, disruption of cell membrane integrity, and interference with metabolic pathways.[2]
The compound 2-(1,3-Thiazol-2-yl)butan-2-amine (CAS No. 1247998-26-0, Molecular Formula: C7H12N2S, Molecular Weight: 156.25 g/mol ) is a synthetic molecule featuring this key thiazole scaffold.[8] Its structural attributes, particularly the butan-2-amine side chain, suggest potential for unique interactions with microbial targets. These application notes provide a comprehensive guide for researchers to systematically evaluate the antimicrobial efficacy of 2-(1,3-Thiazol-2-yl)butan-2-amine using established in vitro assays. The protocols herein are designed to be robust and reproducible, enabling the generation of high-quality data for drug development pipelines.
Pre-assay Considerations: Physicochemical Properties and Stock Solution Preparation
A fundamental, yet often overlooked, aspect of antimicrobial susceptibility testing is the handling of the test compound. The solubility and stability of 2-(1,3-Thiazol-2-yl)butan-2-amine will directly impact the accuracy and reproducibility of the results.
Solubility Testing Protocol
Rationale: The choice of solvent is critical. Ideally, a solvent should dissolve the compound at a high concentration, be non-toxic to the test microorganisms at the working concentration, and not interfere with the assay. Dimethyl sulfoxide (DMSO) is a common choice, but its final concentration in the assay should be kept low (typically ≤1%) to avoid off-target effects.
Protocol:
-
Prepare a series of potential solvents (e.g., sterile deionized water, ethanol, methanol, DMSO).
-
Accurately weigh 1-5 mg of 2-(1,3-Thiazol-2-yl)butan-2-amine into separate microcentrifuge tubes.
-
Add the solvent in small, incremental volumes (e.g., 10 µL) and vortex thoroughly after each addition.
-
Visually inspect for complete dissolution. The highest concentration at which the compound fully dissolves is the stock concentration.
-
Perform a solvent toxicity control by exposing the test microorganisms to the highest concentration of the chosen solvent that will be present in the assay.
Stock Solution Preparation and Storage
Protocol:
-
Based on the solubility test, prepare a high-concentration stock solution (e.g., 10 mg/mL or 100 mM) of 2-(1,3-Thiazol-2-yl)butan-2-amine in the chosen solvent.
-
Sterilize the stock solution by filtering through a 0.22 µm syringe filter into a sterile container.
-
Prepare single-use aliquots to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light. The stability of the compound in solution should be validated over time if long-term storage is required.
Core Protocols for Antimicrobial Susceptibility Testing
The following protocols are based on widely accepted standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Method 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
Principle: This quantitative method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium.[9] It is considered the gold standard for susceptibility testing.
Materials:
-
96-well, U-bottom microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi
-
Microbial inoculum standardized to 0.5 McFarland
-
Stock solution of 2-(1,3-Thiazol-2-yl)butan-2-amine
-
Positive control antibiotic (e.g., ciprofloxacin for bacteria, fluconazole for fungi)
-
Negative control (broth only)
-
Solvent control (broth with the maximum concentration of the solvent used)
-
Multichannel pipette
Experimental Workflow:
Caption: Workflow for Broth Microdilution Assay.
Step-by-Step Protocol:
-
Plate Preparation: Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Compound Dilution: Add 100 µL of the 2-(1,3-Thiazol-2-yl)butan-2-amine working stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, and so on, discarding the final 100 µL from the last column. This will result in a range of concentrations of the test compound.
-
Controls:
-
Positive Control: Prepare serial dilutions of a standard antibiotic in a separate row.
-
Negative Control: One well containing only broth.
-
Growth Control: One well containing broth and the microbial inoculum.
-
Solvent Control: One well containing broth, the microbial inoculum, and the highest concentration of the solvent used.
-
-
Inoculation: Prepare a microbial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well. Add 100 µL of this diluted inoculum to all wells except the negative control.
-
Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Method 2: Disk Diffusion Assay
Principle: This qualitative or semi-quantitative method involves placing a paper disk impregnated with a known amount of the test compound onto an agar plate swabbed with a standardized microbial inoculum. The compound diffuses into the agar, and if it is effective, it will inhibit microbial growth, creating a clear zone of inhibition around the disk.[10]
Materials:
-
Mueller-Hinton Agar (MHA) plates
-
Sterile paper disks (6 mm diameter)
-
Microbial inoculum standardized to 0.5 McFarland
-
Stock solution of 2-(1,3-Thiazol-2-yl)butan-2-amine
-
Positive control antibiotic disks
-
Solvent-only control disk
-
Sterile swabs
Experimental Workflow:
Caption: Workflow for Disk Diffusion Assay.
Step-by-Step Protocol:
-
Disk Preparation: Aseptically apply a known volume (e.g., 10-20 µL) of the 2-(1,3-Thiazol-2-yl)butan-2-amine stock solution onto sterile paper disks to achieve a specific amount per disk (e.g., 30 µg). Allow the solvent to evaporate completely in a sterile environment.
-
Inoculation: Dip a sterile swab into the standardized 0.5 McFarland microbial suspension. Remove excess liquid by pressing the swab against the inside of the tube. Swab the entire surface of an MHA plate evenly in three directions to ensure confluent growth.
-
Disk Placement: Aseptically place the prepared compound disks, a positive control antibiotic disk, and a solvent-only control disk onto the inoculated agar surface. Gently press the disks to ensure complete contact with the agar.
-
Incubation: Invert the plates and incubate at 35-37°C for 16-20 hours.
-
Measurement: Measure the diameter of the zones of inhibition in millimeters (mm).
Data Presentation and Interpretation
Quantitative data should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Minimum Inhibitory Concentration (MIC) of 2-(1,3-Thiazol-2-yl)butan-2-amine against Various Microorganisms
| Test Microorganism | Gram Stain | Compound Concentration Range (µg/mL) | Positive Control (Antibiotic) | MIC (µg/mL) of Test Compound | MIC (µg/mL) of Positive Control |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 0.125 - 128 | Ciprofloxacin | ||
| Escherichia coli ATCC 25922 | Gram-negative | 0.125 - 128 | Ciprofloxacin | ||
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | 0.125 - 128 | Ciprofloxacin | ||
| Candida albicans ATCC 90028 | N/A (Fungus) | 0.125 - 128 | Fluconazole |
Investigating the Mechanism of Action: Potential Pathways
Based on the known mechanisms of other thiazole-containing antimicrobials, 2-(1,3-Thiazol-2-yl)butan-2-amine may act through one or more of the following pathways:
-
Cell Wall/Membrane Disruption: The amphiphilic nature of some thiazole derivatives allows them to insert into the microbial cell membrane, leading to leakage of cellular contents and cell death.[3]
-
Enzyme Inhibition: Thiazole compounds can act as inhibitors of essential bacterial enzymes involved in DNA replication (DNA gyrase), cell division (FtsZ), or peptidoglycan synthesis (MurB).[2]
-
Inhibition of Protein Synthesis: Some antimicrobial agents target the bacterial ribosome, preventing protein synthesis.
Hypothesized Signaling Pathway Inhibition:
Caption: Potential Mechanisms of Action.
Conclusion and Future Directions
These application notes provide a robust framework for the initial antimicrobial evaluation of 2-(1,3-Thiazol-2-yl)butan-2-amine. Positive results from these screening assays should be followed by more in-depth studies, including:
-
Minimum Bactericidal Concentration (MBC) assays: To determine if the compound is bacteriostatic or bactericidal.
-
Time-kill kinetics assays: To assess the rate at which the compound kills the target microorganisms.
-
Cytotoxicity assays: To evaluate the toxicity of the compound against mammalian cell lines.
-
Mechanism of action studies: To elucidate the specific molecular target(s) of the compound.
By following these detailed protocols and considering the underlying scientific principles, researchers can generate reliable and meaningful data to advance the development of novel thiazole-based antimicrobial agents.
References
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]
-
The Potential of Thiazole Derivatives as Antimicrobial Agents. (2022). MDPI. [Link]
-
Thiazole-based analogues as potential antibacterial agents against methicillin-resistant Staphylococcus aureus (MRSA) and their SAR elucidation. (2023). PubMed. [Link]
-
Antibacterial Activity of Thiazole and its Derivatives: A Review. (2021). Biointerface Research in Applied Chemistry. [Link]
-
Synthesis and Antimicrobial Activities of Some Novel 2,3-Substituted-1,3-Thiazolidin-4-ones Derived from 2-Amino-1,3-thiazole. (2018). ResearchGate. [Link]
-
Emergent antibacterial activity of N-(thiazol-2-yl)benzenesulfonamides in conjunction with cell-penetrating octaarginine. (2021). PubMed Central. [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). ResearchGate. [Link]
-
Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. (2022). MDPI. [Link]
-
Synthesis of new thiazole derivatives and evaluation of their antimicrobial and cytotoxic activities. (2021). Taylor & Francis Online. [Link]
-
An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (2023). National Institutes of Health. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]
-
Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. (2023). Journal of Chemical Reviews. [Link]
-
Synthesis, structural elucidation and antimicrobial evaluation of 2-{4-(Tamino)-2-(but-2-yn-1-yl)}-1, 3 benzothiazole derivatives. (2018). ResearchGate. [Link]
-
Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (2021). PubMed Central. [Link]
-
2-Amino-1,3,4-thiadiazole as a potential scaffold for promising antimicrobial agents. (2019). National Institutes of Health. [Link]
-
Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. (2022). ACS Publications. [Link]
-
In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. (2022). MDPI. [Link]
-
sec-Butylamine. Wikipedia. [Link]
-
Antimicrobial Susceptibility Testing. (2023). National Institutes of Health. [Link]
-
Antimicrobial Susceptibility Testing. Apec.org. [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. tandfonline.com [tandfonline.com]
- 6. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. 1247998-26-0 | 2-(1,3-Thiazol-2-yl)butan-2-amine - Moldb [moldb.com]
- 9. apec.org [apec.org]
- 10. Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods - PMC [pmc.ncbi.nlm.nih.gov]
In vivo administration of thiazole compounds in mouse models
<_-4.5458155e-05>## Application Notes and Protocols for In Vivo Administration of Thiazole Compounds in Mouse Models
Introduction: The Thiazole Scaffold in Preclinical Research
The thiazole ring is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a vast array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3][4][5] Its derivatives are prominent in both preclinical development and as FDA-approved drugs, such as the anticancer agent Dasatinib.[6][7][8][9] The successful translation of these promising compounds from in vitro discovery to in vivo validation in mouse models is a critical step in the drug development pipeline. However, this transition is fraught with challenges, primarily related to the physicochemical properties of thiazole compounds, which are often characterized by high lipophilicity and poor aqueous solubility.[6][10]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed framework for the effective in vivo administration of thiazole compounds in mouse models. Moving beyond simple procedural lists, this document elucidates the causal relationships behind experimental choices, ensuring that protocols are robust, reproducible, and built on a foundation of scientific integrity. We will explore critical aspects from formulation development and route selection to pharmacokinetic/pharmacodynamic (PK/PD) analysis and toxicity assessment, empowering researchers to design and execute rigorous preclinical studies.
Part 1: Pre-formulation and Vehicle Selection
The journey to successful in vivo administration begins with a thorough understanding of the test compound's properties and the selection of an appropriate delivery vehicle. The primary goal is to create a formulation that is stable, homogenous, and non-toxic, while ensuring optimal bioavailability for the chosen route of administration.
Causality: Why Vehicle Selection is Critical
Many thiazole derivatives are lipophilic and poorly soluble in water.[6][10] Administering a poorly solubilized compound can lead to inaccurate and highly variable results due to inconsistent absorption. The vehicle itself must also be considered an experimental variable, as it can have its own biological effects or interact with the test compound. An ideal vehicle should be inert, cause no adverse effects, and allow for consistent delivery of the compound.[11]
Workflow for Vehicle Selection & Formulation Development
The selection of a suitable vehicle is a systematic process that should be guided by the physicochemical properties of the thiazole compound.
Caption: Experimental workflow for an integrated Pharmacokinetic/Pharmacodynamic (PK/PD) study.
Key PK Parameters for Thiazole Compounds
The oral bioavailability of thiazole compounds can be limited by poor absorption or significant first-pass metabolism. [12]A pilot PK study is essential for any new derivative.
| Parameter | Definition | Importance for Thiazole Compounds |
| Cmax | Maximum (peak) plasma concentration | Indicates the extent of absorption. A low Cmax may suggest poor solubility or rapid metabolism. |
| Tmax | Time to reach Cmax | Indicates the rate of absorption. |
| AUC | Area Under the Curve (plasma concentration vs. time) | Represents the total drug exposure over time. It is the most critical parameter for assessing bioavailability. |
| t½ (Half-life) | Time required for the plasma concentration to decrease by half | Determines the dosing interval required to maintain therapeutic concentrations. |
| F (%) | Bioavailability | The fraction of the administered dose that reaches systemic circulation. For oral dosing, F (%) = (AUCoral / AUCiv) x 100. |
Part 4: Toxicity and Safety Assessment
While thiazole-containing compounds are widely used, it is crucial to monitor for potential toxicity. The biotransformation of the thiazole ring can sometimes lead to the formation of reactive metabolites. [13]
Protocol 3: Acute Toxicity and Tolerability Study
Before initiating efficacy studies, a dose-range-finding study is performed to determine the maximum tolerated dose (MTD).
Procedure:
-
Group Allocation: Assign mice to groups (n=3-5 per group) and administer escalating doses of the thiazole compound (e.g., 10, 30, 100, 300 mg/kg). Include a vehicle control group.
-
Clinical Observation: Monitor animals intensively for the first 4 hours post-dosing, and then daily for 7-14 days.
-
Record Endpoints: Systematically record key indicators of toxicity.
-
Determine MTD: The MTD is defined as the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss) or overt signs of distress.
Common Toxicity Endpoints to Monitor
| Category | Parameters to Observe |
| General Health | Body weight changes, food/water intake, changes in posture (hunching), coat condition (piloerection). |
| Behavioral | Lethargy, hyperactivity, stereotypical behaviors, neurological signs (tremors, ataxia). |
| Gastrointestinal | Diarrhea, changes in fecal output. |
| Injection Site | (For IP/SC) Redness, swelling, signs of irritation or necrosis. |
| Organ-Specific | High doses of some thiazole derivatives have been associated with liver damage. [14]At study termination, consider collecting organs (liver, kidney, spleen) for histopathological analysis. |
Expert Insight: Computational tools can be used in the early stages to predict potential toxicity profiles, including hepatotoxicity and carcinogenicity, helping to guide in vivo study design. [15]
Conclusion
The successful in vivo evaluation of thiazole compounds in mouse models is a multi-faceted process that hinges on rigorous methodology and a deep understanding of the interplay between the compound, its formulation, and the biological system. By carefully considering the principles of formulation science, selecting the appropriate route of administration, and integrating pharmacokinetic and toxicological assessments into the experimental design, researchers can generate reliable and translatable data. This guide provides the foundational protocols and expert-driven insights necessary to navigate the complexities of in vivo testing, ultimately accelerating the development of novel thiazole-based therapeutics.
References
-
Fathy, U. (2024). Thiazole derivatives: prospectives and biological applications. Journal of Sulfur Chemistry. Available at: [Link]
-
MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]
-
Al-Ostath, A., et al. (2023). Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. Molecules. Available at: [Link]
-
Pharma Times. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Available at: [Link]
-
Yilmaz, S., et al. (2024). Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer. Pharmaceuticals. Available at: [Link]
-
PubMed. (2016). Evaluation of preclinical formulations for a poorly water-soluble compound. Available at: [Link]
-
ResearchGate. (2022). Current synthesis routes of thiazole and its derivatives and their broad spectrum therapeutic activity: A Review. Available at: [Link]
-
PubMed. (n.d.). The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Available at: [Link]
-
Norwegian University of Science and Technology. (n.d.). Guidelines for the administration of substances to rodents. Available at: [Link]
-
Gohlke Group. (2021). Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Available at: [Link]
-
El-Metwaly, N. M., & El-Gazzar, M. G. (2022). Current Synthesis Routes of Thiazole and its Derivatives and their Broad-Spectrum Therapeutic Activity. Egyptian Journal of Chemistry. Available at: [Link]
-
The University of British Columbia. (2021). UBC ACC TECH 09a - Oral Dosing (Gavage) in Adult Mice SOP. Available at: [Link]
-
ResearchGate. (n.d.). Structures of some clinically approved thiazole-based drugs. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery. Available at: [Link]
-
MDPI. (n.d.). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Available at: [Link]
-
ResearchGate. (n.d.). Institutional protocols for the oral administration (gavage) of chemicals and microscopic microbial communities to mice: Analytical consensus. Available at: [Link]
-
University of Iowa. (n.d.). Routes and Volumes of Administration in Mice. Available at: [Link]
-
PubMed. (2024). Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective. Available at: [Link]
-
ResearchGate. (2018). Antibacterial Effects of Novel Thiazole Derivatives and the Toxicity of Oxothiazole on Liver Histopathology of Mice. Available at: [Link]
-
PubMed. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Available at: [Link]
-
PLOS. (2023). Indenyl-thiazole and indenyl-formazan derivatives: Synthesis, anticancer screening studies, molecular-docking, and pharmacokinetics. Available at: [Link]
-
Procedures with Care. (n.d.). Oral Gavage in the Mouse. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Development and Biological Assessment of Thiazole-Based Pyridines for Targeted Therapy in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benign Synthesis of Fused-thiazoles with Enone-based Natural Products and Drugs for Lead Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Evaluation of preclinical formulations for a poorly water-soluble compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ntnu.edu [ntnu.edu]
- 12. The pharmacokinetics of a thiazole benzenesulfonamide beta 3-adrenergic receptor agonist and its analogs in rats, dogs, and monkeys: improving oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. cpclab.uni-duesseldorf.de [cpclab.uni-duesseldorf.de]
- 14. researchgate.net [researchgate.net]
- 15. journals.plos.org [journals.plos.org]
Application Notes & Protocols: A Framework for Preclinical Dosage Calculation of Novel Thiazole-Containing Compounds
Introduction
The thiazole ring is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1] The hypothetical compound, 2-(1,3-Thiazol-2-yl)butan-2-amine, represents a novel investigational molecule within this class. The journey from a promising chemical entity to a potential therapeutic is paved with rigorous preclinical evaluation, a critical component of which is the precise determination of dosage for in vivo animal studies. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and methodologies for calculating dosages of novel compounds, using 2-(1,3-Thiazol-2-yl)butan-2-amine as a case study.
The core objective of these protocols is to establish a safe and effective starting dose for animal studies, which forms the basis for subsequent toxicity and efficacy evaluations.[2] This process is not merely about mathematical conversions; it is a multi-faceted approach that integrates pharmacokinetics, pharmacodynamics, and allometric scaling principles to ensure scientific validity and ethical conduct in animal research.
Pillar I: The Scientific Rationale of Dose Selection
A robust preclinical development program is built upon a thorough understanding of a compound's behavior in a biological system. This understanding is primarily derived from pharmacokinetic and pharmacodynamic studies.
Pharmacokinetics (PK) vs. Pharmacodynamics (PD)
A helpful way to distinguish between pharmacokinetics (PK) and pharmacodynamics (PD) is to consider that PK is what the body does to the drug, while PD is what the drug does to the body.[3]
-
Pharmacokinetics (PK): This branch of pharmacology is concerned with the movement of drugs within the body.[3][4] It encompasses the processes of absorption, distribution, metabolism, and excretion (ADME). Understanding the PK profile of 2-(1,3-Thiazol-2-yl)butan-2-amine is essential for determining its concentration and persistence in the body over time.
-
Pharmacodynamics (PD): This area focuses on the biochemical and physiological effects of drugs on the body.[3][4] For our hypothetical compound, this would involve understanding how it interacts with its molecular target to elicit a therapeutic effect.
The interplay between PK and PD is fundamental to establishing a dose-response relationship, which is a cornerstone of toxicology and pharmacology.[5]
Pillar II: The Foundational In Vivo Study: Dose Range-Finding
The initial in vivo toxicity study for a new chemical entity is typically a dose range-finding (DRF) study conducted in a rodent species.[6] The primary objectives of a DRF study are to determine the Maximum Tolerated Dose (MTD) and to identify potential target organs for toxicity.[7][8] The MTD is the highest dose of a drug that can be administered without causing unacceptable adverse effects.[7]
Rodents, such as mice and rats, are the most frequently used animal models in biomedical research, particularly in toxicology.[9][10] Their use is supported by both economic and scientific reasons, including their well-characterized biology and the availability of numerous established strains.[9] It is a regulatory requirement to conduct toxicity studies in both a rodent and a non-rodent species.[2][8]
Experimental Protocol: Rodent Dose Range-Finding Study
Objective: To determine the Maximum Tolerated Dose (MTD) and identify signs of toxicity for 2-(1,3-Thiazol-2-yl)butan-2-amine in a rodent model.
Materials:
-
2-(1,3-Thiazol-2-yl)butan-2-amine (test article)
-
Vehicle (e.g., saline, corn oil)
-
Rodent model (e.g., Sprague-Dawley rats or CD-1 mice), typically 5-10 animals per group
-
Appropriate caging and environmental controls
-
Dosing apparatus (e.g., gavage needles, syringes)
-
Calibrated balance for animal weighing
-
Clinical observation checklists
Methodology:
-
Animal Acclimation: Allow animals to acclimate to the facility for a minimum of 5 days prior to the study initiation.
-
Dose Grouping: Assign animals to a control group and a minimum of three dose level groups (low, medium, and high).[11] A concurrent control group is a mandatory component of the study design.[11]
-
Dose Selection:
-
Administration: Administer the test article and vehicle to the respective groups. The route of administration should be relevant to the intended clinical use.
-
Clinical Observations: Conduct and record clinical observations immediately after dosing and at regular intervals thereafter.[10] Observations should include, but are not limited to, changes in skin and fur, eyes, respiratory rate, and the presence of tremors or convulsions.
-
Body Weight Measurement: Record the body weight of each animal prior to dosing and at specified intervals throughout the study.
-
Necropsy: At the termination of the study, perform a gross necropsy on all animals.
-
Data Analysis: Analyze the data to determine the No-Observed-Adverse-Effect Level (NOAEL), which is the highest dose at which there were no statistically or biologically significant increases in the frequency or severity of adverse effects.
The results of the DRF study are crucial for designing subsequent, longer-term toxicology studies.[7]
Caption: Workflow for a Dose Range-Finding Study.
Pillar III: Interspecies Dose Extrapolation - Allometric Scaling
A common misconception is that drug doses can be scaled between species based on body weight alone.[12] However, due to differences in metabolic rates, a more accurate method is allometric scaling, which normalizes the dose to body surface area (BSA).[12][13] This approach is recommended by the U.S. Food and Drug Administration (FDA) for calculating the Maximum Recommended Starting Dose (MRSD) in first-in-human clinical trials.[12][14]
Allometric scaling is based on the principle that many physiological parameters, including metabolic rate, scale with body weight to the power of a certain exponent.[15][16]
Calculating the Human Equivalent Dose (HED)
The HED is the dose in humans that is expected to provide the same level of exposure as the dose administered in an animal study. The FDA provides a formula for this conversion:
HED (mg/kg) = Animal Dose (mg/kg) x (Animal Weight (kg) / Human Weight (kg))^0.33 [14]
Alternatively, a more straightforward method using conversion factors based on body surface area can be used.[17] These factors are derived from the Km (body weight/BSA) values for each species.[13]
| Species | Body Weight (kg) | BSA (m²) | K_m_ Factor | To Convert Animal Dose in mg/kg to Human Equivalent Dose (HED) in mg/kg, Divide by: |
| Human | 60 | 1.62 | 37 | - |
| Mouse | 0.02 | 0.0066 | 3 | 12.3 |
| Rat | 0.15 | 0.025 | 6 | 6.2 |
| Rabbit | 1.8 | 0.15 | 12 | 3.1 |
| Dog | 10 | 0.5 | 20 | 1.8 |
| Monkey | 3 | 0.24 | 12 | 3.1 |
Data adapted from Nair and Jacob, 2016.
Protocol for HED Calculation:
-
Identify the NOAEL: From the most appropriate animal study (typically the one showing the most sensitive response), identify the NOAEL in mg/kg.
-
Select the Conversion Factor: Using the table above, find the conversion factor for the animal species used.
-
Calculate the HED: Divide the animal NOAEL by the conversion factor.
Example Calculation:
If the NOAEL for 2-(1,3-Thiazol-2-yl)butan-2-amine in rats is determined to be 62 mg/kg, the HED would be:
HED = 62 mg/kg / 6.2 = 10 mg/kg
This calculated HED is a crucial piece of information for estimating a safe starting dose for Phase I clinical trials.[14]
Caption: Logical Flow for HED Calculation.
Conclusion
The calculation of dosage for novel compounds like 2-(1,3-Thiazol-2-yl)butan-2-amine in animal studies is a systematic process rooted in established scientific principles and regulatory guidelines. It begins with a thorough characterization of the dose-response relationship in a relevant animal model through studies such as dose range-finding. The data from these studies, particularly the NOAEL, are then translated to a human equivalent dose using allometric scaling. This methodical approach ensures the safety and ethical conduct of preclinical research and provides a solid foundation for the clinical development of new therapeutic agents.
References
-
Nair, A. B., & Jacob, S. (2016). A simple practice guide for dose conversion between animals and human. Journal of basic and clinical pharmacy, 7(2), 27–31. [Link]
-
Altasciences. (n.d.). Best Practices for Preclinical Dose Range Finding Studies. Retrieved from [Link]
-
National Academies of Sciences, Engineering, and Medicine. (2018). Assessing Safety and Toxicology. In Advancing Disease Modeling in Animal-Based Research in Support of Precision Medicine: Proceedings of a Workshop. National Academies Press. [Link]
-
U.S. Food and Drug Administration. (2005). Guidance for Industry: Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers. [Link]
-
ALS Therapy Development Institute. (2022). What are Pharmacokinetic and Pharmacodynamic Studies?[Link]
-
Clinical Tree. (2023). Animal Models in Toxicologic Research: Rodents. [Link]
-
MDPI. (2022). Chemistry of Substituted Thiazinanes and Their Derivatives. [Link]
-
Tuntland, T., Ethell, B., Gobburu, J. V., & Tomkinson, H. (2014). Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research. Journal of pharmaceutical sciences, 103(1), 27–36. [Link]
-
NC3Rs. (2009). Guidance on dose level selection for regulatory general toxicology studies for pharmaceuticals. [Link]
-
Pognan, F. (2001). Dose selection for toxicity studies: a protocol for determining the maximum repeatable dose. Xenobiotica, 31(5), 287–296. [Link]
-
Chemycal. (2019). Introduction to Allometric Scaling and Its Use in Toxicology and Health Risk Assessment. [Link]
-
ResearchGate. (n.d.). Overview of the Chemistry of 2-Thiazolines. Retrieved from [Link]
-
Boinpally, R., & Jol-van der Zijde, C. M. (2021). Considerations on the Calculation of the Human Equivalent Dose from Toxicology Studies for Biologic Anticancer Agents. AAPS J, 23(2), 37. [Link]
-
BioAgilytix. (n.d.). The Difference Between Pharmacokinetics and Pharmacodynamics. Retrieved from [Link]
-
ResearchGate. (n.d.). Animal Models in Toxicologic Research: Rodents. Retrieved from [Link]
-
ResearchGate. (2016). Conversion Table FDA Guidances. [Link]
-
PPD. (n.d.). Preclinical Studies in Drug Development. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2017). Redbook 2000: IV.C.3.a. Short-Term Toxicity Studies with Rodents. [Link]
-
National Center for Biotechnology Information. (n.d.). 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. PubChem. Retrieved from [Link]
-
ResearchGate. (2025). Interspecies allometric scaling: Prediction of clearance in large animal species: Part II: Mathematical considerations. [Link]
-
Singh, R., Singh, S., & Kumar, P. (2022). Role of animal models in biomedical research: a review. Journal of translational medicine, 20(1), 329. [Link]
-
Federal Register. (2005). Guidance for Industry on Estimating the Maximum Safe Starting Dose in Initial Clinical Trials for Therapeutics in Adult Healthy Volunteers; Availability. [Link]
-
Patsnap Synapse. (2025). Using Allometric Scaling to Predict Human PK from Animals. [Link]
-
MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]
-
Wicha, S. G., Kees, M. G., & Solms, A. (2020). Preclinical Pharmacokinetic/Pharmacodynamic Studies and Clinical Trials in the Drug Development Process of EMA-Approved Antibacterial Agents: A Review. Clinical pharmacology and therapeutics, 107(2), 334–343. [Link]
-
Scantox. (n.d.). Regulatory Toxicology. Retrieved from [Link]
-
University of Arizona Cancer Center. (2023). Using rodent models for simple toxicity studies and efficacy testing for novel therapeutics. [Link]
-
ResearchGate. (2025). Synthesis, structural elucidation and antimicrobial evaluation of 2-{4-(Tamino)-2-(but-2-yn-1-yl)}-1, 3 benzothiazole derivatives. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bioagilytix.com [bioagilytix.com]
- 4. Blog: What are Pharmacokinetic and Pharmacodynamic Studies? | ALS TDI [als.net]
- 5. Implementation of pharmacokinetic and pharmacodynamic strategies in early research phases of drug discovery and development at Novartis Institute of Biomedical Research - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nc3rs.org.uk [nc3rs.org.uk]
- 7. Dose Range Finding in Preclinical Studies | Altasciences Blog [altasciences.com]
- 8. scantox.com [scantox.com]
- 9. clinicalpub.com [clinicalpub.com]
- 10. researchgate.net [researchgate.net]
- 11. fda.gov [fda.gov]
- 12. A simple practice guide for dose conversion between animals and human - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Conversion between animals and human [targetmol.com]
- 14. fda.gov [fda.gov]
- 15. chemsafetypro.com [chemsafetypro.com]
- 16. Using Allometric Scaling to Predict Human PK from Animals [synapse.patsnap.com]
- 17. Considerations on the Calculation of the Human Equivalent Dose from Toxicology Studies for Biologic Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: The Versatility of Thiazole Derivatives in High-Throughput Screening
Introduction: The Thiazole Scaffold as a Privileged Structure in Drug Discovery
The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen, represents one of the most versatile and privileged scaffolds in medicinal chemistry.[1] Its unique electronic properties and ability to engage in various non-covalent interactions mean it is a cornerstone in numerous FDA-approved drugs, including anticancer and anti-HIV agents.[1] The therapeutic relevance of thiazole derivatives spans a vast range of biological activities, including antifungal, antibacterial, anti-inflammatory, and anticancer effects.[2][3] This inherent biological promiscuity, combined with their synthetic tractability, makes thiazole-based compound libraries exceptionally valuable for high-throughput screening (HTS) campaigns—the engine of modern early-stage drug discovery.[4][5][6]
This guide provides an in-depth exploration of the application of thiazole derivatives in HTS. We will move beyond simple procedural lists to explain the causality behind experimental design, ensuring that each protocol functions as a self-validating system. We will explore three major applications: the use of thiazoles as enzyme inhibitors, as modulators of protein-protein interactions, and as fluorescent probes that form the very basis of the screening assay.
Part 1: High-Throughput Screening for Thiazole-Based Kinase Inhibitors
Scientific Rationale & Expertise
Protein kinases are a critical class of enzymes that regulate the majority of cellular pathways. Their dysregulation is a hallmark of many diseases, particularly cancer, making them a major focus for drug development.[7][8] The thiazole scaffold is a highly effective "hinge-binder," capable of forming key hydrogen bonds within the ATP-binding pocket of many kinases, leading to potent and selective inhibition.[7][8] Consequently, numerous HTS campaigns have successfully identified thiazole derivatives as inhibitors of therapeutically relevant kinases such as VEGFR-2, Cyclin-Dependent Kinases (CDKs), and Sirtuin 2 (SIRT2).[7][9][10][11]
The choice of assay technology is paramount for a successful HTS campaign. While fluorescence-based assays are common, they can be prone to interference from library compounds (e.g., autofluorescence). Luminescence-based assays, which measure the output of an enzymatic reaction (e.g., luciferase), often provide a more robust signal-to-background ratio and are less susceptible to compound interference. The protocol below utilizes the principle of quantifying ATP consumption by a kinase; as a thiazole derivative inhibits the kinase, less ATP is used, leading to a higher luminescence signal in the detection step.
Experimental Workflow: Kinase Inhibitor HTS
Caption: HTS workflow for identifying thiazole-based kinase inhibitors.
Protocol: Luminescence-Based HTS for Kinase Inhibitors
Objective: To screen a library of thiazole derivatives for inhibitory activity against a target protein kinase (e.g., VEGFR-2).
Materials:
-
384-well white, low-volume assay plates
-
Thiazole derivative library (10 mM in DMSO)
-
Target Kinase (e.g., recombinant human VEGFR-2)
-
Kinase Substrate (e.g., a generic peptide substrate)
-
ATP (Adenosine Triphosphate)
-
Kinase-Glo® Luminescent Kinase Assay Kit (Promega)
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35
-
Acoustic liquid handler and plate reader with luminescence detection
Methodology:
-
Compound Plating:
-
Using an acoustic liquid handler, transfer 20 nL of each thiazole derivative from the 10 mM source plate to a 384-well assay plate.
-
Also plate controls: DMSO only (negative control, 0% inhibition) and a known potent inhibitor (positive control, 100% inhibition). This gives a final compound concentration of 10 µM in a 20 µL assay volume.
-
-
Enzyme & Substrate Addition:
-
Prepare a 2X Kinase/Substrate mix in cold Assay Buffer. The final concentration should be optimized for ~80% ATP consumption in the DMSO control wells.
-
Dispense 10 µL of the 2X Kinase/Substrate mix into each well of the assay plate.
-
Centrifuge the plate briefly (1 min at 1000 rpm) to mix.
-
-
Reaction Initiation & Incubation:
-
Prepare a 2X ATP solution in Assay Buffer. The final concentration should be at the Kₘ for the kinase, if known.
-
To start the reaction, add 10 µL of the 2X ATP solution to all wells.
-
Incubate the plate at room temperature for 60 minutes.
-
-
Signal Detection:
-
Reconstitute the Kinase-Glo® reagent according to the manufacturer's protocol.
-
Add 20 µL of the reagent to each well. This will stop the kinase reaction and initiate the luminescence reaction.
-
Incubate for 10 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition & Analysis:
-
Read the luminescence signal on a compatible plate reader.
-
Data Normalization: Calculate the percentage of inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Signal_Positive_Control) / (Signal_Negative_Control - Signal_Positive_Control))
-
Hit Selection: Identify compounds showing >50% inhibition as primary "hits" for further validation.
-
Data Summary & Trustworthiness
Primary hits from this screen must be subjected to further analysis to confirm their activity and rule out artifacts. This includes dose-response studies to determine the IC₅₀ (half-maximal inhibitory concentration).
| Compound ID | Thiazole Core Structure | % Inhibition @ 10 µM | IC₅₀ (µM) | Notes |
| THZ-001 | 2-Amino-4-phenylthiazole | 89.7% | 0.25 | Potent Hit |
| THZ-002 | 2,4-Dimethylthiazole | 5.2% | > 50 | Inactive |
| THZ-003 | 4-(4-chlorophenyl)thiazole | 75.3% | 1.1 | Moderate Hit |
| THZ-004 | 2-Hydrazinyl-4-phenylthiazole | 68.1% | 2.5 | Moderate Hit |
Part 2: Screening for Thiazole-Based Modulators of Protein-Protein Interactions (PPIs)
Scientific Rationale & Expertise
Protein-protein interactions (PPIs) govern nearly all cellular processes, and their disruption is implicated in numerous diseases. Targeting PPIs with small molecules has historically been challenging due to the large, flat, and featureless interfaces involved. However, it is now understood that binding energy is often concentrated in small "hotspots," which can be targeted by small molecules.[12] Thiazole derivatives, with their rigid scaffold and capacity for diverse functionalization, can be designed to fit into these hotspots and act as potent PPI modulators.[13]
Proximity assays are ideal for studying PPIs in an HTS format. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that is highly sensitive and requires no wash steps. When a PPI is intact, Donor and Acceptor beads are brought close enough for a singlet oxygen energy transfer to occur, producing a strong luminescent signal. A thiazole-based inhibitor will disrupt the PPI, separate the beads, and abolish the signal.
Experimental Workflow: PPI Modulator HTS (AlphaScreen)
Caption: HTS workflow for identifying thiazole-based PPI modulators.
Protocol: AlphaScreen HTS for PPI Inhibitors
Objective: To identify thiazole derivatives that disrupt the interaction between Protein A and Protein B.
Materials:
-
384-well ProxiPlates (PerkinElmer)
-
Thiazole derivative library (10 mM in DMSO)
-
GST-tagged Protein A and Biotinylated Protein B
-
AlphaScreen GST Detection Kit (includes Anti-GST Donor beads and Streptavidin Acceptor beads)
-
AlphaLISA Buffer
-
EnVision Plate Reader with AlphaScreen detection capabilities
Methodology:
-
Compound & Protein Addition:
-
Dispense 20 nL of each thiazole compound or control into a 384-well ProxiPlate.
-
Add 5 µL of a solution containing GST-Protein A to each well.
-
Add 5 µL of a solution containing Biotin-Protein B to each well. The final protein concentrations must be optimized beforehand to produce a robust signal window.
-
Briefly centrifuge the plate and incubate for 30 minutes at room temperature to allow the proteins to interact in the presence of the compounds.
-
-
Bead Addition:
-
Prepare a 2X mix of Anti-GST Donor and Streptavidin Acceptor beads in AlphaLISA buffer in subdued light.
-
Add 10 µL of the bead mixture to each well.
-
-
Incubation & Detection:
-
Seal the plate and incubate in the dark at room temperature for 60 minutes.
-
Read the plate on an EnVision reader.
-
-
Data Analysis:
-
Calculate the percentage of PPI disruption using the same formula as for the kinase assay.
-
Identify primary hits for dose-response confirmation and further validation.
-
Part 3: Fluorescent Thiazole Derivatives as HTS Probes
Scientific Rationale & Expertise
Beyond being screened as potential inhibitors, thiazole derivatives can be powerful tools that constitute the core of an assay's detection technology. Certain thiazole derivatives possess environment-sensitive fluorescence. A prime example is Thiazole Orange (TO), which is largely non-fluorescent in aqueous solution due to intramolecular rotation that quenches the excited state.[14] Upon binding to a structured molecule like DNA, RNA, or a protein pocket, this rotation is restricted, causing a dramatic "turn-on" fluorescence signal.[14] This principle can be harnessed for HTS.
Another approach is a Fluorescent Protein-Labeled Assay (FPLA).[15] In this setup, a target protein is covalently labeled with a fluorophore. The binding of a small molecule "hit" induces a conformational change in the protein, which alters the local environment of the fluorophore, leading to a measurable change (increase or decrease) in its fluorescence signal.[15] This method directly reports on the binding event.
Experimental Workflow: Fluorescent Protein-Labeled Assay (FPLA)
Caption: HTS workflow using a fluorescently labeled protein to find binders.
Protocol: FPLA for Screening Thiazole Binders
Objective: To identify thiazole derivatives that bind to a target protein and induce a conformational change, detected by a change in fluorescence.
Materials:
-
Purified target protein with an accessible cysteine or lysine residue.
-
Fluorescein-5-isothiocyanate (FITC) or other suitable fluorescent dye.
-
Size-exclusion chromatography column.
-
384-well black, low-volume assay plates.
-
Thiazole derivative library.
-
Assay Buffer.
-
Fluorescence plate reader.
Methodology:
-
Protein Labeling and Purification:
-
Incubate the purified protein with a 10-fold molar excess of FITC for 2 hours at room temperature, protected from light.
-
Quench the reaction by adding a buffer containing a primary amine (e.g., Tris).
-
Separate the FITC-labeled protein from the unreacted free dye using a size-exclusion chromatography column. Confirm labeling by spectrophotometry.
-
-
HTS Assay:
-
Plate the thiazole library (e.g., 20 nL for a 10 µM final concentration) into 384-well black plates.
-
Prepare a solution of the FITC-labeled protein in Assay Buffer. The concentration should be optimized to give a strong signal without being wasteful of the reagent.
-
Dispense 20 µL of the labeled protein solution into each well.
-
Incubate for 30 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Read the fluorescence intensity (or fluorescence polarization for a more robust assay) on a plate reader using appropriate excitation and emission wavelengths for FITC (e.g., Ex: 490 nm, Em: 525 nm).
-
-
Data Analysis:
-
Calculate the Z-score for each well to identify compounds that cause a statistically significant change in fluorescence compared to the plate median.
-
Hits are defined as compounds with a Z-score above 3 or below -3.
-
Ensuring Trustworthiness: The Hit Triage and Validation Cascade
A primary HTS is only the beginning. The "hits" generated are merely candidates. A rigorous, multi-step validation process is essential to eliminate false positives and false negatives, ensuring that resources are focused on the most promising chemical matter. This triage system is the cornerstone of a self-validating HTS protocol.
Logical Flow: From Primary Hit to Confirmed Hit
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. mdpi.com [mdpi.com]
- 3. New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of Novel 1,3-Thiazole and 2-Hydrazinyl-1,3-Thiazole Derivatives as Anti-Candida Agents: In Vitro Antifungal Screening, Molecular Docking Study, and Spectroscopic Investigation of their Binding Interaction with Bovine Serum Albumin [mdpi.com]
- 5. Fragment-Sized Thiazoles in Fragment-Based Drug Discovery Campaigns: Friend or Foe? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. High-throughput determination of enantiopurity in atroposelective synthesis of aryl triazoles - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 9. Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition | MDPI [mdpi.com]
- 10. Discovery of Novel Thiazole-Based SIRT2 Inhibitors as Anticancer Agents: Molecular Modeling, Chemical Synthesis and Biological Assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Targeting protein–protein interactions, a wide open field for drug design [comptes-rendus.academie-sciences.fr]
- 13. 5-Aminothiazoles Reveal a New Ligand-Binding Site on Prolyl Oligopeptidase Which is Important for Modulation of Its Protein–Protein Interaction-Derived Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Precursor: Application Notes for 2-(1,3-Thiazol-2-yl)butan-2-amine in Organic Synthesis
Introduction: Unlocking the Potential of a Unique Heterocyclic Building Block
In the landscape of modern organic synthesis and drug discovery, the strategic design and utilization of novel building blocks are paramount to accessing new chemical space and developing innovative molecular architectures. Among the myriad of heterocyclic scaffolds, the 2-aminothiazole moiety stands out as a "privileged structure," frequently appearing in a wide array of biologically active compounds and approved pharmaceuticals.[1][2] This guide focuses on a specific, yet highly versatile derivative: 2-(1,3-Thiazol-2-yl)butan-2-amine .
This compound uniquely combines the nucleophilic and electrophilic reactivity of the 2-aminothiazole ring with a sterically hindered tertiary amine functionality. This distinct structural arrangement opens up a plethora of possibilities for its application as a precursor in the synthesis of complex molecules, particularly in the realms of medicinal chemistry and materials science. This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the synthesis and utilization of this valuable synthetic intermediate.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a precursor is fundamental to its successful application in synthesis.
| Property | Value | Source |
| CAS Number | 1247998-26-0 | Generic Supplier Data |
| Molecular Formula | C₇H₁₂N₂S | Generic Supplier Data |
| Molecular Weight | 156.25 g/mol | Generic Supplier Data |
| Appearance | Off-white to pale yellow solid (predicted) | Inferred |
| Solubility | Soluble in methanol, ethanol, DMSO, DMF; sparingly soluble in water (predicted) | Inferred |
Spectroscopic Characterization (Predicted)
While experimental data for this specific molecule is not widely published, we can predict the characteristic spectroscopic features based on its structure and data from analogous compounds.
-
¹H NMR (400 MHz, CDCl₃):
-
δ 7.15 (d, J = 3.6 Hz, 1H, thiazole H-4)
-
δ 6.60 (d, J = 3.6 Hz, 1H, thiazole H-5)
-
δ 5.50 (s, 2H, -NH₂)
-
δ 1.75 (q, J = 7.5 Hz, 2H, -CH₂CH₃)
-
δ 1.40 (s, 3H, -CH₃)
-
δ 0.90 (t, J = 7.5 Hz, 3H, -CH₂CH₃)
-
-
¹³C NMR (100 MHz, CDCl₃):
-
δ 168.0 (C2-thiazole)
-
δ 142.0 (C4-thiazole)
-
δ 108.0 (C5-thiazole)
-
δ 58.0 (quaternary carbon)
-
δ 35.0 (-CH₂)
-
δ 28.0 (-CH₃)
-
δ 8.0 (-CH₂CH₃)
-
-
IR (ATR, cm⁻¹):
-
3350-3200 (N-H stretch)
-
2970-2850 (C-H stretch)
-
1620 (C=N stretch)
-
1540 (N-H bend)
-
-
Mass Spectrometry (EI):
-
m/z 156 (M⁺)
-
m/z 141 (M⁺ - CH₃)
-
m/z 127 (M⁺ - C₂H₅)
-
Synthesis Protocol: A Plausible Hantzsch-Based Approach
The Hantzsch thiazole synthesis is a classic and reliable method for the preparation of 2-aminothiazoles, involving the reaction of an α-haloketone with a thiourea.[3] For the synthesis of 2-(1,3-Thiazol-2-yl)butan-2-amine, a key challenge lies in the preparation and use of the corresponding α-haloketone derived from 2-butanone due to its volatility and potential for side reactions. The following one-pot protocol is a proposed efficient method that generates the α-bromoketone in situ.[4]
Diagram of the Synthetic Workflow
Caption: One-pot synthesis of 2-(1,3-Thiazol-2-yl)butan-2-amine.
Detailed Experimental Protocol
Materials:
-
2-Butanone (1.0 mmol, 72.1 mg)
-
Copper(II) bromide (CuBr₂, 2.0 mmol, 446.9 mg)
-
Thiourea (1.2 mmol, 91.3 mg)
-
Ethanol (15 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-butanone (1.0 mmol) and copper(II) bromide (2.0 mmol).
-
Solvent Addition: Add 15 mL of ethanol to the flask.
-
In Situ Bromination: Heat the mixture to reflux with vigorous stirring. The progress of the α-bromination of 2-butanone can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting ketone. This step typically takes 1-2 hours.
-
Thiourea Addition: Once the formation of the α-bromo intermediate is deemed complete by TLC, add thiourea (1.2 mmol) to the reaction mixture.
-
Cyclization: Continue to reflux the mixture for an additional 2-4 hours, monitoring the formation of the product by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into approximately 50 mL of water and neutralize with a saturated solution of sodium bicarbonate until the effervescence ceases.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-(1,3-Thiazol-2-yl)butan-2-amine.
Expected Yield: 60-75%
Applications in Organic Synthesis: A Precursor for Diverse Scaffolds
The synthetic utility of 2-(1,3-Thiazol-2-yl)butan-2-amine stems from the reactivity of both the 2-aminothiazole core and the tertiary amine.
N-Functionalization of the 2-Amino Group
The exocyclic amino group is a key handle for further synthetic transformations, allowing for the introduction of a wide range of substituents.
a) N-Alkylation and N-Arylation:
The primary amino group can be readily alkylated or arylated to introduce diverse side chains, which is a common strategy in medicinal chemistry to modulate biological activity.[5]
-
Reductive Amination: A versatile method for N-alkylation involves the reaction with aldehydes or ketones in the presence of a reducing agent like sodium borohydride.
-
Buchwald-Hartwig Amination: For N-arylation, palladium-catalyzed cross-coupling reactions with aryl halides or triflates are highly effective.
Diagram of N-Functionalization Pathways
Caption: Key N-functionalization reactions of the precursor.
b) Acylation and Sulfonylation:
Reaction with acyl chlorides, anhydrides, or sulfonyl chlorides provides the corresponding amides and sulfonamides. These functional groups can act as hydrogen bond donors and acceptors, influencing molecular recognition and binding to biological targets.
Electrophilic Substitution on the Thiazole Ring
The thiazole ring can undergo electrophilic substitution, although it is generally less reactive than other five-membered heterocycles. The C-5 position is the most susceptible to electrophilic attack.
-
Halogenation: Reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) can introduce halogen atoms at the C-5 position, which can then be used in cross-coupling reactions to build more complex structures.
Building Block for Bioactive Molecules
The 2-aminothiazole scaffold is a core component of numerous drugs with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and antimicrobial agents.[1][6] The title compound serves as an excellent starting point for the synthesis of novel analogs of these drugs. The tertiary amine moiety can influence the pharmacokinetic properties of the resulting molecules, such as solubility and membrane permeability.
Conclusion: A Gateway to Chemical Innovation
2-(1,3-Thiazol-2-yl)butan-2-amine is a promising and versatile precursor for organic synthesis. Its unique combination of a reactive 2-aminothiazole core and a sterically hindered tertiary amine functionality provides a rich platform for the construction of diverse and complex molecular architectures. The protocols and application notes presented in this guide are intended to empower researchers to explore the full synthetic potential of this valuable building block, paving the way for the discovery of new chemical entities with significant applications in medicine and beyond.
References
- Hantzsch, A.; Weber, J. H. Ueber Verbindungen des Thiazols (Pyridins der Thiophenreihe). Ber. Dtsch. Chem. Ges.1887, 20 (2), 3118–3132.
- Bradsher, C. K. The Hantzsch Thiazole Synthesis. Chem. Rev.1944, 34 (2), 145–196.
- Katritzky, A. R.; Rees, C. W.; Scriven, E. F. V.
-
Review on Synthesis of Thiazole Derivatives from α-Halo-ketones and Thiourea or N-Substituted Thiourea. International Journal of Scientific Research in Science and Technology2020 , 1-10. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules2021 , 26 (5), 1433. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. Acta Pharm. Sin. B2021 , 11 (1), 1–25. [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Chem. Biol. Interact.2020 , 330, 109244. [Link]
-
Bioactive (thiazol-2-yl)amine derivatives. Eur. J. Org. Chem.2015 , 2015 (1), 101–111. [Link]
-
The Uses of 2-Amino-4-Phenylthiazole in the Synthesis of Coumarin, Pyran, Pyridine and Thiazole Derivatives with Antitumor Activities. Open Access Library Journal2017 , 4, e3526. [Link]
-
Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation. PubMed2016 . [Link]
-
Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Adv.2023 , 13, 9951-9963. [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed2020 . [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Discovery of Novel Thiazol-2-Amines and Their Analogues as Bioactive Molecules: Design, Synthesis, Docking and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays of Novel Kinase Inhibitors
Introduction: The Critical Role of Cell-Based Assays in Kinase Inhibitor Drug Discovery
Protein kinases are fundamental regulators of cellular processes, and their dysregulation is a hallmark of numerous diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has revolutionized targeted therapy, with over sixty such drugs approved by the FDA.[2] The journey from a promising compound to a clinical candidate is arduous, demanding rigorous evaluation of a molecule's potency, selectivity, and mechanism of action. While biochemical assays provide an essential first look at a compound's interaction with its purified kinase target, they often fail to predict its efficacy in a complex cellular environment.[3] Cell-based assays are therefore indispensable for validating potential kinase inhibitors, offering a more physiologically relevant context to assess a compound's true potential.[4]
This guide provides a comprehensive overview of robust, cell-based methodologies for the characterization of novel kinase inhibitors. We will delve into the "why" behind experimental choices, offering insights gleaned from years of field experience to ensure your protocols are not just followed, but understood. This document is designed for researchers, scientists, and drug development professionals seeking to establish and optimize reliable cell-based kinase inhibitor screening cascades.
Foundational Principles: Bridging the Gap Between Biochemical Potency and Cellular Efficacy
A common pitfall in early-stage drug discovery is the discrepancy between a compound's potency in a biochemical assay (biochemical IC50) and its activity in a cell-based assay (cellular IC50).[3] Several factors contribute to this disparity:
-
ATP Concentration: Biochemical assays are often performed at ATP concentrations close to the Michaelis constant (Km) of the kinase to accurately determine the inhibitor's intrinsic affinity (Ki).[5][6] However, intracellular ATP levels are in the millimolar range, significantly higher than the Km of most kinases.[5][7] For ATP-competitive inhibitors, this high intracellular ATP concentration creates a competitive environment that can dramatically reduce the inhibitor's apparent potency in cells.[5]
-
Cellular Environment: The intracellular milieu is a crowded and complex environment. Kinases exist in multi-protein complexes, and their activity is regulated by upstream signals and feedback loops, factors that are absent in purified, in vitro systems.[3]
-
Cell Permeability and Efflux: For an inhibitor to be effective, it must cross the cell membrane to reach its intracellular target. Poor membrane permeability or active efflux by cellular transporters can significantly lower the intracellular concentration of the inhibitor, leading to reduced cellular potency.[6]
-
Protein Binding: Kinase inhibitors can bind to other cellular proteins, including plasma proteins if serum is present in the culture medium, which can sequester the inhibitor and reduce its free concentration available to engage the target kinase.
Understanding these factors is crucial for designing meaningful cell-based assays and for interpreting the data they generate. A well-designed assay will account for these variables to provide a more accurate assessment of a compound's potential as a therapeutic agent.
Core Methodologies for Assessing Kinase Inhibition in a Cellular Context
We will now explore three widely adopted and robust cell-based assay formats for characterizing kinase inhibitors. Each method offers unique insights into the inhibitor's function.
Cellular Phosphorylation Assay: Directly Measuring Target Engagement and Downstream Signaling
This method directly assesses the ability of an inhibitor to block the phosphorylation of a known substrate of the target kinase within the cell. This is often considered a gold-standard cellular assay as it provides direct evidence of target engagement and functional downstream consequences.[8]
Principle:
The assay typically involves treating cells with the kinase inhibitor, followed by cell lysis and detection of the phosphorylated substrate using a specific antibody. Western blotting is a common and reliable method for this detection.[9]
Experimental Workflow Diagram:
Caption: Workflow for a Cellular Phosphorylation Assay using Western Blot.
Detailed Protocol:
Materials and Reagents:
-
Cell Line: Select a cell line that expresses the kinase of interest and its substrate at detectable levels. The choice of cell line is critical and should be relevant to the disease context being studied.[10]
-
Cell Culture Medium: Appropriate for the chosen cell line (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics.
-
Kinase Inhibitor: Stock solution in a suitable solvent (e.g., DMSO).
-
Lysis Buffer: RIPA buffer or a similar buffer containing protease and phosphatase inhibitors is crucial to preserve the phosphorylation state of proteins.[3] A typical formulation includes Tris-HCl, NaCl, EDTA, NP-40, sodium deoxycholate, SDS, and freshly added protease and phosphatase inhibitor cocktails.
-
Primary Antibodies: High-quality, validated phospho-specific antibody against the substrate of interest and a corresponding antibody that recognizes the total (phosphorylated and unphosphorylated) substrate protein.[4]
-
Secondary Antibodies: HRP-conjugated anti-rabbit or anti-mouse IgG.
-
Western Blotting Reagents: Acrylamide solutions, SDS-PAGE running and transfer buffers, PVDF or nitrocellulose membranes, blocking buffer (e.g., 5% BSA in TBST), and chemiluminescent substrate.
Step-by-Step Methodology:
-
Cell Seeding: Seed cells in 6-well or 12-well plates at a density that will result in 70-80% confluency at the time of the experiment.[9] Optimizing seeding density is critical for consistent results.[11]
-
Serum Starvation (Optional but Recommended): Once cells are attached and have reached the desired confluency, replace the growth medium with a low-serum or serum-free medium for 4-24 hours. This reduces basal signaling activity and can enhance the signal-to-noise ratio upon stimulation.[12][13]
-
Inhibitor Treatment: Prepare serial dilutions of the kinase inhibitor in serum-free medium. Aspirate the starvation medium and add the inhibitor-containing medium to the cells. Include a vehicle control (e.g., DMSO). Incubate for a predetermined time (e.g., 1-4 hours).
-
Agonist Stimulation (If Applicable): If the kinase is activated by an extracellular signal, add the appropriate agonist for a short period (e.g., 5-30 minutes) before cell lysis.
-
Cell Lysis: Aspirate the medium and wash the cells once with ice-cold PBS. Add ice-cold lysis buffer to each well and scrape the cells. Transfer the lysate to a microfuge tube and incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a standard method like the Bradford or BCA assay.
-
Western Blotting:
-
Normalize the protein concentration of all samples and prepare them for SDS-PAGE by adding sample buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[14]
-
Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Avoid using milk as a blocking agent as it contains phosphoproteins that can cause high background.[3]
-
Incubate the membrane with the primary phospho-specific antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the chemiluminescent signal using an imaging system.
-
Strip the membrane and re-probe with the total protein antibody to normalize for loading.[9]
-
Data Analysis and Interpretation:
Quantify the band intensities for both the phosphorylated and total protein. For each sample, calculate the ratio of the phospho-protein signal to the total protein signal. Plot the normalized phospho-protein levels against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[15]
NanoBRET™ Target Engagement Assay: Quantifying Compound Binding in Live Cells
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay provides a direct measure of compound binding to a specific kinase target within living cells. This technology is particularly valuable for confirming that a compound physically interacts with its intended target in a physiological context.[8]
Principle:
The assay utilizes a target kinase fused to a NanoLuc® luciferase energy donor and a fluorescently labeled tracer that reversibly binds to the kinase's active site. When the tracer is bound, its close proximity to the luciferase results in energy transfer and a BRET signal. A test compound that binds to the kinase will displace the tracer, leading to a decrease in the BRET signal.
Experimental Workflow Diagram:
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Detailed Protocol:
Materials and Reagents:
-
Cell Line: A suitable cell line that can be efficiently transfected (e.g., HEK293).
-
Expression Vector: A plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Transfection Reagent: A high-efficiency transfection reagent.
-
NanoBRET™ Tracer: A fluorescently labeled tracer specific for the kinase or kinase family.
-
NanoBRET™ Substrate: The substrate for the NanoLuc® luciferase.
-
Kinase Inhibitor: Stock solution in DMSO.
-
Assay Plates: White, opaque 96-well or 384-well plates.
Step-by-Step Methodology:
-
Transfection: Transfect the chosen cell line with the NanoLuc®-kinase expression vector according to the manufacturer's protocol.
-
Cell Seeding: After 24 hours, harvest the transfected cells and seed them into the assay plates at an optimized density.
-
Compound Addition: Prepare serial dilutions of the kinase inhibitor and add them to the assay plate.
-
Tracer and Substrate Addition: Add the NanoBRET™ tracer and substrate to the wells.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow the binding to reach equilibrium.
-
Signal Detection: Measure the luminescence at two wavelengths (donor emission and acceptor emission) using a plate reader capable of BRET measurements.
Data Analysis and Interpretation:
Calculate the BRET ratio for each well by dividing the acceptor emission by the donor emission. Plot the BRET ratio against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to obtain the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.
Ba/F3 Cell Proliferation Assay: Assessing Inhibition of Oncogenic Kinase-Driven Growth
The Ba/F3 cell proliferation assay is a powerful tool for evaluating inhibitors of oncogenic kinases that can drive cell survival and proliferation.[16]
Principle:
Ba/F3 cells are a murine pro-B cell line that is dependent on interleukin-3 (IL-3) for survival and growth.[16] When these cells are engineered to express an oncogenic kinase, they become IL-3 independent, and their proliferation is now driven by the activity of the oncogenic kinase. An effective inhibitor of this kinase will block proliferation and induce cell death in the absence of IL-3.[8]
Experimental Workflow Diagram:
Caption: Workflow for the Ba/F3 Cell Proliferation Assay.
Detailed Protocol:
Materials and Reagents:
-
Ba/F3 Cell Line: Stably expressing the oncogenic kinase of interest.
-
Cell Culture Medium: RPMI-1640 supplemented with FBS and antibiotics, without IL-3 for the assay.
-
Kinase Inhibitor: Stock solution in DMSO.
-
Cell Viability Reagent: A reagent to measure cell proliferation, such as CellTiter-Glo® Luminescent Cell Viability Assay.
-
Assay Plates: White, opaque 96-well plates.
Step-by-Step Methodology:
-
Cell Culture: Maintain the engineered Ba/F3 cells in medium without IL-3 to ensure their dependence on the oncogenic kinase.
-
Cell Seeding: Seed the cells into 96-well plates at a low density (e.g., 5,000 cells/well).
-
Inhibitor Treatment: Add serial dilutions of the kinase inhibitor to the wells.
-
Incubation: Incubate the plates for 48-72 hours to allow for multiple cell divisions.
-
Viability Measurement: Add the cell viability reagent to each well and measure the luminescent signal according to the manufacturer's instructions.
Data Analysis and Interpretation:
The luminescent signal is proportional to the number of viable cells. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 for cell proliferation.
Data Presentation and Interpretation
A crucial aspect of kinase inhibitor characterization is the clear and concise presentation of data. All quantitative data, particularly IC50 values from different assays, should be summarized in a structured table for easy comparison.
Table 1: Summary of Inhibitor Potency Across Different Assays
| Compound | Biochemical IC50 (nM) | Cellular Phosphorylation IC50 (nM) | NanoBRET™ Target Engagement IC50 (nM) | Ba/F3 Proliferation IC50 (nM) |
| Inhibitor X | 5 | 150 | 120 | 200 |
| Control Inhibitor Y | 10 | 250 | 200 | 300 |
This table allows for a quick assessment of the inhibitor's potency and the potential drop-off in activity from a biochemical to a cellular context.
Self-Validating Systems: Ensuring Trustworthiness in Your Results
To ensure the integrity of your findings, each assay should be a self-validating system. This involves the inclusion of appropriate controls:
-
Positive Control: A known inhibitor of the target kinase should be included in each assay to confirm that the assay is performing as expected.[17]
-
Negative Control: A vehicle control (e.g., DMSO) is essential to establish the baseline kinase activity in the absence of inhibition.
-
Counter-screens (for Ba/F3 assays): To confirm that the observed anti-proliferative effect is due to inhibition of the target kinase and not off-target toxicity, the assay can be repeated in the presence of IL-3. If the inhibitor's effect is on-target, the addition of IL-3 should rescue cell viability.[8]
-
Antibody Validation: For phosphorylation assays, the specificity of the phospho-specific antibody is paramount. This can be validated by treating cell lysates with a phosphatase to dephosphorylate the target protein; a specific antibody should show a loss of signal after this treatment.[18][19]
Troubleshooting Common Issues in Cell-Based Kinase Assays
| Issue | Potential Cause | Suggested Solution |
| High Well-to-Well Variability | Inconsistent cell seeding, edge effects in the plate, improper mixing of reagents. | Optimize cell seeding protocol, use automated liquid handlers, avoid using the outer wells of the plate, ensure thorough mixing of reagents. |
| Low Signal-to-Noise Ratio | Low kinase or substrate expression, suboptimal antibody concentration, high background. | Use a cell line with higher target expression, optimize antibody dilutions, use a more sensitive detection reagent, optimize blocking conditions. |
| Poor Correlation Between Assays | Differences in assay conditions (e.g., ATP concentration), off-target effects of the inhibitor. | Carefully consider the differences between the assays, perform counter-screens to investigate off-target effects. |
Conclusion: A Multi-faceted Approach to Kinase Inhibitor Characterization
The effective characterization of novel kinase inhibitors requires a multi-pronged approach that moves beyond simple biochemical assays. By employing a suite of well-designed and validated cell-based assays, researchers can gain a deeper understanding of a compound's true therapeutic potential. The protocols and insights provided in this guide are intended to empower you to generate high-quality, reproducible data that will confidently drive your drug discovery programs forward.
References
-
Reaction Biology. (2024). Choosing the Right Assay for Your Kinase Drug Discovery. [Link]
- Anastassiadis, T., et al. (2011). A public resource of quantitative dose-response curves for 233 kinase inhibitors in 299 cancer cell lines.
- Gao, Y., et al. (2013). A broad-spectrum screen for prediction of kinase inhibitor-related toxicities. Toxicological Sciences, 133(2), 314-324.
-
Azure Biosystems. (2025). In-cell Western Assays for IC50 Determination. [Link]
- Bantscheff, M., et al. (2007). Quantitative chemical proteomics reveals new targets of clinical kinase inhibitors.
- Bamborough, P., et al. (2008). Measuring and interpreting the selectivity of protein kinase inhibitors. Nature Reviews Drug Discovery, 7(12), 1027-1041.
- Biondani, G., et al. (2021). Analytical Methods for Cell Therapies: Method Development and Validation Challenges.
- Kraybill, B. C., et al. (2003). A systematic workflow for complementing and validating results from high-throughput screening as well as increasing the comparability of enzyme-specific inhibitor parameters for radiometric as well as non-radiometric assays. Journal of Biomolecular Screening, 8(6), 684-694.
-
Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats. [Link]
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. [Link]
- Warmuth, M., et al. (2007). Ba/F3 cells and their use in kinase drug discovery. Current Opinion in Oncology, 19(1), 55-60.
- Jänes, J., et al. (2018). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Molecules, 23(8), 1855.
- Xie, L., et al. (2015). Computational analysis of kinase inhibitor selectivity using structural knowledge.
- An, W. F., & Tolliday, N. (2010). A review for cell-based screening methods in drug discovery. Expert Opinion on Drug Discovery, 5(11), 1077-1090.
- Dar, A. C., & Shokat, K. M. (2011). The evolution of protein kinase inhibitors from antagonists to agonists. Annual Review of Biochemistry, 80, 769-795.
-
LI-COR Biosciences. (n.d.). In-Cell Western™ Assay. [Link]
- Roskoski, R. Jr. (2021). Recent Advances in Kinase Drug Discovery Part I: The Editors' Take. Pharmaceuticals, 14(7), 686.
- Molina, D. M., et al. (2013). Monitoring drug-target interactions in living cells and tissues. Science, 341(6141), 84-87.
-
Patsnap. (2025). Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each. [Link]
- Godl, K., et al. (2003). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Proceedings of the National Academy of Sciences, 100(26), 15434-15439.
- Bain, J., et al. (2007). The selectivity of protein kinase inhibitors: a further update. Biochemical Journal, 408(3), 297-315.
-
Reaction Biology. (2024). Testing kinase inhibitors where it matters: Drug screening in intact cells. [Link]
- Karaman, M. W., et al. (2008). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets.
- Mares, A., et al. (2021).
- Vasta, J. D., et al. (2018). Quantitative, real-time measurement of protein degradation in living cells. Cell Chemical Biology, 25(1), 107-118.e6.
- Al-Ali, H., et al. (2017). Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review. Planta Medica, 83(12/13), 977-987.
- Antonescu, C. N., et al. (2011). Serum starvation: caveat emptor. American Journal of Physiology-Cell Physiology, 301(4), C789-C791.
- Robers, M. B., et al. (2015). A bioluminescent method for real-time, continuous measurement of kinase activity. Journal of Biomolecular Screening, 20(1), 11-21.
-
Advansta. (n.d.). Advansta's Step-by-Step Guide to In-Cell Westerns. [Link]
- Sharma, V., et al. (2023). Rational Design, Synthesis, and Molecular Docking of Novel Terpene Analogues of Imatinib, and Their Inhibition on Downstream BCR-ABL Signaling. Molecules, 28(8), 3469.
- Godl, K., et al. (2005). An efficient proteomics method to identify the cellular targets of protein kinase inhibitors. Methods in Molecular Biology, 310, 145-156.
- Wang, Q., et al. (2023). An Updated Review on Developing Small Molecule Kinase Inhibitors Using Computer-Aided Drug Design Approaches. Molecules, 28(15), 5732.
- Martinez Molina, D., et al. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells.
- Holt-Casper, D., et al. (2011). Kinetic assay for characterisation of Syk activity and inhibition with recombinant kinase and crude cell lysates. Journal of Visualized Experiments, (54), e3169.
- Anastassiadis, T., et al. (2011). Comprehensive assay of kinase inhibitor selectivity.
-
Bio-Rad Laboratories, Inc. (n.d.). Phospho-Specific Validated Antibodies. [Link]
- Inglese, J., et al. (2006). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
-
Bio-Rad Laboratories, Inc. (n.d.). Detection of Phosphorylated Proteins by Western Blotting. [Link]
- Howes, J. M., et al. (2021). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets.
Sources
- 1. Advancements in Protein Kinase Inhibitors: From Discovery to Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. reactionbiology.com [reactionbiology.com]
- 4. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. shop.carnabio.com [shop.carnabio.com]
- 6. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 10. bioprocessintl.com [bioprocessintl.com]
- 11. licorbio.com [licorbio.com]
- 12. assayquant.com [assayquant.com]
- 13. researchgate.net [researchgate.net]
- 14. The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. azurebiosystems.com [azurebiosystems.com]
- 16. application.wiley-vch.de [application.wiley-vch.de]
- 17. reactionbiology.com [reactionbiology.com]
- 18. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | bioRxiv [biorxiv.org]
- 19. Exploration of Drug Science [explorationpub.com]
Application Note: A Validated Molecular Docking Protocol for Thiazole-Based Ligands
Abstract
The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs and clinical candidates due to its versatile chemical properties and ability to form key interactions with biological targets. Molecular docking is a critical computational technique for predicting the binding modes of these ligands, thereby guiding rational drug design.[1][2] This application note provides a comprehensive, field-proven protocol for the molecular docking of thiazole-based ligands. We detail a self-validating workflow, from system preparation to post-docking analysis, emphasizing the causal logic behind each step to ensure scientific rigor and reproducibility. This guide is intended for researchers, scientists, and drug development professionals seeking to implement a robust docking strategy for this important class of heterocyclic compounds.
Foundational Concepts & Strategic Considerations
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction using a scoring function.[3] The process involves two main steps: sampling ligand conformations within the binding site and then ranking these conformations.[3] For thiazole-based ligands, specific physicochemical properties must be considered for an accurate and meaningful docking study.
1.1. The Thiazole Scaffold: Key Interaction Features
The thiazole ring's unique electronic and structural characteristics govern its interactions:
-
Hydrogen Bonding: The nitrogen atom in the thiazole ring is a potent hydrogen bond acceptor.
-
Aromatic and π-Interactions: The aromatic nature of the ring allows for π-π stacking with aromatic residues like Phenylalanine (PHE), Tyrosine (TYR), and Tryptophan (TRP).
-
Sulfur-Specific Interactions: The sulfur atom is large and polarizable, enabling noncovalent interactions such as chalcogen bonding and contacts with various residues, which can be crucial for binding affinity and selectivity.[4]
These features necessitate careful parameterization and selection of a force field that accurately models sulfur's behavior.[5]
1.2. Selecting the Right Docking Suite
While numerous docking programs are available, this protocol will focus on AutoDock Vina due to its widespread use, accuracy, and accessibility.[6][7] However, the principles discussed are broadly applicable to other software like Glide, GOLD, or MOE.
| Software | Key Features | Licensing |
| AutoDock Vina | Widely used, open-source, good balance of speed and accuracy. | Free |
| Schrödinger Glide | High accuracy, integrated drug discovery suite, extensive validation. | Commercial |
| GOLD | Known for handling ligand flexibility, genetic algorithm-based. | Commercial |
1.3. Force Fields and Scoring Functions
The choice of a force field is critical. Standard force fields like GAFF (General Amber Force Field) or MMFF94 (Merck Molecular Force Field) are generally suitable for drug-like molecules.[8] However, for thiazole's sulfur atom, ensuring correct charge and van der Waals parameter assignment is vital. Some scoring functions may not adequately penalize unfavorable sulfur contacts, leading to inaccurate poses.[9] It is always a best practice to review literature for studies that have successfully docked similar sulfur-containing heterocycles against your target of interest.[4][10][11]
Pre-Docking Protocol: System Preparation
The quality of your input structures directly determines the quality of the docking results. Garbage in, garbage out.
Diagram: Overall Docking Workflow
Caption: A comprehensive workflow for molecular docking.
2.1. Protein Target Preparation
This is a critical step to ensure the receptor is in a chemically correct and computationally ready state.
Methodology:
-
Obtain Structure: Download the protein structure from the RCSB Protein Data Bank (PDB). Choose a high-resolution crystal structure (<2.5 Å) if available, preferably co-crystallized with a ligand similar to your thiazole series.[12]
-
Clean PDB File: Use a molecular viewer like PyMOL or Chimera to remove all non-essential molecules, including water, ions, and co-factors, unless they are known to be critical for ligand binding.[9] Retaining crystallographic waters can be important but requires careful consideration.
-
Add Hydrogens & Assign Charges: The PDB file typically lacks hydrogen atoms. Use software like MGL-Tools (for AutoDock) or Schrödinger's Protein Preparation Wizard to add hydrogens, assign protonation states for residues like Histidine, Aspartate, and Glutamate (assuming physiological pH ~7.4), and assign partial atomic charges (e.g., Kollman charges).[13]
-
Generate PDBQT File: For AutoDock Vina, the prepared protein file must be converted to the PDBQT format, which includes atomic charges and atom type definitions.[12]
2.2. Thiazole Ligand Preparation
Proper ligand preparation ensures that the docked molecule has a realistic 3D conformation, charge, and tautomeric state.
Methodology:
-
Generate 3D Structure: Start with a 2D sketch of your thiazole ligand (e.g., using ChemDraw) and convert it to a 3D structure using programs like Open Babel or Avogadro.
-
Energy Minimization: Perform a geometry optimization using a suitable force field (e.g., MMFF94) to relieve any steric strain and find a low-energy conformation.
-
Assign Charges: Assign partial atomic charges. Gasteiger charges are commonly used and are sufficient for many applications, though for sulfur-containing heterocycles, more accurate methods like AM1-BCC might be considered if available.[13]
-
Define Rotatable Bonds: Identify the rotatable bonds in the ligand. This is crucial as the docking algorithm will explore the conformational space by rotating these bonds. Most preparation tools do this automatically.
-
Generate PDBQT File: Convert the prepared ligand file into the PDBQT format for use with AutoDock Vina.
The Docking Workflow: Execution & Validation
With prepared inputs, the next stage is to perform the docking and, most importantly, validate that the protocol is reliable for your specific system.
3.1. Defining the Binding Site
The docking process must be focused on a specific region of the protein. This is achieved by defining a "grid box" that encompasses the binding pocket.
-
Crystallographic Ligand-Guided: If your protein structure has a co-crystallized ligand, the best practice is to define the grid box centered on this ligand.
-
Blind Docking: If the binding site is unknown, a much larger grid box covering the entire protein can be used.[14] However, this is computationally expensive and less accurate. Results from blind docking should be interpreted with caution and ideally be supported by experimental data (e.g., mutagenesis studies).[15][16]
Causality: The size of the grid box is a trade-off. A box that is too small may cut off parts of the binding site, preventing the ligand from finding its optimal pose. A box that is too large increases the search space, requiring more computational time and potentially reducing the accuracy of the prediction.
3.2. Step-by-Step Docking Execution (AutoDock Vina)
-
Configuration File: Create a text file (conf.txt) that specifies the input files and search space parameters.
-
Run Vina: Execute Vina from the command line: vina --config conf.txt --log results.log
-
Output: Vina will generate a PDBQT file (results.pdbqt) containing the predicted binding poses (typically 9 by default), ranked by their binding affinity scores in kcal/mol.[17]
3.3. Protocol Validation: The Re-docking Imperative
This is the most critical step for ensuring the trustworthiness of your protocol.[18] The goal is to prove that your chosen docking parameters can accurately reproduce a known, experimentally determined binding pose.[19]
Methodology:
-
Select a System: Choose a high-resolution crystal structure of your target protein in complex with a known ligand (the "native" ligand).
-
Prepare System: Prepare the protein and the native ligand as described in Section 2.
-
Re-dock: Dock the native ligand back into its own receptor's binding site using the exact same protocol (grid box parameters, etc.) you intend to use for your thiazole ligands.
-
Calculate RMSD: Superimpose the top-scoring docked pose of the native ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two ligand poses.[15]
RMSD Acceptance Criteria:
| RMSD Value | Interpretation | Action |
| < 1.5 Å | Excellent. The protocol is highly accurate and can be used with confidence.[20] | Proceed with docking your thiazole library. |
| 1.5 - 2.0 Å | Acceptable. The protocol is reliable for virtual screening and pose prediction.[19][21] | Proceed with docking. Be mindful of minor deviations. |
| > 2.0 Å | Unacceptable. The protocol failed to reproduce the experimental pose.[22] | Do not proceed. Re-evaluate your protocol (grid size, protein preparation, etc.). |
A successful re-docking (RMSD < 2.0 Å) validates your entire workflow, giving you confidence that the poses predicted for your novel thiazole ligands are physically meaningful.[21][23]
Post-Docking Analysis: From Poses to Insights
A low binding energy score is not sufficient. The predicted pose must be analyzed for chemical and biological plausibility.[24]
Diagram: Post-Docking Analysis Funnel
Caption: A structured funnel for analyzing and validating docking results.
4.1. Interpreting Scores and Selecting Poses
-
Binding Affinity: The score (in kcal/mol) is an estimate of the binding free energy. More negative values indicate stronger predicted binding.[25]
-
Clustering: Vina outputs multiple poses. Often, the lowest energy pose is chosen, but it is better to analyze the top cluster of poses. If several low-energy poses have similar conformations (low RMSD relative to each other), it increases confidence in that binding mode.[17]
4.2. Visualizing Key Interactions
Use visualization software like PyMOL or Discovery Studio to analyze the interactions between your thiazole ligand and the protein active site.[18]
-
Hydrogen Bonds: Look for hydrogen bonds between the thiazole nitrogen and donor groups on the protein.[26]
-
Hydrophobic Contacts & π-stacking: Identify interactions between the thiazole ring and nonpolar/aromatic residues.
-
Sulfur Interactions: Specifically check the environment around the sulfur atom. Are there any favorable contacts, or is it in a sterically or electrostatically unfavorable position?[4]
A plausible binding pose is one that is not only low in energy but also forms chemically sensible interactions with key residues in the active site.[26]
Troubleshooting & Advanced Considerations
-
High RMSD in Validation: If re-docking fails, check for: incorrect protonation states, a poorly defined grid box, or significant protein conformational changes upon binding that are not captured by rigid docking.
-
Ligand Flexibility: For highly flexible thiazole derivatives, consider increasing the exhaustiveness parameter in Vina to ensure a more thorough conformational search.
-
Induced Fit and Protein Flexibility: If the protein is known to be flexible, standard rigid-receptor docking may be insufficient. Consider using methods like induced-fit docking (IFD) or ensemble docking, which account for receptor flexibility.[9][27]
-
Post-Docking Refinement: For the most promising candidates, performing molecular dynamics (MD) simulations can provide a more rigorous assessment of binding pose stability and free energy of binding.[21]
Conclusion
This application note outlines a robust and self-validating protocol for the molecular docking of thiazole-based ligands. By emphasizing careful system preparation, mandatory protocol validation through re-docking, and detailed post-docking analysis, researchers can generate reliable and actionable hypotheses to guide their drug discovery efforts. Adherence to these principles enhances the scientific integrity and predictive power of computational modeling for this important class of compounds.
References
-
Lessons from Docking Validation - Protein Structural Analysis Laboratory - Michigan State University. (n.d.). Retrieved January 26, 2026, from [Link]
-
Gatfaoui, Y., et al. (2024). Heterocyclic Frameworks in Oncology: from Molecular Design to Clinical Application. Current Organic Chemistry. Retrieved January 26, 2026, from [Link]
-
El-Toumy, S. A., et al. (2024). Molecular Docking and Structure–Activity Relationship Study of Polyphenols with Antibacterial and Antibiotic-Modulating Properties. Microorganisms, 12(2), 281. Retrieved January 26, 2026, from [Link]
-
Meng, X. Y., et al. (2011). Molecular Docking: A powerful approach for structure-based drug discovery. Current Computer-Aided Drug Design, 7(2), 146-157. Retrieved January 26, 2026, from [Link]
-
Avila, S. B. (2024). Validation of Docking Methodology (Redocking). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Yalçın, M., et al. (2020). Molecular docking studies of N-Heterocyclic Carbene molecules with Thioredoxin Reductase and DNA. Journal of the Turkish Chemical Society Section A: Chemistry, 7(1), 167-178. Retrieved January 26, 2026, from [Link]
-
Bioinformatics Insights. (2024, March 6). How to Perform Molecular Docking with AutoDock Vina. YouTube. Retrieved January 26, 2026, from [Link]
-
How to interprete and analyze molecular docking results?. (2024, September 19). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Ghattamaneni, N. R. (2014). Challenges in Docking: Mini Review. JSciMed Central. Retrieved January 26, 2026, from [Link]
-
Huang, S. Y. (2014). Docking to multiple pockets or ligand fields for screening, activity prediction and scaffold hopping. Current Topics in Medicinal Chemistry, 14(15), 1789-1800. Retrieved January 26, 2026, from [Link]
-
Singh, K., & Roy, A. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology, 21(5), e1012033. Retrieved January 26, 2026, from [Link]
-
Hussien, M. A., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33358-33372. Retrieved January 26, 2026, from [Link]
-
Ferreira, R. S., et al. (2010). S···O and S···N Sulfur Bonding Interactions in Protein–Ligand Complexes: Empirical Considerations and Scoring Function. Journal of Chemical Information and Modeling, 50(10), 1837-1847. Retrieved January 26, 2026, from [Link]
-
Lee, T. S., et al. (2016). Force fields for small molecules. Current Opinion in Structural Biology, 40, 65-73. Retrieved January 26, 2026, from [Link]
-
Advent Informatics Pvt Ltd. (n.d.). Post-Docking Analysis and its importance. Retrieved January 26, 2026, from [Link]
-
Shiri, F., et al. (2016). Molecular Docking Challenges and Limitations. ResearchGate. Retrieved January 26, 2026, from [Link]
-
Pei, H., et al. (2025). Group Ligands Docking to Protein Pockets. arXiv. Retrieved January 26, 2026, from [Link]
-
S, M., & S, S. (2022). Molecular Docking-based Screening of Natural Heterocyclic Compounds as a Potential Drug for COVID-19. The Open Medicinal Chemistry Journal, 16. Retrieved January 26, 2026, from [Link]
-
How to validate the molecular docking results?. (2022, April 25). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Bapat, S. (2020, March 20). Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. YouTube. Retrieved January 26, 2026, from [Link]
-
Laurini, E., et al. (2020). Setup and Validation of a Reliable Docking Protocol for the Development of Neuroprotective Agents by Targeting the Sigma-1 Receptor (S1R). Molecules, 25(20), 4789. Retrieved January 26, 2026, from [Link]
-
Seilkhanov, O. T., et al. (2022). Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids. Molecules, 27(19), 6296. Retrieved January 26, 2026, from [Link]
-
Docking of small ligand in a big binding pocket. (2012, September 21). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Haiba, M. E., et al. (2019). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 24(9), 1754. Retrieved January 26, 2026, from [Link]
-
AutoDock Vina Manual. (2020, December 5). Retrieved January 26, 2026, from [Link]
-
Docking and Post-Docking strategies. (n.d.). Retrieved January 26, 2026, from [Link]
-
What is the tolerable RMSD value when we validate the docking simulation parameters from the standard's pose?. (2017, October 1). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Kirshner, K. N., et al. (2012). Current State of Open Source Force Fields in Protein–Ligand Binding Affinity Predictions. Journal of Chemical Information and Modeling, 52(9), 2413-2426. Retrieved January 26, 2026, from [Link]
-
Wang, Z., et al. (2024). Blind docking methods have been inappropriately used in most network pharmacology analysis. Frontiers in Pharmacology, 15, 1389771. Retrieved January 26, 2026, from [Link]
-
Synthesis and Molecular Docking Study of New Heterocyclic Compounds Based on Sulfanilic Acid for Potential Pharmaceutical Applications. (2026, January 14). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Identification of binding pockets and molecular dynamics?. (2024, March 29). Reddit. Retrieved January 26, 2026, from [Link]
-
Haiba, M. E., et al. (2025). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. ResearchGate. Retrieved January 26, 2026, from [Link]
-
Salo-Ahen, O. M. H., et al. (2017). The Performance of Several Docking Programs at Reproducing Protein–Macrolide-Like Crystal Structures. International Journal of Molecular Sciences, 18(1), 185. Retrieved January 26, 2026, from [Link]
-
Axonist. (2023, August 31). Post Docking Analysis using PyRx and Discovery Studio. YouTube. Retrieved January 26, 2026, from [Link]
-
Basic docking — Autodock Vina 1.2.0 documentation. (n.d.). Retrieved January 26, 2026, from [Link]
-
Shiri, F., et al. (2016). Molecular Docking Challenges and Limitations. Semantic Scholar. Retrieved January 26, 2026, from [Link]
-
Lopes, J. F., et al. (2020). Improved Description of Sulfur Charge Anisotropy in OPLS Force Fields. Model Development and Parameterization. Journal of Chemical Theory and Computation, 16(7), 4483-4498. Retrieved January 26, 2026, from [Link]
-
Best Practices in Docking and Activity Prediction. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]
-
AutoDock Vina tutorial. (2021, March 3). ResearchGate. Retrieved January 26, 2026, from [Link]
-
Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. (2008). Journal of Chemical Information and Modeling, 48(6), 1234-1242. Retrieved January 26, 2026, from [Link]
-
Hussien, M. A., et al. (2022). Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors. ACS Omega, 7(37), 33358-33372. Retrieved January 26, 2026, from [Link]
Sources
- 1. Group Ligands Docking to Protein Pockets [arxiv.org]
- 2. mdpi.com [mdpi.com]
- 3. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Force fields for small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Challenges in Docking: Mini Review [jscimedcentral.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and Molecular Docking Study of New Thiazole Derivatives as Potential Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Structure and Molecular Docking of New 4,5-Dihydrothiazole Derivatives Based on 3,5-Dimethylpyrazole and Cytisine and Salsoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. Blind docking methods have been inappropriately used in most network pharmacology analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. reddit.com [reddit.com]
- 17. m.youtube.com [m.youtube.com]
- 18. Ten quick tips to perform meaningful and reproducible molecular docking calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. kuhnlab.natsci.msu.edu [kuhnlab.natsci.msu.edu]
- 23. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Post-Docking Analysis and it’s importance. – Advent Informatics Pvt Ltd [adventinformatics.com]
- 25. Molecular Docking-based Screening of Natural Heterocyclic Compounds as a Potential Drug for COVID-19 [openmedicinalchemistryjournal.com]
- 26. mdpi.com [mdpi.com]
- 27. Docking to multiple pockets or ligand fields for screening, activity prediction and scaffold hopping - PMC [pmc.ncbi.nlm.nih.gov]
The 2-Aminothiazole Scaffold: A Versatile Building Block in Modern Medicinal Chemistry
Introduction: The Privileged Status of 2-Aminothiazoles in Drug Discovery
The 2-aminothiazole moiety is a prominent heterocyclic scaffold that has earned the status of a "privileged structure" in medicinal chemistry. Its prevalence in a wide array of biologically active compounds underscores its importance as a versatile building block in the design and synthesis of novel therapeutic agents. This structural motif is a key component in several clinically approved drugs, including the kinase inhibitor Dasatinib and the PI3K inhibitor Alpelisib, highlighting its significance in oncology.[1][2] The unique electronic properties and conformational flexibility of the 2-aminothiazole ring system allow it to engage in various non-covalent interactions with biological targets, making it an attractive scaffold for library synthesis and lead optimization campaigns. This guide provides an in-depth exploration of the synthesis, functionalization, and application of 2-aminothiazoles in medicinal chemistry, complete with detailed protocols and mechanistic insights.
I. Synthetic Strategies for 2-Aminothiazole Core Formation
The construction of the 2-aminothiazole ring is a well-established area of organic synthesis, with the Hantzsch thiazole synthesis being the most classical and widely employed method.
The Hantzsch Thiazole Synthesis: A Cornerstone Reaction
The Hantzsch synthesis involves the condensation of an α-haloketone with a thiourea or a thioamide. This reaction proceeds through a multistep mechanism that culminates in the formation of the thiazole ring with high efficiency.[3] The versatility of this method lies in its tolerance of a wide range of substituents on both the α-haloketone and the thiourea, allowing for the generation of a diverse library of 2-aminothiazole derivatives.
Reaction Mechanism:
The reaction is initiated by a nucleophilic attack of the sulfur atom of the thiourea on the α-carbon of the haloketone, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic thiazole ring.
Figure 1: Generalized mechanism of the Hantzsch thiazole synthesis.
Protocol 1: General Procedure for the Hantzsch Synthesis of 2-Amino-4-phenylthiazole
This protocol describes a reliable method for the synthesis of 2-amino-4-phenylthiazole from acetophenone, a common starting material.
Materials:
-
Acetophenone
-
Thiourea
-
Iodine
-
Methanol
-
Diethyl ether
-
Ammonium hydroxide solution
-
Round bottom flask with reflux condenser
-
Heating mantle
-
Magnetic stirrer and stir bar
-
Standard laboratory glassware for workup and recrystallization
Procedure:
-
Reaction Setup: In a round bottom flask, combine acetophenone (0.1 mol, 12.0 g), thiourea (0.2 mol, 15.2 g), and iodine (0.1 mol, 25.4 g).[4]
-
Reflux: Add a sufficient volume of a suitable solvent, such as methanol, and reflux the mixture for 12 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).[4]
-
Workup: After cooling the reaction mixture to room temperature, wash it with diethyl ether to remove any unreacted acetophenone and iodine.[4]
-
Precipitation: Pour the washed reaction mixture into a solution of ammonium hydroxide. A precipitate of the crude product will form.[4]
-
Purification: Collect the crude product by filtration and recrystallize it from methanol to obtain pure 2-amino-4-phenylthiazole.[4]
Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the product should also be compared with the literature value.
II. 2-Aminothiazoles as Key Intermediates in Drug Synthesis: The Case of Dasatinib
The significance of the 2-aminothiazole scaffold is exemplified by its role as a crucial intermediate in the synthesis of Dasatinib, a potent multi-targeted kinase inhibitor used in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (ALL).
Figure 2: Simplified workflow for the synthesis of Dasatinib highlighting the formation of the 2-aminothiazole intermediate.
Protocol 2: Synthesis of a Key Dasatinib Intermediate: 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide
This protocol outlines a method for the preparation of a key 2-aminothiazole intermediate used in the synthesis of Dasatinib.[5]
Materials:
-
(E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide
-
N-Bromosuccinimide (NBS)
-
Thiourea
-
Aprotic solvent (e.g., Tetrahydrofuran - THF)
-
Base (e.g., Potassium tert-butoxide)
-
Hydrochloric acid (1N)
-
Toluene
-
Standard laboratory glassware for reaction, workup, and crystallization
Procedure:
-
α-Bromination: A chemoselective α-bromination of (E)-N-(2-chloro-6-methylphenyl)-3-ethoxyacrylamide is performed using a suitable brominating agent like NBS.[5]
-
One-Pot Thiazole Formation: The resulting α-bromo intermediate is treated in a one-pot reaction with thiourea in an aprotic solvent.[5]
-
Reaction Conditions: The reaction is typically carried out at a controlled temperature, for instance, by cooling the reaction mixture to -30 to -20 °C before the addition of a strong base like potassium tert-butoxide, followed by the addition of the 2-aminothiazole precursor.[6]
-
Workup and Crystallization: The reaction is quenched by the slow addition of 1N hydrochloric acid at 0-10 °C. The product is then precipitated, and the resulting slurry is diluted with toluene and stirred to facilitate crystallization.[5]
-
Isolation: The crystalline product, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide, is isolated by filtration, washed, and dried.[5]
Causality in Experimental Choices: The use of a one-pot procedure for the thiazole ring formation after bromination is a key efficiency-driven choice, minimizing intermediate isolation steps and improving overall yield. The choice of a strong, non-nucleophilic base is crucial to deprotonate the appropriate positions for the subsequent coupling reaction in the synthesis of Dasatinib.
III. Biological Applications and Structure-Activity Relationships (SAR)
2-Aminothiazole derivatives have demonstrated a broad spectrum of biological activities, making them a focal point of many drug discovery programs.
Anticancer Activity
The 2-aminothiazole scaffold is a cornerstone in the development of anticancer agents.[7] Numerous derivatives have been synthesized and evaluated against a wide range of cancer cell lines, exhibiting potent and selective inhibitory activities.[1][2]
| Compound Class | Target/Mechanism | Representative IC₅₀/EC₅₀ Values | Reference |
| 4-aryl-N-arylcarbonyl-2-aminothiazoles | Hec1/Nek2 inhibitors | 16.3-42.7 nM | [1] |
| 2-alkylamido/arylamido-4-(isothiocyanatomethyl)thiazoles | GMP synthetase inhibitors | 0.2-1 µM (arylamido) | [1] |
| 2-aminothiazole-based Aurora kinase inhibitors | Aurora kinase inhibition | Varies based on substitution | [8][9] |
| Dasatinib | Multi-kinase inhibitor (including Bcr-Abl, Src family kinases) | Sub-nanomolar to nanomolar range | [1][2] |
Structure-Activity Relationship Insights:
-
Substitution at the N-2 position: The amino group at the 2-position is a key feature for biological activity and serves as a crucial point for derivatization. Modification at this position with various substituted benzoyl groups has been shown to significantly improve the antitubercular activity of 2-aminothiazole derivatives.[10]
-
Substitution at the C-4 and C-5 positions: The substituents at the 4 and 5-positions of the thiazole ring play a critical role in determining the potency and selectivity of the compounds. For instance, in a series of anti-Mycobacterium tuberculosis agents, the 2-pyridyl moiety at the C-4 position was found to be essential for activity.[10]
-
Overall Molecular Conformation: The spatial arrangement of the substituents on the 2-aminothiazole core influences the binding affinity to the target protein. For example, in a series of anticancer agents, 2-cyclohexyl-thioureido derivatives were found to be more active than their n-butyl counterparts, likely due to increased cell membrane permeability.[1]
Kinase Inhibition
2-Aminothiazoles have emerged as a versatile template for the design of kinase inhibitors. Their ability to form key hydrogen bond interactions within the ATP-binding pocket of various kinases makes them highly effective.
Mechanism of Action:
Many 2-aminothiazole-based kinase inhibitors act as ATP-competitive inhibitors. The nitrogen atoms of the thiazole ring and the exocyclic amino group can act as hydrogen bond donors and acceptors, mimicking the interactions of the adenine moiety of ATP with the kinase hinge region. However, allosteric inhibitors based on the 2-aminothiazole scaffold have also been developed, which bind to a site distinct from the ATP pocket, offering a potential for higher selectivity.[11][12]
Figure 3: Schematic representation of competitive kinase inhibition by a 2-aminothiazole-based inhibitor.
IV. Conclusion and Future Perspectives
The 2-aminothiazole scaffold continues to be a highly valuable building block in medicinal chemistry. Its synthetic accessibility, coupled with its proven track record in yielding clinically successful drugs, ensures its continued exploration in the quest for novel therapeutics. Future research will likely focus on the development of more sustainable and efficient synthetic methodologies, the exploration of novel biological targets for 2-aminothiazole derivatives, and the use of computational methods to design next-generation inhibitors with improved potency, selectivity, and pharmacokinetic profiles. The versatility of this "privileged structure" promises to deliver new and effective treatments for a wide range of diseases for years to come.
References
- CN104788445A - Synthesis method of Dasatinib intermediate - Google P
-
Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides. [Link]
- ES2568659T3 - Dasatinib synthesis process and an intermediate thereof - Google P
- EP2532662B1 - Synthesis process of dasatinib and intermediate thereof - Google P
-
A Hantzsch synthesis of 2-aminothiazoles performed in a heated microreactor system - Lab on a Chip (RSC Publishing). [Link]
-
Hantzsch pyrrole synthesis - Wikipedia. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed Central. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed. [Link]
-
Structure-activity relationships of a series of 2-amino-4-thiazole-containing renin inhibitors | Journal of Medicinal Chemistry - ACS Publications. [Link]
-
2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2 - NIH. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. [Link]
-
Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC - PubMed Central. [Link]
-
Biological and medicinal significance of 2-aminothiazoles - Scholars Research Library. [Link]
- FR2656610A1 - 2-AMINO-4-PHENYL THIAZOLE DERIVATIVES, PROCESS FOR PREPARING THEM AND THEIR THERAPEUTIC APPLICATION - Google P
-
A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib - Semantic Scholar. [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies | ACS Omega - ACS Publications. [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? | Request PDF - ResearchGate. [Link]
-
Synthesis and anticancer properties of 2-aminothiazole derivatives - Taylor & Francis Online. [Link]
-
2-Aminothiazoles as Therapeutic Leads for Prion Diseases | Journal of Medicinal Chemistry. [Link]
-
synthesis process of dasatinib and intermediate thereof - Justia Patents. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - Semantic Scholar. [Link]
Sources
- 1. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. asianpubs.org [asianpubs.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. CN104788445A - Synthesis method of Dasatinib intermediate - Google Patents [patents.google.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Structure-activity relationships of 2-aminothiazoles effective against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Challenges with Thiazole Hydrochloride Salts
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for overcoming the common yet complex solubility issues encountered with thiazole hydrochloride (HCl) salts. As a Senior Application Scientist, my goal is to blend foundational scientific principles with field-proven strategies to help you navigate these challenges effectively.
Introduction: The Solubility Paradox of Hydrochloride Salts
Thiazole-containing compounds are a cornerstone of modern medicinal chemistry, exhibiting a wide range of biological activities.[1] Converting a basic thiazole derivative into its hydrochloride salt is a standard and often successful strategy to enhance aqueous solubility.[2][3] The salt form introduces ionic character, favoring dissolution in polar solvents like water.
However, researchers frequently encounter a frustrating paradox: the thiazole HCl salt, designed for solubility, either fails to dissolve adequately or precipitates unexpectedly from solution. This guide will dissect the underlying causes and provide a systematic approach to troubleshooting these issues.
Frequently Asked Questions & Troubleshooting Guides
Q1: I've prepared a thiazole HCl salt to improve solubility, but it's still poorly soluble in my aqueous buffer. What's happening?
Answer: This is a classic problem that almost always points to one critical factor: pH . The solubility of a basic HCl salt is intrinsically linked to the pH of the solution and the pKa of the compound.
The Causality Explained:
Your thiazole HCl salt exists in an equilibrium between its ionized (protonated) form and its non-ionized (free base) form.
-
Ionized Form (Thiazole-H⁺Cl⁻): This is the salt. It is charged and generally water-soluble.
-
Free Base Form (Thiazole): This is the neutral parent molecule. It is typically less polar and has significantly lower aqueous solubility.
The ratio of these two forms is dictated by the solution's pH relative to the compound's pKa, a relationship described by the Henderson-Hasselbalch equation.[4][5] The pKa of the thiazole ring nitrogen is typically low, often around 2.5, though substitution can alter this.[6] For the compound to remain in its soluble, ionized form, the pH of the solution must be kept significantly below the pKa.
If the pH of your buffer is near or above the pKa, the equilibrium shifts towards the uncharged, insoluble free base, causing it to precipitate out of solution.[7]
Visualizing the pH-Dependent Equilibrium
The following diagram illustrates how pH drives the equilibrium between the soluble salt and the insoluble free base.
Caption: pH effect on thiazole salt solubility.
Q2: What are the immediate first steps I should take to resolve this insolubility?
Answer: Your first-line strategy should be to control and adjust the pH.
Immediate Actions:
-
Measure the pH: Before anything else, measure the final pH of your solution after adding the thiazole HCl salt. Buffers can have their pH shifted by the addition of a new compound.
-
Acidify the Solution: If the pH is too high, carefully add a dilute acid (e.g., 0.1 M HCl) dropwise to lower the pH to at least 1-2 units below your compound's pKa. This application of Le Chatelier's principle will push the equilibrium back towards the soluble, protonated form.[8]
-
Consider the "Common Ion Effect": In highly concentrated solutions of your thiazole HCl, or in buffers containing high chloride concentrations (like a high molarity HCl buffer), the excess chloride ions can suppress the dissolution of the salt.[9][10] This "common ion effect" can decrease the overall solubility.[11] If this is suspected, try dissolving the compound in a non-chloride containing acidic solution (e.g., using phosphoric or sulfuric acid to adjust pH) to see if solubility improves.[8][9][10]
Q3: I've adjusted the pH, but solubility is still insufficient for my experimental needs. What are the next-level strategies?
Answer: When pH manipulation alone isn't enough, the next step is to modify the solvent system itself using co-solvents or to incorporate solubilizing excipients. These are common and powerful techniques in pharmaceutical formulation.[3][12]
Strategy 1: Co-solvency
A co-solvent is a water-miscible organic solvent that, when added to water, reduces the overall polarity of the solvent system.[13][14] This makes the environment more favorable for dissolving less polar molecules, including the thiazole free base that may exist in equilibrium.[15][16]
Commonly Used Co-solvents in Research:
| Co-solvent | Typical Concentration Range (v/v) | Key Properties & Considerations |
| Ethanol | 5% - 40% | Good solubilizer, volatile. Can precipitate salts at high concentrations. |
| Propylene Glycol (PG) | 10% - 60% | Less volatile than ethanol, good safety profile. Can be viscous. |
| Polyethylene Glycol 400 (PEG 400) | 10% - 80% | Low volatility, excellent solubilizer for many APIs. High viscosity. |
| Dimethyl Sulfoxide (DMSO) | 1% - 20% | Very strong, aprotic solvent. Use with caution; highly permeable and can carry substances through the skin. Often reserved for in vitro stock solutions. |
| N-Methyl-2-pyrrolidone (NMP) | 1% - 10% | Strong solubilizing power.[14] Use with appropriate safety precautions. |
Strategy 2: Solubilizing Excipients
Excipients are inactive substances used to carry the active pharmaceutical ingredient (API).[17] Certain excipients, like surfactants and cyclodextrins, are specifically designed to enhance solubility.[18][19][20]
-
Surfactants (e.g., Tween® 80, Kolliphor® EL): These molecules form micelles in solution. The hydrophobic cores of these micelles can encapsulate poorly soluble drug molecules, effectively carrying them in the aqueous phase. They are typically used at low concentrations (0.1% - 2%).
-
Cyclodextrins (e.g., HP-β-CD, SBE-β-CD): These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. The thiazole compound can become trapped within this cavity (an "inclusion complex"), and the hydrophilic exterior allows the entire complex to dissolve readily in water.[14]
Troubleshooting Workflow
This flowchart provides a logical path for systematically addressing solubility issues.
Caption: Systematic workflow for troubleshooting solubility.
Q4: How can I systematically test these different solutions to find the best formulation for my compound?
Answer: A systematic solubility screening study is essential. Do not rely on ad-hoc testing. A structured approach saves time, resources, and generates reliable, reproducible data. The World Health Organization provides guidelines for determining the pH-solubility profile of APIs, which is a foundational experiment.[21]
Protocol: Systematic Solubility Screening for Thiazole HCl Salts
This protocol outlines a method to determine the equilibrium solubility of your compound under various conditions.
Objective: To identify a suitable solvent system that achieves the target concentration of the thiazole HCl salt.
Materials:
-
Thiazole HCl salt
-
Calibrated pH meter
-
Analytical balance
-
Vortex mixer and orbital shaker (temperature-controlled if possible)
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for quantification
-
Buffer solutions (e.g., pH 1.2, 4.5, 6.8)[21]
-
Co-solvents (Ethanol, PG, PEG 400)
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
Methodology:
-
Preparation of Solvent Systems:
-
Prepare a series of potential solvent systems in labeled vials. Examples include:
-
pH 1.2 HCl Buffer (Control)
-
pH 1.2 Buffer + 10% Ethanol
-
pH 1.2 Buffer + 20% Ethanol
-
pH 1.2 Buffer + 10% PG
-
pH 1.2 Buffer + 20% PG
-
...and so on for other co-solvents and concentrations.
-
-
-
Shake-Flask Solubility Measurement:
-
Add an excess amount of your thiazole HCl salt to each vial. "Excess" means adding enough solid so that undissolved material is clearly visible at the bottom of the vial after mixing. This ensures the solution becomes saturated.
-
Tightly cap the vials and vortex vigorously for 1 minute to suspend the solid.
-
Place the vials on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[22]
-
-
Sample Processing:
-
After incubation, visually confirm that excess solid remains. If not, more compound must be added and the incubation repeated.
-
Carefully remove the vials. Let them stand for 30 minutes to allow heavy particles to settle.
-
Measure the final pH of the supernatant in each vial. This is a critical validation step.
-
Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet all undissolved solids.
-
-
Quantification:
-
Carefully withdraw a known volume of the clear supernatant from each vial. Do not disturb the pellet.
-
Dilute the supernatant with a suitable mobile phase or blank solvent to a concentration within the linear range of your analytical method (HPLC is preferred for specificity).
-
Analyze the diluted samples to determine the concentration of the dissolved thiazole compound. This value is the equilibrium solubility in that specific solvent system.
-
-
Data Analysis:
-
Compile your results in a table, comparing the solubility (e.g., in mg/mL or µM) across all tested conditions.
-
Identify the solvent system(s) that meet your target concentration while using the lowest possible percentage of co-solvent to minimize potential downstream effects in your experiment.
-
By following this self-validating protocol, you can confidently identify an optimized formulation and understand the physicochemical behavior of your specific thiazole HCl salt.
References
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. [Link]
-
Thiazole. Wikipedia. [Link]
-
Henderson-Hasselbalch equation – An ABC of PK/PD. Open Education Alberta. [Link]
-
Guidance on equilibrium solubility studies for API classification. (2015). World Health Organization (WHO). [Link]
-
The central role of excipients in drug formulation. (2013). European Pharmaceutical Review. [Link]
-
Precaution on use of hydrochloride salts in pharmaceutical formulation. (1981). PubMed. [Link]
-
Common-Ion Effect in Solubility Equilibria. (2023). Chemistry LibreTexts. [Link]
-
5 Novel Techniques for Solubility Enhancement. (2021). Ascendia Pharmaceutical Solutions. [Link]
-
Co-solvent solubilization of some poorly-soluble antidiabetic drugs. (2011). PubMed. [Link]
-
Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI. [Link]
-
pH and Temperature Responsive Electrooxidation of Thiazole Derivatives and Preliminary Screening of Their Antioxidant Activity. (2016). ResearchGate. [Link]
-
Roles of Excipients. (2019). Pharmapproach. [Link]
-
Thiazoles and their Benzo Derivatives. ResearchGate. [Link]
-
Drug Solubility: Importance and Enhancement Techniques. (2012). ISRN Pharmaceutics. [Link]
-
Common Ion Effect on Solubility of Ionic Salts. CK-12 Foundation. [Link]
-
Application of the Henderson-Hasselbalch Equation to Solubility Determination. (2020). ResearchGate. [Link]
-
Protocol to Conduct Equilibrium Solubility Experiments for BCS Classification. (2018). World Health Organization (WHO). [Link]
-
The Role of Pharmaceutical Excipients in Modern Formulations. (2023). Alkan Chemical Europe. [Link]
-
Strategic Screening for Solubility Solutions. (2019). Pharmaceutical Technology. [Link]
-
Thiazole. PubChem, NIH. [Link]
-
Solubility and dissolution enhancement strategies: Current understanding and recent trends. (2015). ResearchGate. [Link]
-
SOLUBILITY ENHANCEMENT TECHNIQUES: UPDATES AND PROSPECTIVES. (2022). Journal of Pharmaceutical Negative Results. [Link]
-
The Effects of pH on Solubility. (2022). Chemistry LibreTexts. [Link]
-
Reversibly photoswitchable fluorescent proteins. (2019). Nanoscale. [Link]
-
Problem with hydrochloride salt formation/isolation. Reddit. [Link]
-
The common-ion effect (video). Khan Academy. [Link]
-
4 Strategies To Formulate Poorly Soluble APIs. (2023). Drug Discovery Online. [Link]
-
Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. (2010). PubMed. [Link]
-
Excipients: What they are and their importance in the pharmaceutical industry. (2023). Acs-pharm. [Link]
-
Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement. ResearchGate. [Link]
-
Methods of solubility enhancements. (2016). Slideshare. [Link]
-
Principle of Common-ion Effect and its Application in Chemistry: a Review. (2020). ResearchGate. [Link]
-
The Role of Pharma Excipients in Enhancing Drug Stability and Absorption. (2023). Colorcon. [Link]
-
How to Choose the Right Solubilization Technology for Your API. Catalent. [Link]
-
Co-solvent: Significance and symbolism. Synapse. [Link]
-
Solubility and the Common Ion Effect: Chemistry Tutorial. The Physics Classroom. [Link]
-
How to Use Henderson Hasselbalch Equation for Pharmacology. (2017). YouTube. [Link]
-
STUDY THE EFFECT OF CO SOLVENT ON THE SOLUBILITY OF A SLIGHTLY WATER SOLUBLE DRUG. (2013). Journal of Drug Discovery and Therapeutics. [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston Research Explorer. [Link]
-
Pharmaceutical Salts Optimization of Solubility or Even More?. (2010). PharmaCompass. [Link]
-
Absorption of drugs. Vetscraft. [Link]
Sources
- 1. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pnrjournal.com [pnrjournal.com]
- 4. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 5. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Thiazole - Wikipedia [en.wikipedia.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. CK12-Foundation [flexbooks.ck12.org]
- 9. Precaution on use of hydrochloride salts in pharmaceutical formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Khan Academy [khanacademy.org]
- 12. ascendiacdmo.com [ascendiacdmo.com]
- 13. wisdomlib.org [wisdomlib.org]
- 14. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 15. researchgate.net [researchgate.net]
- 16. jddt.in [jddt.in]
- 17. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 18. pharmaexcipients.com [pharmaexcipients.com]
- 19. alkan-chemical.com [alkan-chemical.com]
- 20. dcfinechemicals.com [dcfinechemicals.com]
- 21. who.int [who.int]
- 22. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
How to assess the purity of synthesized 2-(1,3-Thiazol-2-yl)butan-2-amine
Answering the user's request.## Technical Support Center: Purity Assessment of Synthesized 2-(1,3-Thiazol-2-yl)butan-2-amine
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for assessing the purity of 2-(1,3-Thiazol-2-yl)butan-2-amine (CAS No. 1247998-26-0). This document is designed for researchers, scientists, and drug development professionals, providing expert insights, troubleshooting guides, and validated protocols in a direct question-and-answer format. Our goal is to empower you to confidently and accurately determine the purity of your synthesized compound, a critical step in any research and development pipeline.
Overview: A Multi-faceted Approach to Purity
Assessing the purity of a synthesized active pharmaceutical ingredient (API) or intermediate like 2-(1,3-Thiazol-2-yl)butan-2-amine is not a single measurement but a comprehensive evaluation. It requires an orthogonal approach, using multiple analytical techniques that measure different physicochemical properties of the molecule. This ensures that all potential impurities—including starting materials, by-products, residual solvents, and inorganic materials—are detected and quantified.
The structure of 2-(1,3-Thiazol-2-yl)butan-2-amine, featuring a basic primary amine, a thiazole heterocycle, and a chiral center, presents specific analytical challenges that this guide will address. A robust purity assessment workflow provides the foundation for reliable biological, toxicological, and clinical data.
General Frequently Asked Questions (FAQs)
Q1: What is the first analytical technique I should use to get an idea of my compound's purity?
A1: High-Performance Liquid Chromatography (HPLC) with UV detection is the universally accepted first-line technique for purity assessment of non-volatile small molecules. It is highly effective at separating the main compound from organic, non-volatile impurities. A reversed-phase HPLC (RP-HPLC) method will provide a chromatogram showing the main peak and any impurity peaks, allowing for a percent area calculation that gives a rapid, albeit relative, purity profile. This initial screen is invaluable for guiding subsequent purification efforts and selecting further analytical tests.
Q2: What is considered an "acceptable" purity level for a research compound?
A2: The required purity level is dictated by the intended application.
-
For early-stage discovery and in vitro screening: A purity of >95% is often considered acceptable.
-
For in vivo studies (e.g., animal models): A much higher purity of >98% or even >99% is typically required to ensure that the observed biological effects are due to the compound of interest and not an impurity, which could be toxic or have its own pharmacological activity.
-
For regulatory filings (IND, NDA): Strict guidelines from bodies like the ICH must be followed, requiring extensive characterization and purity determination above 99.5%, with all impurities above 0.1% identified and characterized.
Q3: My compound has a chiral center. Do I need to assess enantiomeric purity?
A3: Absolutely. 2-(1,3-Thiazol-2-yl)butan-2-amine possesses a chiral center at the C2 position of the butane chain. Enantiomers can have vastly different pharmacological and toxicological profiles. Therefore, assessing the enantiomeric excess (e.e.) is critical. This is typically achieved using a specialized chiral stationary phase in HPLC (chiral HPLC) or Gas Chromatography (chiral GC).[1][2] Standard achiral HPLC methods will not separate enantiomers.
Technical Troubleshooting & Protocols
This section provides in-depth guides for the core analytical techniques used to establish the purity of 2-(1,3-Thiazol-2-yl)butan-2-amine.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination. However, the basic amine in your compound can lead to challenging chromatography if not properly addressed.
Q: My primary peak for 2-(1,3-Thiazol-2-yl)butan-2-amine is tailing badly. What are the causes and how can I fix it?
A: Peak tailing for basic compounds like yours is a classic problem in RP-HPLC. The primary cause is the interaction between the protonated amine group (a cation) and negatively charged, deprotonated residual silanol groups (Si-O⁻) on the silica-based column packing material.[3] This secondary retention mechanism leads to a "tail" on your peak.
Solutions:
-
Lower the Mobile Phase pH: Add an acidic modifier like formic acid (0.1%) or trifluoroacetic acid (TFA, 0.05-0.1%) to your mobile phase. At a low pH (e.g., pH 2.5-3.5), the residual silanols are protonated (Si-OH) and become neutral, minimizing the unwanted ionic interaction.
-
Use a "Base-Deactivated" Column: Modern columns are often end-capped or use hybrid particle technology to shield these residual silanols. Look for columns specifically marketed for the analysis of basic compounds (e.g., many C18 columns are now base-deactivated).
-
Add a Competing Base: In some cases, adding a small amount of a competing base like triethylamine (TEA) to the mobile phase can help by saturating the active silanol sites. However, this can suppress ionization in MS detection and is a less common approach now.
Q: I am seeing fronting peaks. What does this indicate?
A: Peak fronting is less common than tailing but typically points to two main issues:
-
Sample Overload: You have injected too much sample onto the column, exceeding its loading capacity. The peak shape becomes a characteristic "shark fin." To fix this, simply reduce the injection volume or dilute your sample.
-
Sample Solvent Effect: Your sample is dissolved in a solvent that is significantly stronger (more eluting power) than your mobile phase. The sample doesn't "band" tightly at the column head before separation begins. The best practice is to always dissolve your sample in the initial mobile phase if possible.[4]
Experimental Protocol: RP-HPLC Purity Assay
1. System Preparation:
- Ensure the HPLC system is properly purged and equilibrated. 2. Sample Preparation:
- Accurately weigh ~1 mg of your synthesized compound.
- Dissolve in 1 mL of the mobile phase A/B mixture (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to make a 1 mg/mL stock solution.
- Further dilute as necessary to be within the linear range of the detector. 3. Chromatographic Conditions:
- Run the method as specified in the table below. 4. Data Analysis:
- Integrate all peaks.
- Calculate purity using the area percent method: % Purity = (Area of Main Peak / Total Area of All Peaks) * 100.
| Parameter | Recommended Setting | Rationale |
| Column | C18, 2.5-5 µm, 4.6 x 150 mm | Standard for reversed-phase separation of small organic molecules. |
| Mobile Phase A | Water with 0.1% Formic Acid | Acid modifier to protonate the analyte and suppress silanol interactions.[5] |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Common organic modifier for RP-HPLC. |
| Gradient | 5% to 95% B over 15 minutes | A broad gradient is effective for initial screening to elute all potential impurities. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Elevated temperature improves peak shape and reduces viscosity. |
| Injection Vol. | 5-10 µL | Small volume to prevent overload. |
| Detection | UV at 254 nm (or λmax of thiazole) | The thiazole ring provides strong UV absorbance.[6] |
Visualization: HPLC Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common HPLC peak shape issues.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is unparalleled for structural confirmation and can be a primary method for purity determination.
Q: How can I use ¹H NMR to assess the purity of my compound?
A: ¹H NMR provides a wealth of information:
-
Structural Confirmation: The observed chemical shifts, coupling constants, and integrations should match the expected structure of 2-(1,3-Thiazol-2-yl)butan-2-amine. The aromatic protons on the thiazole ring typically appear between 7 and 9 ppm.[6]
-
Solvent Impurities: Residual synthesis solvents (e.g., Ethanol, Dichloromethane, Ethyl Acetate) are easily identified by their characteristic peaks and can be quantified relative to your compound.
-
Organic Impurities: Peaks that do not correspond to your target molecule or known solvents are from organic impurities. If these are significant, they warrant further investigation.
Q: What is Quantitative NMR (qNMR) and why is it considered a "primary" analytical method?
A: Quantitative ¹H NMR (qNMR) is a powerful technique for determining the absolute purity of a compound without needing a reference standard of the compound itself.[7][8] It is considered a primary method because the signal intensity is directly proportional to the number of protons, a fundamental molecular property.
The process involves accurately weighing your sample and a certified internal standard of known purity into the same NMR tube. By comparing the integral of a known proton signal from your compound to the integral of a known proton signal from the standard, you can calculate the exact molar amount and, therefore, the mass and purity of your analyte.[9]
Experimental Protocol: Quantitative ¹H NMR (qNMR)
1. Standard Selection:
- Choose a certified internal standard (e.g., maleic acid, dimethyl sulfone) that has a simple spectrum with at least one peak that is well-resolved from your analyte's peaks. 2. Sample Preparation:
- Using an analytical balance, accurately weigh ~10-20 mg of your synthesized compound into a vial.
- Accurately weigh ~5-10 mg of the certified internal standard into the same vial. Record weights to at least 4 decimal places.
- Dissolve the mixture in a known volume of a deuterated solvent (e.g., 0.75 mL of DMSO-d₆). 3. NMR Acquisition:
- Acquire the ¹H NMR spectrum using quantitative parameters to ensure full signal relaxation. 4. Data Analysis:
- Integrate a well-resolved peak from your analyte (Pₐ) and a well-resolved peak from the standard (Pₛ).
- Calculate the purity using the formula: Purity (%) = (Iₐ / Iₛ) * (Nₛ / Nₐ) * (Mₐ / Mₛ) * (mₛ / mₐ) * Pₛ Where: I=Integral, N=Number of protons for the signal, M=Molar mass, m=weighed mass, P=Purity of the standard. Subscripts 'a' and 's' refer to the analyte and standard, respectively.
| Parameter | Quantitative Setting | Rationale |
| Pulse Angle | 30-90° | A 90° pulse provides maximum signal. |
| Relaxation Delay (d1) | > 5 x T₁ | CRITICAL: Must be long enough for full relaxation of all protons. T₁ can be measured or estimated (30-60s is often safe). |
| Number of Scans | 16 or higher | To achieve a high signal-to-noise ratio (>250:1) for accurate integration. |
| Acquisition Time | 3-4 seconds | Ensures high digital resolution. |
Mass Spectrometry (MS) and Elemental Analysis
These techniques provide definitive confirmation of mass and elemental composition.
Q: What is the role of Mass Spectrometry in purity assessment?
A: MS is primarily used for confirmation and identification.
-
LC-MS: Coupling your HPLC to a mass spectrometer allows you to get the mass of the main peak, confirming it is your target compound ([M+H]⁺ = 157.08). More importantly, it provides the mass of each impurity peak, giving you crucial clues to their identity.[10]
-
GC-MS: Due to the low volatility of your amine, direct analysis is difficult. Derivatization (e.g., silylation) would be required to make it suitable for GC-MS. This is useful for identifying volatile or semi-volatile impurities.
Q: Why is Elemental Analysis (CHNS) necessary if I have good HPLC and NMR data?
A: Elemental analysis provides a fundamental measure of the bulk sample's composition and is orthogonal to chromatographic and spectroscopic methods.[11][12] It determines the weight percentage of Carbon, Hydrogen, Nitrogen, and Sulfur. The experimental values should match the theoretical values for C₇H₁₂N₂S (C: 53.81%, H: 7.74%, N: 17.93%, S: 20.52%). A significant deviation (>0.4%) suggests the presence of inorganic impurities (salts, catalysts) or an incorrect empirical formula, which would not be detected by HPLC-UV or NMR.[13]
Visualization: Overall Purity Assessment Strategy
Caption: A comprehensive, orthogonal workflow for purity assessment.
References
-
Hasanah, A. N., & N., N. (2021). A BRIEF REVIEW ON THE THIAZOLE DERIVATIVES: SYNTHESIS METHODS AND BIOLOGICAL ACTIVITIES. Malaysian Journal of Analytical Sciences, 25(2), 257-267. [Link]
-
Zhang, W., et al. (2022). Asymmetric Reductive Amination of Structurally Diverse Ketones with an Engineered Amine Dehydrogenase. The Journal of Organic Chemistry. [Link]
-
Auriga Research. (n.d.). Elemental Analysis CHNS (O) - Testing Methods. Auriga Research. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. . [Link]
-
Akıncıoğlu, H., et al. (2021). Synthesis and Biological Evaluation of Thiazole-Based Derivatives as Potential Acetylcholinesterase Inhibitors. ACS Omega. [Link]
-
Gauthier, D. A. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry. [Link]
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. . [Link]
-
Robin, E., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. [Link]
-
Dolan, J. W. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. [Link]
-
Ökten, S., et al. (2022). Synthesis and Characterization of Thiazole Compounds in the Presence of Various Reagents, Catalysts and Solvents. ResearchGate. [Link]
-
Al-Sanea, M. M., et al. (2021). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical study samples. Future Journal of Pharmaceutical Sciences. [Link]
-
Wang, P., et al. (2023). Recent Advances in Separation and Analysis of Chiral Compounds. Analytical Chemistry. [Link]
-
Elementar. (n.d.). Instrumentation for chemical & pharmaceutical applications. . [Link]
-
ResearchGate. (2023). (PDF) Synthesis and Biological Evaluation of Thiazole Derivatives. ResearchGate. [Link]
-
ResearchGate. (2017). (PDF) Sorption and Separation of Optical Isomers of 2-Butanol by Chiral Porous Coordination Polymers. ResearchGate. [Link]
-
Element Lab Solutions. (n.d.). Peak Tailing in HPLC. . [Link]
-
Geng, T., et al. (2018). Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PLOS ONE. [Link]
-
Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. [Link]
-
LGC. (2017). Quantitative NMR: the future for purity measurements? YouTube. [Link]
-
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. . [Link]
-
Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. . [Link]
-
ResearchGate. (2018). (PDF) Method Development for 4-Hydroxy-2-Methyl-N- (5-Methyl-2-Thiazolyl)-2H-1,2-Benzothiazine-3-Carboxamide-1,1-Dioxide by Reverse Phase HPLC: New Analytical Technique. ResearchGate. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. [Link]
Sources
- 1. xpyan.jiangnan.edu.cn [xpyan.jiangnan.edu.cn]
- 2. tcichemicals.com [tcichemicals.com]
- 3. elementlabsolutions.com [elementlabsolutions.com]
- 4. agilent.com [agilent.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. mjas.analis.com.my [mjas.analis.com.my]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. d-nb.info [d-nb.info]
- 11. aurigaresearch.com [aurigaresearch.com]
- 12. Instrumentation for chemical & pharmaceutical applications - Elementar [elementar.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Stabilizing 2-(1,3-Thiazol-2-yl)butan-2-amine in Solution
Welcome to the dedicated technical support center for 2-(1,3-Thiazol-2-yl)butan-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) regarding the stability of this compound in solution. As a molecule combining a secondary amine and a thiazole ring, it presents unique stability challenges that require a nuanced understanding to ensure experimental success and the integrity of your results.
Introduction: Understanding the Instability of 2-(1,3-Thiazol-2-yl)butan-2-amine
2-(1,3-Thiazol-2-yl)butan-2-amine is a valuable building block in pharmaceutical research. However, its chemical structure, featuring both a nucleophilic secondary amine and an electron-rich thiazole ring, makes it susceptible to degradation under various experimental conditions. The primary pathways of degradation include oxidation, hydrolysis, and photodegradation. Understanding these mechanisms is the first step toward effective stabilization.
This guide will provide a comprehensive overview of the factors influencing the stability of 2-(1,3-Thiazol-2-yl)butan-2-amine in solution and offer practical, evidence-based strategies to mitigate degradation.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common issues encountered during the handling and formulation of 2-(1,3-Thiazol-2-yl)butan-2-amine in solution.
Observation: My solution of 2-(1,3-Thiazol-2-yl)butan-2-amine is changing color (e.g., turning yellow or brown). What is happening?
Answer:
Discoloration is a common indicator of degradation, often due to oxidation or photodegradation. The secondary amine and the thiazole ring are both susceptible to oxidative processes.
-
Oxidative Degradation: The lone pair of electrons on the secondary amine nitrogen can be abstracted, leading to the formation of colored degradation products such as N-oxides and nitrones. The thiazole ring can also undergo oxidation. The presence of dissolved oxygen, trace metal ions, or peroxide impurities in solvents can catalyze these reactions.
-
Photodegradation: Exposure to light, particularly UV radiation, can induce photochemical reactions. For 2-aminothiazole derivatives, this can involve complex pathways, including the cleavage of the S1-C2 bond in the thiazole ring, leading to ring-opening and the formation of various degradation products, some of which may be colored.[1]
Troubleshooting Steps:
-
Protect from Light: Immediately store your solutions in amber vials or wrap your containers in aluminum foil to prevent photolytic degradation.
-
Deoxygenate Solvents: Before preparing your solution, sparge your solvent with an inert gas like nitrogen or argon for 15-30 minutes to remove dissolved oxygen.
-
Use High-Purity Solvents: Ensure your solvents are of high purity and free from peroxide impurities. Peroxides can initiate and propagate oxidative degradation.
-
Consider Antioxidants: The addition of antioxidants can be highly effective. See the detailed section on antioxidants below.
Question: I am observing a loss of potency or the appearance of new peaks in my HPLC analysis over time. What are the likely degradation pathways?
Answer:
A loss of the parent compound and the emergence of new peaks on your chromatogram are clear signs of degradation. The primary degradation mechanisms to consider are hydrolysis, oxidation, and photodegradation.
1. Hydrolytic Degradation:
While the thiazole ring is generally stable, under certain pH conditions, particularly strongly acidic or basic environments, it can be susceptible to hydrolysis. The imine-like character of the C=N bond in the thiazole ring can be a site for hydrolytic attack. The stability of imines is known to be pH-dependent, with hydrolysis being possible under acidic conditions due to protonation of the nitrogen.[2][3]
2. Oxidative Degradation:
As mentioned, both the secondary amine and the thiazole ring are prone to oxidation.
-
Secondary Amine Oxidation: This can lead to the formation of hydroxylamines, which can be further oxidized to nitrones.[4]
-
Thiazole Ring Oxidation: The sulfur atom in the thiazole ring can be oxidized to a sulfoxide or sulfone.
3. Photodegradation:
UV light can induce ring-opening of the thiazole moiety. Studies on similar 2-aminothiazole compounds have shown that UV irradiation can lead to the cleavage of the S1-C2 bond, followed by a cascade of reactions to form various degradation products, including carbodiimides.[1]
Workflow for Investigating Degradation:
Caption: Workflow for investigating degradation of 2-(1,3-Thiazol-2-yl)butan-2-amine.
Question: How can I prevent the degradation of 2-(1,3-Thiazol-2-yl)butan-2-amine in my solution?
Answer:
A multi-faceted approach is often necessary for effective stabilization. This involves controlling the solution's pH, protecting it from light and oxygen, and potentially using antioxidants.
1. pH Control:
The stability of amines is highly dependent on pH. In their protonated form (at lower pH), amines are generally less susceptible to oxidation. However, extreme pH values can promote hydrolysis.
-
Recommendation: Maintain the pH of your aqueous solutions in the slightly acidic to neutral range (pH 4-7). The optimal pH should be determined experimentally through a pH-stability profile study.[5][6] It is important to note that the Henderson-Hasselbalch equation may only provide a rough estimate of pH-dependent solubility for amines, and experimental determination is crucial.[7]
2. Protection from Light and Oxygen:
-
Light: As discussed, always use amber glassware or protect your solutions from light.
-
Oxygen: Prepare solutions under an inert atmosphere (nitrogen or argon). Blanketing the headspace of your storage container with an inert gas can also be beneficial.
3. Use of Antioxidants:
Antioxidants are highly effective at preventing oxidative degradation. They work by scavenging free radicals or by being preferentially oxidized.
-
Recommended Antioxidants:
-
Butylated hydroxytoluene (BHT): A radical scavenger that is effective at low concentrations.
-
Ascorbic acid (Vitamin C): A water-soluble antioxidant. It can also act as a pro-oxidant at higher concentrations, so concentration optimization is key.[8]
-
Propyl gallate: Another effective radical scavenger.[9]
-
Table 1: Common Antioxidants for Stabilization
| Antioxidant | Type | Typical Concentration Range | Solvent Compatibility |
| Butylated Hydroxytoluene (BHT) | Radical Scavenger | 0.01% - 0.1% (w/v) | Organic solvents, lipids |
| Ascorbic Acid | Reducing Agent | 0.01% - 0.1% (w/v) | Aqueous solutions |
| Propyl Gallate | Radical Scavenger | 0.005% - 0.05% (w/v) | Aqueous and organic solvents |
4. Solvent Selection:
The choice of solvent can significantly impact stability. Some solvents may contain impurities that promote degradation. For instance, polyethylene glycols (PEGs) can contain peroxide and aldehyde impurities that can react with amines.[10]
-
Recommendation: Use high-purity, peroxide-free solvents. If using solvents like PEG 400 or polysorbate 80, ensure they are of high quality and consider the addition of an antioxidant.[11]
Question: What are the best practices for preparing and storing solutions of 2-(1,3-Thiazol-2-yl)butan-2-amine?
Answer:
Adhering to best practices for solution preparation and storage is critical for maintaining the integrity of your compound.
Protocol for Solution Preparation and Storage:
-
Solvent Preparation:
-
Use high-purity solvents (HPLC grade or higher).
-
Deoxygenate aqueous and organic solvents by sparging with nitrogen or argon for 15-30 minutes.
-
-
Solution Preparation:
-
Weigh the compound accurately and dissolve it in the deoxygenated solvent.
-
If required, add an antioxidant from a freshly prepared stock solution.
-
If preparing an aqueous solution, use a suitable buffer to maintain the desired pH.
-
Work under an inert atmosphere as much as possible.
-
-
Storage:
-
Store the solution in a tightly sealed amber glass vial.
-
Blanket the headspace of the vial with nitrogen or argon before sealing.
-
Store at refrigerated (2-8 °C) or frozen (-20 °C) temperatures. The optimal storage temperature should be determined through stability studies.
-
Diagram of Recommended Storage:
Sources
- 1. UV-Induced Photodegradation of 2-Aminothiazole-4-Carboxylic Acid: Identification of New Carbodiimide Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of the photochemical behavior of allomaltol-containing 2-aminothiazole derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Accuracy of calculated pH-dependent aqueous drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 10. resolvemass.ca [resolvemass.ca]
- 11. Effects of polysorbate 80 on the in-vitro precipitation and oral bioavailability of halofantrine from polyethylene glycol 400 formulations in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting unexpected results in cell viability assays with thiazole compounds
Welcome to our dedicated resource for researchers, scientists, and drug development professionals working with thiazole-containing compounds in cell viability assays. This guide is designed to provide in-depth troubleshooting advice and answers to frequently encountered challenges. Thiazole derivatives are a cornerstone of modern drug discovery, particularly in oncology, but their unique chemical properties can lead to unexpected and often misleading results in common cell viability assays like the MTT assay.[1][2][3] This guide will equip you with the expertise to identify, understand, and resolve these issues, ensuring the integrity of your experimental data.
Section 1: Understanding the Core Challenges with Thiazole Compounds
Q1: I'm observing higher than expected cell viability, or even viability over 100%, when treating cells with my thiazole compound. What could be happening?
This is a classic indicator of assay interference. The most likely cause is the direct reduction of the tetrazolium salt (e.g., MTT) by your thiazole compound.[4]
-
The Underlying Mechanism: The MTT assay quantifies cell viability by measuring the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan precipitate by mitochondrial dehydrogenases in living cells.[2][3] However, the thiazole ring, a key structural feature of your compound, is an electron-rich heterocycle.[1] This inherent chemical reactivity can enable the compound to directly, abiotically reduce the MTT reagent to formazan, independent of cellular metabolic activity.[4] This leads to a false positive signal, making it appear as though there are more viable cells than there actually are.
-
Experimental Evidence: This phenomenon is not uncommon with compounds possessing intrinsic reducing potential.[4] Your observation of an apparent increase in cell viability, especially at higher compound concentrations, strongly suggests such an interaction.
Q2: My results are highly variable and not reproducible between experiments. Could my thiazole compound be the culprit?
Yes, high variability is another common issue when working with thiazole compounds in cell viability assays. Several factors related to the compound itself could be contributing to this.
-
Compound Stability: Thiazole derivatives can have varying stability in aqueous cell culture media.[5] Factors such as pH and the presence of serum proteins can affect the compound's integrity over the course of your experiment.[5] Degradation of the compound could lead to inconsistent effects on the cells and the assay reagents.
-
Formazan Crystal Dissolution: Incomplete or inconsistent dissolution of the formazan crystals can lead to significant well-to-well variability.[6] Some thiazole compounds or their metabolites might interfere with the complete solubilization of the formazan, leading to artificially low and variable absorbance readings.
-
Off-Target Effects: Thiazole-containing compounds can have off-target effects on cellular metabolism, including mitochondrial function.[3][7] These effects can alter the rate of MTT reduction in a manner that does not directly correlate with cell viability, leading to inconsistent results.
Section 2: A Step-by-Step Guide to Troubleshooting and Validation
To ensure the accuracy of your results, it is crucial to perform a series of validation experiments to identify and correct for any compound-specific interference.
Step 1: The Compound Interference Control - A Critical First Step
This control experiment is essential to determine if your thiazole compound is directly reducing the MTT reagent.
Protocol: Compound Interference Control
-
Plate Setup: Prepare a 96-well plate with your standard cell culture medium, but without cells .
-
Compound Addition: Add your thiazole compound to the wells in the same concentrations used in your cell-based experiments.
-
MTT Addition: Add the MTT reagent to all wells as you would in a standard assay.
-
Incubation: Incubate the plate for the same duration as your typical MTT incubation (e.g., 2-4 hours) at 37°C.
-
Solubilization: Add the formazan solubilization solution (e.g., DMSO or SDS) to all wells.
-
Read Absorbance: Measure the absorbance at the appropriate wavelength (typically 570 nm).
Interpreting the Results:
| Observation | Interpretation |
| No significant absorbance in any wells | Your compound does not directly reduce the MTT reagent. The unexpected results likely stem from other factors. |
| Significant absorbance in compound-treated wells | Your compound is directly reducing the MTT reagent. The MTT assay is not a suitable method for this compound without significant modifications. |
Step 2: Troubleshooting High Background and Variability
If your compound does not directly reduce MTT, but you are still experiencing issues, consider the following troubleshooting steps:
-
Optimize Formazan Solubilization:
-
Extend Solubilization Time: Ensure the formazan crystals are completely dissolved by increasing the incubation time with the solubilization solution. Gentle shaking on an orbital shaker can also help.[6]
-
Alternative Solubilizing Agents: If DMSO is not effective, consider using a solution of 10% SDS in 0.01 M HCl.[8]
-
-
Media and Serum Considerations:
-
Phenol Red-Free Media: Phenol red in culture media can interfere with absorbance readings. Consider using a phenol red-free medium during the MTT incubation step.
-
Serum-Free Incubation: Components in serum can sometimes interfere with tetrazolium reduction. If possible, perform the MTT incubation in serum-free media.
-
-
Check for Contamination: Microbial contamination can lead to MTT reduction and high background signals. Always visually inspect your plates for any signs of contamination.
Visualizing the Troubleshooting Workflow
Caption: A decision tree for troubleshooting unexpected cell viability assay results with thiazole compounds.
Section 3: Recommended Alternative Assays
If your thiazole compound directly interferes with the MTT assay, it is essential to switch to an alternative method that relies on a different detection principle.
Resazurin (AlamarBlue)-Based Assays
-
Principle: These assays use the blue, non-fluorescent dye resazurin, which is reduced by metabolically active cells to the pink, highly fluorescent resorufin.[9] The signal is measured fluorometrically, which is generally more sensitive and less prone to colorimetric interference than absorbance-based assays.
Protocol: Resazurin Cell Viability Assay [9][10]
-
Cell Plating and Treatment: Plate and treat your cells with the thiazole compound as you would for the MTT assay.
-
Reagent Addition: Add the resazurin reagent directly to the cell culture wells.
-
Incubation: Incubate for 1-4 hours at 37°C, protected from light.
-
Fluorescence Measurement: Measure the fluorescence using an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
ATP-Based Assays (e.g., CellTiter-Glo®)
-
Principle: These assays quantify the amount of ATP present, which is a key indicator of metabolically active cells.[11] The assay reagent contains luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP.[12] This method is highly sensitive and is not based on a redox reaction, making it an excellent alternative for reducing compounds.
Protocol: CellTiter-Glo® Luminescent Cell Viability Assay [11][13]
-
Cell Plating and Treatment: Plate and treat your cells with the thiazole compound in an opaque-walled multiwell plate.
-
Equilibration: Equilibrate the plate to room temperature for approximately 30 minutes.
-
Reagent Addition: Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
Visualizing the Assay Principles
Caption: A simplified comparison of the detection principles for MTT, Resazurin, and ATP-based cell viability assays.
Section 4: Frequently Asked Questions (FAQs)
Q3: Could the solvent used to dissolve my thiazole compound be causing the issue? It's possible. High concentrations of solvents like DMSO can be toxic to cells. It is crucial to include a solvent control in your experiments, where cells are treated with the highest concentration of the solvent used in your compound dilutions. Typically, the final solvent concentration should not exceed 0.5%.
Q4: My formazan crystals are not dissolving properly, even with extended incubation and shaking. What should I do? This can be a frustrating issue. First, ensure your solubilization solution is at room temperature. If you are using DMSO, consider preparing a fresh batch. As mentioned earlier, switching to an acidified SDS solution can be very effective for stubborn formazan crystals.[8]
Q5: I'm working with a non-adherent cell line and I'm losing cells during the media removal step before adding the solubilization solution. Any suggestions? For suspension cells, it is often recommended to centrifuge the plate at a low speed (e.g., 400 x g for 10 minutes) to pellet the cells before carefully aspirating the supernatant.[14] Alternatively, some protocols suggest adding the solubilization solution directly to the media containing the MTT reagent, though this may increase background absorbance.[14]
Q6: How do I choose the best alternative assay for my specific thiazole compound? The best choice depends on your experimental needs and resources.
-
Resazurin assays are a good first choice as they are cost-effective and use a similar workflow to the MTT assay, but with a more robust fluorescent readout.[9]
-
ATP-based assays are generally the most sensitive and are an excellent choice when you need to be certain that you are avoiding any interference from reducing compounds.[11]
By systematically troubleshooting and validating your assays, and by being prepared to switch to alternative methods when necessary, you can confidently assess the biological activity of your thiazole compounds and ensure the accuracy and reliability of your research.
References
-
Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central. Retrieved from [Link]
-
Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking. (2023). MDPI. Retrieved from [Link]
-
Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Derivatives of Dipyridothiazines. (n.d.). MDPI. Retrieved from [Link]
-
A review of cytotoxicity testing methods and in vitro study of biodegradable Mg-1%Sn-2%HA composite by elution method. (n.d.). PubMed Central. Retrieved from [Link]
-
A Practical Approach to Biological Assay Validation. (n.d.). EDRA Services. Retrieved from [Link]
-
Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors. (n.d.). PubMed Central. Retrieved from [Link]
-
Pitfalls of the MTT assay: Direct and off-target effects of inhibitors can result in over/underestimation of cell viability. (2015). PubMed. Retrieved from [Link]
-
Thiazoles: Synthesis, biological activities and their interaction studies with serum albumins. (n.d.). ResearchGate. Retrieved from [Link]
-
Comparative Analysis of Cytotoxicity Assays, from Traditional to Modern Approaches. (n.d.). ResearchGate. Retrieved from [Link]
-
A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. (2017). PubMed. Retrieved from [Link]
-
(PDF) Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. Retrieved from [Link]
-
Which is the best method to solubilize formazan crystals after MTT cell labeling in proliferation assays?. (2013). ResearchGate. Retrieved from [Link]
-
Resazurin Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]
-
(PDF) A High-Content Live-Cell Viability Assay and Its Validation on a Diverse 12K Compound Screen. (n.d.). ResearchGate. Retrieved from [Link]
-
Cell viability assay: Problems with MTT assay in the solubilization step. (2024). ResearchGate. Retrieved from [Link]
-
Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. (n.d.). MDPI. Retrieved from [Link]
-
Synergistic Interaction of CPP2 Coupled with Thiazole Derivates Combined with Clotrimazole and Antineoplastic Drugs in Prostate and Colon Cancer Cell Lines. (2021). National Institutes of Health. Retrieved from [Link]
-
Resazurin Cell Viability Assay. (n.d.). Labbox. Retrieved from [Link]
-
CellTiter-Glo Assay. (n.d.). OUS-research.no. Retrieved from [Link]
-
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. (n.d.). MDPI. Retrieved from [Link]
-
Cell Proliferation and Cytotoxicity Assays, The Fundamentals for Drug Discovery. (2024). Scilight Press. Retrieved from [Link]
-
(PDF) Cell sensitivity assays: The MTT assay. (n.d.). ResearchGate. Retrieved from [Link]
-
Using CellTiter-Glo 3D Cell Viability Assay and P3D Scaffolds. (2023). YouTube. Retrieved from [Link]
-
Design, synthesis and antitumor activities of thiazole-containing mitochondrial targeting agents. (2021). PubMed. Retrieved from [Link]
-
Guidelines on Clinical Method Validation & Verfication. (2019). CLSI. Retrieved from [Link]
-
Original Research Article Interference of Antioxidant Flavonoids with MTT Tetrazolium Assay in a Cell Free System. (n.d.). Innovare Academic Sciences. Retrieved from [Link]
-
Applying analytical method validation to cell-based potency assays. (2024). Sterling Pharma Solutions. Retrieved from [Link]
-
Spectroscopic analysis of the interaction between thiazolo[2,3-b]pyrimidine analogues and bovine serum albumin. (n.d.). PubMed. Retrieved from [Link]
-
RESAZURIN VIABILITY ASSAY TO DETERMINE THE HALF MAXIMAL INHIBITORY CONCENTRATION (IC ) OF CANCER CELLS. (2022). p-care. Retrieved from [Link]
-
(PDF) Effect of a thiazole derivative on the activity of antioxidant enzymes in murine lymphoma cells. (2024). SciSpace. Retrieved from [Link]
-
Can anyone help with MTT troubleshooting: removing formazan crystals?. (2014). ResearchGate. Retrieved from [Link]
-
Phenolic Thiazoles with Antioxidant and Antiradical Activity. Synthesis, In Vitro Evaluation, Toxicity, Electrochemical Behavior, Quantum Studies and Antimicrobial Screening. (2021). PubMed Central. Retrieved from [Link]
-
Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests. (n.d.). TFOT. Retrieved from [Link]
-
(PDF) Review on the in vitro cytotoxicity assessment in accordance to the international organization for standardization (ISO). (n.d.). ResearchGate. Retrieved from [Link]
-
(PDF) New thiazole derivative as a potential anticancer and topoisomerase II inhibitor. (n.d.). ResearchGate. Retrieved from [Link]
-
CellTiter-Glo™ luminescent cell viability assay: A sensitive and rapid method for determining cell viability. (2015). ResearchGate. Retrieved from [Link]
-
CellTiter Glo® 2 0 Cell Viability Assay. (2021). YouTube. Retrieved from [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and biological evaluation of thiazole derivatives as LbSOD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting Guidelines for MTT Assay in Cytotoxicity Tests - TFOT [thefutureofthings.com]
- 7. Design, synthesis and antitumor activities of thiazole-containing mitochondrial targeting agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biology.stackexchange.com [biology.stackexchange.com]
- 9. Resazurin Assay Kit (Cell Viability) (ab129732) | Abcam [abcam.com]
- 10. creative-bioarray.com [creative-bioarray.com]
- 11. promega.com [promega.com]
- 12. researchgate.net [researchgate.net]
- 13. OUH - Protocols [ous-research.no]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Hantzsch Thiazole Synthesis
Welcome to the Technical Support Center for the Hantzsch Thiazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the nuances of this versatile reaction. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your syntheses effectively.
Introduction to the Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and widely used method for the preparation of thiazole derivatives.[1] The reaction involves the condensation of an α-haloketone with a thioamide. This method is valued for its generally high yields and the accessibility of its starting materials.[2] The thiazole functional group is a key structural motif in many pharmaceuticals, making this synthesis highly relevant in medicinal chemistry.
The fundamental mechanism begins with a nucleophilic attack of the sulfur atom of the thioamide on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring.[1]
Frequently Asked Questions (FAQs)
Q1: What are the typical starting materials for a Hantzsch thiazole synthesis?
A1: The standard reactants are an α-haloketone (e.g., α-bromoacetophenone) and a thioamide (e.g., thiourea or a substituted thioamide).[1][2] The choice of substituents on these starting materials will determine the substitution pattern of the resulting thiazole.
Q2: What is a general, reliable protocol to start with for the Hantzsch synthesis?
A2: A good starting point for a small-scale synthesis is the reaction of an α-bromoacetophenone with thiourea in a polar solvent like methanol or ethanol.[1] The reaction mixture is typically heated for a short period (e.g., 30 minutes), and the product often precipitates upon cooling and neutralization.[1][2]
Q3: How can I monitor the progress of my Hantzsch thiazole synthesis?
A3: Thin-layer chromatography (TLC) is an effective technique for monitoring the reaction's progress. You can spot the reaction mixture alongside your starting materials on a TLC plate and elute with an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting materials and the appearance of a new spot for the product will indicate the reaction's progression.
Troubleshooting Guide
This section addresses common issues encountered during the Hantzsch thiazole synthesis and provides systematic solutions.
Problem 1: Low or No Product Yield
Q4: My reaction is complete according to TLC, but I have a very low yield of the desired thiazole. What could be the issue?
A4: Low yields can stem from several factors. Here's a breakdown of potential causes and solutions:
-
Suboptimal Reaction Conditions:
-
Solvent Choice: The polarity of the solvent can significantly influence the reaction rate and yield. While alcohols like methanol and ethanol are common, their effectiveness can vary depending on the substrates. For less reactive starting materials, consider screening other solvents. A mixture of ethanol and water has been shown to be effective in certain cases.
-
Temperature: While many Hantzsch syntheses proceed well with gentle heating (e.g., refluxing in methanol), some substrate combinations may require higher or lower temperatures. If your reaction is sluggish, a modest increase in temperature might be beneficial. Conversely, if you observe significant byproduct formation, lowering the temperature could improve selectivity.
-
Reaction Time: Ensure the reaction has gone to completion by monitoring with TLC. Premature work-up will naturally lead to lower yields.
-
-
Purity of Starting Materials:
-
α-Haloketone: Impurities in the α-haloketone, such as the unhalogenated ketone or di-halogenated byproducts, can lead to side reactions and reduced yields. Purify the α-haloketone by recrystallization or column chromatography if its purity is questionable.
-
Thioamide: Thioamides can be susceptible to hydrolysis, especially if stored improperly. Ensure you are using a high-purity thioamide. If you synthesized the thioamide yourself, confirm its purity by NMR and melting point analysis.
-
-
Work-up Procedure:
-
Incomplete Precipitation: The thiazole product is often isolated by precipitation. If your product has some solubility in the work-up solvent, you may be losing a significant portion of it. Try cooling the mixture in an ice bath to maximize precipitation or consider extracting the aqueous layer with an organic solvent to recover any dissolved product.
-
Problem 2: Formation of Side Products
Q5: My TLC shows multiple spots, indicating the formation of byproducts. What are the likely side reactions and how can I minimize them?
A5: The formation of byproducts is a common challenge. Here are some likely culprits and mitigation strategies:
-
Isomeric Product Formation: Under acidic conditions, the reaction of an N-substituted thioamide can lead to the formation of a mixture of the expected 2-(N-substituted amino)thiazole and the isomeric 3-substituted 2-imino-2,3-dihydrothiazole.[3]
-
Solution: Maintain a neutral or slightly basic pH during the reaction to favor the formation of the desired 2-aminothiazole derivative.
-
-
Self-Condensation of the α-Haloketone: α-Haloketones can undergo self-condensation, especially in the presence of a base.
-
Solution: Add the base during the work-up step after the thiazole formation is complete.
-
-
Hydrolysis of Thioamide: If there is water present in the reaction mixture, the thioamide can hydrolyze to the corresponding amide, which will not participate in the thiazole synthesis.
-
Solution: Use anhydrous solvents and ensure your starting materials are dry.
-
Problem 3: Product Isolation and Purification Issues
Q6: My product did not precipitate upon neutralization. How can I isolate it?
A6: If your thiazole derivative is soluble in the reaction mixture, you will need to perform a liquid-liquid extraction.
-
Procedure:
-
Neutralize the reaction mixture with a weak base like sodium bicarbonate solution.
-
Extract the aqueous layer multiple times with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and concentrate under reduced pressure.
-
Q7: My product oiled out instead of forming a solid. How can I purify it?
A7: An oily product can be challenging to handle. Here are a few techniques to try:
-
Trituration: Try to induce crystallization by adding a small amount of a non-polar solvent (e.g., hexane or diethyl ether) to the oil and scratching the side of the flask with a glass rod.
-
Solvent Evaporation with a Co-solvent: Dissolve the oil in a small amount of a good solvent (e.g., dichloromethane) and then add a larger volume of a poor solvent (e.g., hexane). Slowly evaporate the solvent mixture on a rotary evaporator. This can sometimes lead to the formation of a solid.
-
Column Chromatography: If crystallization fails, purification by column chromatography is the next logical step. Use TLC to determine a suitable solvent system for separation.
Q8: What are the best solvents for recrystallizing my thiazole product?
A8: The choice of recrystallization solvent depends on the polarity of your thiazole derivative.
-
General Guidance:
-
For many 2-aminothiazoles, ethanol or a mixture of ethanol and water is a good starting point.
-
For less polar thiazoles, you might try a solvent pair like ethyl acetate/hexane or toluene/hexane.
-
The key is to find a solvent or solvent system where your product is soluble at high temperatures but sparingly soluble at low temperatures.
-
Experimental Protocols
Optimized Hantzsch Thiazole Synthesis (General Procedure)
This protocol provides a robust starting point for the synthesis of 2-amino-4-phenylthiazole.
Materials:
-
2-Bromoacetophenone
-
Thiourea
-
Methanol
-
5% Sodium Carbonate Solution
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a condenser, combine 2-bromoacetophenone (1 equivalent) and thiourea (1.2 equivalents).[1]
-
Add methanol to dissolve the reactants.
-
Heat the mixture to reflux (approximately 65 °C) and stir for 30-60 minutes. Monitor the reaction progress by TLC.
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Slowly add 5% aqueous sodium carbonate solution to neutralize the hydrobromic acid formed during the reaction.[2]
-
The product should precipitate as a solid. If it does not, cool the flask in an ice bath.
-
Collect the solid by vacuum filtration and wash it with cold water.
-
Dry the product in a vacuum oven.
-
If necessary, recrystallize the crude product from ethanol or an ethanol/water mixture.
Data Presentation
Table 1: Solvent Effects on Hantzsch Thiazole Synthesis
| Solvent | Temperature (°C) | Typical Reaction Time | Yield | Notes |
| Methanol | Reflux (~65) | 30-60 min | Good to Excellent | A common and effective solvent for many substrates.[1] |
| Ethanol | Reflux (~78) | 30-60 min | Good to Excellent | Similar to methanol, another excellent choice. |
| Ethanol/Water | Reflux | 1-2 hours | Variable | Can be effective for certain substrates, but may require longer reaction times. |
| Acetonitrile | Reflux (~82) | 1-3 hours | Good | Aprotic polar solvent, can be a good alternative. |
| Dioxane | Reflux (~101) | 1-4 hours | Good | Higher boiling point can be useful for less reactive substrates. |
| Solvent-free | 80-100 | < 15 min | Good to Excellent | A green alternative, often with very short reaction times.[4] |
Visualizations
Hantzsch Thiazole Synthesis Mechanism
Caption: The reaction mechanism of the Hantzsch thiazole synthesis.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low yields.
References
-
Chem Help ASAP. (2020, November 5). Hantzsch thiazole synthesis - laboratory experiment [Video]. YouTube. [Link]
-
Chem Help ASAP. Hantzsch Thiazole Synthesis. [Link]
-
Gomha, S. M., Abdel-aziz, H. M., & Khedr, M. A. (2015). One-Pot Synthesis of Thiazoles via Hantzsch Thiazole Reaction and Their Antimicrobial Activity. Journal of Heterocyclic Chemistry, 52(4), 1046-1052. [Link]
-
Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Synthesis and biological evaluation of new substituted Hantzsch thiazole derivatives from environmentally benign one-pot synthesis using silica supported tungstosilisic acid as reusable catalyst. Molecules, 20(8), 14827-14845. [Link]
-
Bramley, S. E., Dupplin, V., Goberdhan, D. G. C., & Meakins, G. D. (1987). The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity. Journal of the Chemical Society, Perkin Transactions 1, 639-643. [Link]
-
Ayati, A., Emami, S., Asadipour, A., Shafiei, Z., & Foroumadi, A. (2015). Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst. Molecules, 20(8), 14827–14845. [Link]
-
Central University of Tamil Nadu. Thiazole. [Link]
Sources
How to minimize off-target effects of 2-aminothiazole derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-aminothiazole derivatives. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions regarding the off-target effects commonly associated with this important chemical scaffold. Our goal is to equip you with the knowledge and protocols necessary to anticipate, identify, and mitigate these effects, ultimately leading to the development of more selective and safer therapeutic candidates.
Troubleshooting Guide: Addressing Specific Experimental Issues
This section tackles common problems encountered during the development and characterization of 2-aminothiazole derivatives. Each question is addressed with an explanation of the underlying causality and a step-by-step guide to deconvolve the issue.
Q1: My 2-aminothiazole derivative shows potent on-target activity in a biochemical assay, but it's unexpectedly cytotoxic in my cell-based assays. What is the likely cause and how can I investigate it?
A1: Causality & Recommended Workflow
Unexpected cytotoxicity, despite high on-target potency, is a classic indicator of off-target activity. The 2-aminothiazole scaffold is a well-known "privileged structure," particularly for inhibiting protein kinases.[1][2] Your compound may be inhibiting one or more kinases essential for cell survival or proliferation, leading to a toxic phenotype that masks your desired on-target effect.
The most effective way to diagnose this is through a systematic off-target deconvolution workflow. This process is designed to move from broad, unbiased screening to specific, hypothesis-driven validation.
Caption: Systematic workflow for off-target deconvolution.
Step-by-Step Investigative Protocol:
-
In Silico Prediction (Optional but Recommended): Before initiating costly wet-lab experiments, use computational tools to predict potential off-targets.[3] Services like SwissTargetPrediction or methods like Similarity Ensemble Approach (SEA) can provide a list of putative targets based on chemical similarity to known ligands.[3] This can help you choose the most relevant screening panel.
-
Broad Kinome Profiling: This is the most critical step. Screen your compound at a single, high concentration (e.g., 1-10 µM) against a large panel of kinases (e.g., >300 kinases).[4][5] The goal is not to determine potency, but to quickly identify which kinases interact strongly with your compound. Several vendors offer this as a fee-for-service.[4][5][6]
-
Prioritize and Confirm Hits: From the initial screen, identify any kinases that are inhibited by >80-90%. For these "hits," perform multi-point dose-response experiments to determine their IC50 values.
-
Establish a Selectivity Window: Compare the IC50 values of the off-targets to the IC50 of your primary target. A small ratio (e.g., <10-fold) between the on-target and a critical off-target kinase strongly suggests the off-target is contributing to the cellular phenotype.
Compound Example On-Target IC50 (nM) Off-Target (PLK1) IC50 (nM) Selectivity Window (Off-Target/On-Target) Interpretation 2-AT-A (Your Cmpd) 50 150 3x Poor Selectivity. PLK1 inhibition is a likely cause of cytotoxicity. 2-AT-B (Optimized) 75 >10,000 >133x High Selectivity. Cytotoxicity is less likely due to PLK1. -
Confirm Cellular Engagement: An in vitro IC50 does not guarantee the compound is engaging the target inside a cell. Use a method like the Cellular Thermal Shift Assay (CETSA) to confirm that your compound binds to the suspected off-target in a cellular environment.[7][8][9] A positive result in a CETSA experiment is strong evidence of target engagement.
Q2: I've identified a problematic off-target kinase. How can I rationally modify my 2-aminothiazole derivative to improve its selectivity?
A2: Causality & Recommended Strategies
Improving selectivity requires modifying your compound's structure to decrease its affinity for the off-target while maintaining (or improving) its affinity for the on-target. Most 2-aminothiazole kinase inhibitors are ATP-competitive, meaning they bind to the highly conserved ATP-binding pocket.[10] Off-target activity often arises because the ATP pockets of different kinases are structurally similar.
Strategies for Selectivity Enhancement:
-
Structure-Based Design: If crystal structures of your on-target and off-target are available (ideally, co-crystallized with a similar ligand), this is the most powerful approach.
-
Exploit Differences: Overlay the structures and look for differences in the ATP-binding pocket. Can you add a substituent to your molecule that forms a favorable interaction with a residue in your on-target but would clash with a different residue in the off-target?
-
Target Allosteric Sites: Some 2-aminothiazole derivatives have been developed as allosteric modulators, which bind to less conserved sites on the kinase, often providing much higher selectivity.[11][12] Analyze the protein surface for potential allosteric pockets near the active site that your scaffold could be modified to reach.
-
-
Systematic SAR (Structure-Activity Relationship):
-
Vector-Based Exploration: Identify positions on the 2-aminothiazole core where you can make chemical modifications. Synthesize a small library of analogs where you systematically vary the substituents at these positions.
-
Bioisosteric Replacement: Sometimes, the thiazole ring itself can contribute to off-target effects or poor metabolic properties. Consider replacing it with a bioisostere, such as a 2-aminooxazole, which may alter the binding profile and improve properties.[13]
-
Focus on the "Gatekeeper" Residue: The gatekeeper residue is a key amino acid that controls access to a hydrophobic pocket near the ATP-binding site. The size of this residue varies between kinases. Modifying the part of your inhibitor that interacts with this region can be a highly effective way to dial in selectivity.
-
Caption: Logical relationship of strategies to improve selectivity.
Frequently Asked Questions (FAQs)
What are the most common off-target families for 2-aminothiazole kinase inhibitors?
The 2-aminothiazole scaffold is a frequent starting point for inhibitors of various kinase families.[14] Consequently, cross-reactivity is common. While specific off-targets depend on the exact substitution pattern, some frequently observed off-targets include:
-
Src Family Kinases (SFKs): Due to high structural homology in the ATP-binding site.
-
VEGFR2, PDGFR: Important targets in angiogenesis, often hit by anticancer compounds.
-
CDKs (Cyclin-Dependent Kinases): Inhibition of CDK1/2 can lead to cell cycle arrest and toxicity.
-
Aurora Kinases: Overexpression is linked to cancer, making them common targets and off-targets.[15]
What is the difference between in vitro kinome profiling and a cellular target engagement assay like CETSA?
-
In Vitro Kinome Profiling measures the ability of your compound to inhibit the enzymatic activity of a panel of purified, isolated kinases in a test tube.[16][17] It is excellent for identifying potential off-targets and determining biochemical potency (IC50), but it doesn't tell you if the compound can actually reach and bind to that target in the complex environment of a living cell.
-
Cellular Thermal Shift Assay (CETSA) measures the binding of a compound to its target protein inside intact cells.[8][9][18] It is based on the principle that a protein becomes more resistant to heat-induced denaturation when a ligand is bound.[9] It provides direct evidence of "target engagement" in a physiological context, accounting for factors like cell permeability and efflux. It is a validation tool, not a primary screening tool.
Beyond kinases, what other off-target effects should I be aware of?
While kinase activity is the most prominent, the 2-aminothiazole scaffold can interact with other biological targets. Depending on the overall structure, these derivatives have shown a wide range of biological activities, including anti-inflammatory, antimicrobial, and antioxidant effects.[1][19] As part of a comprehensive preclinical safety evaluation, broader safety pharmacology studies are essential.[20][21][22][23][24] These studies investigate potential undesirable effects on major physiological functions, including the central nervous, cardiovascular, and respiratory systems, to identify potential liabilities before first-in-human trials.[20][23]
Key Experimental Protocols
Protocol: Cellular Thermal Shift Assay (CETSA) by Western Blot
This protocol provides a step-by-step method to validate the engagement of your 2-aminothiazole derivative with a suspected off-target protein in a cellular context.
Objective: To determine if the compound stabilizes the target protein against thermal denaturation, indicating direct binding.
Materials:
-
Cell line expressing the target protein.
-
Your 2-aminothiazole derivative (dissolved in DMSO).
-
Vehicle control (DMSO).
-
Complete cell culture medium.
-
Phosphate-buffered saline (PBS) with protease and phosphatase inhibitors.
-
Lysis buffer (e.g., RIPA buffer with inhibitors).
-
PCR tubes or plate.
-
Thermocycler.
-
Equipment for protein quantification (e.g., BCA assay).
-
Equipment for SDS-PAGE and Western Blotting.
-
Primary antibody specific to the target protein.
-
Secondary antibody (e.g., HRP-conjugated).
-
Chemiluminescence substrate.
Methodology:
-
Cell Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest the cells, wash with PBS, and resuspend in fresh medium at a desired concentration (e.g., 10-20 million cells/mL).
-
-
Compound Treatment:
-
Aliquot the cell suspension into separate tubes.
-
Treat one set of cells with your compound at the desired concentration (e.g., 10x the cellular IC50).
-
Treat another set with an equivalent volume of vehicle (DMSO).
-
Incubate the cells at 37°C for 1-2 hours to allow for compound uptake.
-
-
Thermal Challenge:
-
Aliquot the treated cell suspensions into PCR tubes for each temperature point to be tested (e.g., 40°C, 45°C, 50°C, 55°C, 60°C, 65°C), plus a 37°C non-heated control.
-
Place the tubes in a thermocycler and heat them at the specified temperatures for 3 minutes, followed by cooling to 4°C for 3 minutes.[7]
-
-
Cell Lysis:
-
Transfer the contents of the PCR tubes to microcentrifuge tubes.
-
Lyse the cells by adding lysis buffer and performing freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at room temperature).
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated/precipitated proteins.
-
-
Analysis:
-
Carefully collect the supernatant (soluble protein fraction) from each tube.
-
Quantify the total protein concentration in each supernatant.
-
Normalize the samples by loading an equal amount of total protein for each temperature point onto an SDS-PAGE gel.
-
Perform a Western Blot using a primary antibody against your target protein.
-
Develop the blot and quantify the band intensity for each lane.
-
-
Data Interpretation:
-
Plot the relative band intensity (normalized to the 37°C control) against the temperature for both the vehicle- and compound-treated samples.
-
A rightward shift in the melting curve for the compound-treated sample compared to the vehicle control indicates that your compound has bound to and stabilized the target protein.
-
References
-
2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2. (n.d.). National Institutes of Health. [Link]
-
2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2025). ResearchGate. [Link]
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (n.d.). MDPI. [Link]
-
Off-Target Effects Analysis. (n.d.). Creative Diagnostics. [Link]
-
What are the computational methods used to correct off-target effects in CRISPR-Cas9 essentiality screens? (n.d.). Consensus. [Link]
-
Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI. [Link]
-
Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019). Frontiers in Physiology. [Link]
-
An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. [Link]
-
Strategies to Avoid and Reduce Off-Target Effects. (n.d.). CRISPR Medicine News. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). National Institutes of Health. [Link]
-
Tools for experimental and computational analyses of off-target editing by programmable nucleases. (2020). National Institutes of Health. [Link]
-
Recent Developments and Biological Activities of 2-Aminothiazole Derivatives. (n.d.). Acta Chimica Slovenica. [Link]
-
Structural and Mechanistic Basis of the Inhibitory Potency of Selected 2-Aminothiazole Compounds on Protein Kinase CK2. (2020). ACS Publications. [Link]
-
S 7 A Safety Pharmacology Studies for Human Pharmaceuticals. (n.d.). European Medicines Agency. [Link]
-
Computational Prediction of Off-Target Effects in CRISPR Systems. (n.d.). CRISPR. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). National Institutes of Health. [Link]
-
Kinome Profiling. (2024). Oncolines B.V.. [Link]
-
Kinome Profiling. (n.d.). National Institutes of Health. [Link]
-
Computational Prediction of CRISPR/Cas9 Target Sites Reveals Potential Off-Target Risks in Human and Mouse. (n.d.). PubMed. [Link]
-
An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety. (n.d.). Labcorp. [Link]
-
Off-Target Profiling. (n.d.). Creative Biolabs. [Link]
-
2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (2023). National Institutes of Health. [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. [Link]
-
KinaseProfiler Kinase Activity Profiling for Rapid Success. (n.d.). Eurofins Discovery. [Link]
-
Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). ResearchGate. [Link]
-
Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024). Royal Society of Chemistry. [Link]
-
Cellular Target Deconvolution of Small Molecules Using a Selection-Based Genetic Screening Platform. (2022). ACS Central Science. [Link]
-
Safety Pharmacology in Drug Discovery and Development. (2015). PubMed. [Link]
-
SYNTHESIS, BIOLOGICAL INVESTIGATION, AND IN SILICO STUDIES OF 2-AMINOTHIAZOLE SULFONAMIDE DERIVATIVES AS POTENTIAL ANTIOXIDANTS. (2025). EXCLI Journal. [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. [Link]
-
Safety Pharmacology Studies. (2025). Nucro-Technics. [Link]
-
2-Aminothiazole Derivatives as Selective Allosteric Modulators of the Protein Kinase CK2. 2. Structure-Based Optimization and Investigation of Effects Specific to the Allosteric Mode of Action. (n.d.). ACS Publications. [Link]
-
Kinase Panel Screening and Profiling Service. (n.d.). Reaction Biology. [Link]
-
CRISPR/Cas9 Off-Targets: Computational Analysis of Causes, Prediction, Detection and Overcoming Strategies. (n.d.). ResearchGate. [Link]
-
What are preclinical safety pharmacology requirements? (2025). Patsnap Synapse. [Link]
-
N-(2-Chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1-piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (Dasatinib, BMS-354825) as a Potent pan-Src Kinase Inhibitor. (n.d.). ACS Publications. [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. [Link]
-
Biological and medicinal significance of 2-aminothiazoles. (n.d.). Scholars Research Library. [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). ACS Publications. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 4. Kinome Profiling - Oncolines B.V. [oncolines.com]
- 5. reactionbiology.com [reactionbiology.com]
- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 7. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. news-medical.net [news-medical.net]
- 9. tandfonline.com [tandfonline.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2: Structure–based optimization and investigation of effects specific to the allosteric mode of action - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kinome Profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Global Kinome Profiling for Personalized Medicine [thermofisher.com]
- 18. bio-protocol.org [bio-protocol.org]
- 19. 2-Aminothiazole: synthesis, biological activities and toxicity_Chemicalbook [chemicalbook.com]
- 20. ema.europa.eu [ema.europa.eu]
- 21. An Introduction to Safety Pharmacology: Assessing Drug Risks and Protecting Patient Safety | Biobide [biobide.com]
- 22. Safety Pharmacology in Drug Discovery and Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. nucro-technics.com [nucro-technics.com]
- 24. What are preclinical safety pharmacology requirements? [synapse.patsnap.com]
Technical Support Center: Refining Purification Methods for Aminothiazole Reaction Products
Welcome to the technical support center dedicated to the purification of aminothiazole reaction products. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of these valuable heterocyclic compounds. The 2-aminothiazole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous pharmaceuticals.[1][2][3][4] However, achieving high purity of these compounds post-synthesis can be a significant bottleneck. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to streamline your purification workflows and ensure the integrity of your final products.
Troubleshooting Guide: Common Purification Issues and Solutions
This section addresses specific problems you may encounter during the purification of aminothiazole derivatives, offering insights into their root causes and providing actionable solutions.
Issue 1: Low Recovery of the Desired Product After Purification
Potential Cause A: Suboptimal Recrystallization Conditions
-
Causality: Recrystallization relies on the principle that the solubility of a solid in a solvent increases with temperature.[5] If the chosen solvent is too effective at room temperature, your product will remain in the mother liquor. Conversely, if the solvent has very poor solubility even when hot, you may not be able to dissolve the crude product effectively, leading to loss.
-
Solution:
-
Solvent Screening: Perform small-scale solubility tests with a range of solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, toluene, or mixtures thereof). A good recrystallization solvent will dissolve the compound when hot but have low solubility when cold.
-
Minimal Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the crude product.[5] Using an excess of solvent will decrease your recovery yield.
-
Slow Cooling: Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath to maximize crystal formation. Rapid cooling can trap impurities within the crystal lattice.
-
Consider Anti-Solvent Addition: If your product is highly soluble in a particular solvent, you can add an "anti-solvent" (a solvent in which your product is insoluble but is miscible with the primary solvent) dropwise to the cooled solution to induce precipitation.
-
Potential Cause B: Inefficient Extraction
-
Causality: The basicity of the amino group in aminothiazoles allows for manipulation of their solubility in aqueous and organic phases based on pH. If the pH of the aqueous layer during liquid-liquid extraction is not optimal, the product may not partition effectively into the organic layer.
-
Solution:
-
pH Adjustment: Before extracting with an organic solvent, ensure the aqueous layer is basic (pH > 8) to deprotonate the aminothiazole and increase its solubility in the organic phase. Use a base like sodium bicarbonate or sodium carbonate solution.[6]
-
Multiple Extractions: Perform multiple extractions with smaller volumes of the organic solvent (e.g., 3 x 50 mL) rather than a single extraction with a large volume (1 x 150 mL). This is a more efficient method for recovering the product.
-
Salting Out: If the product has some water solubility, adding a saturated brine solution to the aqueous layer can decrease the product's solubility in the aqueous phase and drive it into the organic layer.
-
Potential Cause C: Product Adsorption on Silica Gel During Column Chromatography
-
Causality: The basic amino group of aminothiazoles can strongly interact with the acidic silanol groups on the surface of silica gel, leading to tailing peaks and poor recovery.
-
Solution:
-
Solvent System Modification: Add a small amount of a basic modifier, such as triethylamine (0.1-1%) or ammonia in methanol, to your eluent system.[7] This will neutralize the acidic sites on the silica gel and reduce product adsorption.
-
Use of Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina, or a C18-functionalized silica gel for reverse-phase chromatography.
-
Proper Loading Technique: Load the crude product onto the column in a minimal amount of solvent or pre-adsorb it onto a small amount of silica gel before loading.
-
Issue 2: Persistent Impurities in the Final Product
Potential Cause A: Co-crystallization of Impurities
-
Causality: If an impurity has similar solubility properties to the desired product, it may co-crystallize during recrystallization.
-
Solution:
-
Multiple Recrystallizations: A second recrystallization from the same or a different solvent system can often remove persistent impurities.
-
Charcoal Treatment: If the impurities are colored, adding a small amount of activated charcoal to the hot solution before filtration can help adsorb them. Use charcoal sparingly, as it can also adsorb your product.
-
Pre-Purification Step: Consider a preliminary purification step, such as a quick filtration through a plug of silica gel, to remove highly polar or non-polar impurities before recrystallization.
-
Potential Cause B: Unreacted Starting Materials or Byproducts from Hantzsch Synthesis
-
Causality: The Hantzsch thiazole synthesis, a common method for preparing aminothiazoles, can sometimes result in unreacted α-halo ketones or thiourea, as well as isomeric byproducts.[8][9][10]
-
Solution:
-
Aqueous Wash: Unreacted thiourea and some salts can often be removed by washing the crude reaction mixture with water or a dilute base solution.
-
pH-Based Extraction: The basicity of the aminothiazole product can be exploited. Acidify the organic solution to protonate the product, making it water-soluble and allowing for the extraction of non-basic impurities with an organic solvent. Then, basify the aqueous layer and extract the purified product with an organic solvent.
-
Column Chromatography: This is often the most effective method for separating structurally similar byproducts from the desired product.[11] Careful selection of the eluent system is crucial.
-
Frequently Asked Questions (FAQs)
Q1: How do I choose the best purification method for my aminothiazole derivative?
The optimal purification method depends on the scale of your reaction, the nature of the impurities, and the physical properties of your product (e.g., solid vs. oil). The following decision tree can guide your choice:
A decision tree for selecting a purification method.
Q2: What are the best analytical techniques to assess the purity of my aminothiazole product?
-
Thin-Layer Chromatography (TLC): TLC is an indispensable tool for monitoring the progress of a reaction and quickly assessing the purity of column fractions and the final product.[1][12] A single spot on a TLC plate (visualized under UV light and/or with a staining agent) is a good indication of purity.
-
High-Performance Liquid Chromatography (HPLC): For quantitative purity analysis, HPLC with UV detection is a highly reliable method.[13] It can separate and quantify the desired product and any impurities with high resolution.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides both separation and mass information, which is invaluable for identifying the molecular weights of the main product and any impurities.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your aminothiazole derivative and can also reveal the presence of impurities.
Q3: My aminothiazole product is a dark, tarry substance. How can I purify it?
Dark, intractable materials often indicate the presence of polymeric byproducts or degradation. Here's a suggested workflow:
-
Attempt to Dissolve: Try dissolving a small amount of the crude material in a range of solvents (e.g., dichloromethane, ethyl acetate, methanol).
-
Trituration: If a solvent is found that dissolves some of the material, you can try triturating the crude product with it. This involves stirring the crude material with a solvent in which the desired product is sparingly soluble, but the impurities are more soluble. The impurities will be washed away, leaving a more purified solid.
-
Column Chromatography: If the material is soluble in a suitable solvent, column chromatography is often the best approach for separating the desired product from the polymeric material. You may need to use a more polar eluent system than usual.
-
Charcoal Treatment: If you can get the material into solution, a charcoal treatment during recrystallization can help remove some of the colored impurities.
Detailed Experimental Protocols
Protocol 1: Recrystallization of a Solid Aminothiazole Derivative
This protocol is a general guideline and may need to be optimized for your specific compound.[14]
-
Solvent Selection: Choose an appropriate solvent in which your compound is soluble when hot and insoluble when cold.
-
Dissolution: Place the crude, solid aminothiazole derivative in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves.
-
Hot Filtration (Optional): If there are any insoluble impurities, perform a hot filtration through a fluted filter paper to remove them.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
Protocol 2: Purification by Column Chromatography
This protocol provides a general procedure for purifying aminothiazole derivatives using silica gel chromatography.[7][12]
-
TLC Analysis: Determine an appropriate eluent system for your compound using TLC. The ideal Rf value for the desired product is typically between 0.2 and 0.4.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent system (slurry packing is recommended).
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent. If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder added to the top of the column.
-
Elution: Add the eluent to the top of the column and begin collecting fractions.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the purified product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified aminothiazole derivative.
Protocol 3: Acid-Base Extraction
This protocol is useful for separating basic aminothiazole products from neutral or acidic impurities.
-
Dissolution: Dissolve the crude reaction mixture in an organic solvent (e.g., ethyl acetate, dichloromethane) and transfer it to a separatory funnel.
-
Acidic Extraction: Add a dilute aqueous acid solution (e.g., 1 M HCl) to the separatory funnel. Shake the funnel vigorously and then allow the layers to separate. The protonated aminothiazole will move into the aqueous layer.
-
Separation: Drain the aqueous layer into a clean flask. Repeat the acidic extraction of the organic layer one or two more times and combine the aqueous extracts.
-
Basification: Cool the combined aqueous extracts in an ice bath and slowly add a base (e.g., saturated sodium bicarbonate solution or 1 M NaOH) until the solution is basic (pH > 8). The aminothiazole product should precipitate or form an oily layer.
-
Back Extraction: Add an organic solvent to the basified aqueous solution and extract the purified aminothiazole product back into the organic layer. Repeat this extraction two more times.
-
Drying and Evaporation: Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the purified product.
Data Presentation
Table 1: Common Solvents for Aminothiazole Purification
| Purification Method | Solvent/Solvent System | Rationale |
| Recrystallization | Ethanol, Methanol, Isopropanol | Good balance of polarity; dissolves many aminothiazoles when hot. |
| Ethyl Acetate/Hexanes | Good for less polar derivatives; allows for fine-tuning of polarity. | |
| Benzene, Toluene | Effective for some derivatives, but use with appropriate safety precautions.[15] | |
| Column Chromatography | Ethyl Acetate/Hexanes or Petroleum Ether | A standard choice for compounds of moderate polarity.[7][12] |
| Dichloromethane/Methanol | A more polar system for more polar aminothiazole derivatives. | |
| Additive: Triethylamine (0.1-1%) | Neutralizes acidic silica gel, preventing streaking of basic compounds.[7] | |
| Liquid-Liquid Extraction | Ethyl Acetate, Dichloromethane | Common water-immiscible solvents for extracting the neutral aminothiazole. |
Visualization of Workflow
A generalized workflow for the purification and analysis of aminothiazole products.
By understanding the underlying chemical principles and employing a systematic approach to troubleshooting, researchers can significantly improve the efficiency and success of their aminothiazole purifications. This guide serves as a starting point, and it is crucial to adapt these methods to the specific properties of your target molecule.
References
- Kuh, E., & Neier, W. B. (1949). Purification of 2-aminothiazole. U.S. Patent No. 2,489,038. Washington, DC: U.S.
-
Eisink, N. N. H. M., & Canrinus, T. R. (2022). Chemical/Laboratory Techniques: Recrystallization. University of Groningen. [Link]
-
Al-Ghorbani, M., & Al-Amiery, A. A. (2022). Aminothiazole, Schiff base: synthesis, characterization and evaluation of their antimicrobial and antioxidant activity. Samarra Journal of Pure and Applied Science, 4(2), 1-11. [Link]
-
Kaur, R., & Singh, R. (2017). Synthesis of aminothiazoles: polymer-supported approaches. RSC Advances, 7(35), 21553-21576. [Link]
-
Hosseininezhad, S. (2022). Synthesis of 2-aminothiazole derivatives: A short review. Chemistry of Advanced Materials, 7(1), 1-14. [Link]
-
Słoczyńska, K., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. Medicinal Research Reviews, 40(5), 1870-1923. [Link]
- Li, J., et al. (2014). 2-aminothiazole derivative, preparation method, and use.
-
Patel, N. B., & Shaikh, F. M. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Sciences, Islamic Republic of Iran, 21(4), 339-344. [Link]
-
Basavanakatti, V. S., et al. (2024). Development and validation of HPLC-UV and LC-MS/MS methods for the quantitative determination of a novel aminothiazole in preclinical samples. BMC Chemistry, 18(1), 220. [Link]
-
Kamal, A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1475. [Link]
- Showa Denko K.K. (1992). Process of producing 2-aminothiazole.
-
Kalhor, M., Vahedi, Z., & Gharoubi, H. (2023). Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magnetically catalytic nanosystem. RSC Advances, 13(14), 9363-9376. [Link]
-
Gylienė, O., et al. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. Molecules, 27(14), 4475. [Link]
-
Sreenivasa, M., et al. (2010). Synthesis of novel 2-amino thiazole derivatives. Der Pharma Chemica, 2(1), 245-251. [Link]
-
Wikipedia. (2023). 2-Aminothiazole. [Link]
-
Jain, N., & Singh, B. (2017). An Overview of Biological and Synthetic Aspects of Thiazole Derivatives in Heterocyclic Chemistry. World Journal of Research and Review, 5(4), 86-91. [Link]
-
Kumar, A., et al. (2022). Analyzing and creating compounds of amino thiazole. NeuroQuantology, 20(8), 4735-4744. [Link]
-
Organic Chemistry Portal. (n.d.). Thiazole synthesis. [Link]
-
ResearchGate. (2023). Is it possible to extract amino acids from water using extraction?. [Link]
-
Chem Help Asap. (n.d.). Hantzsch Thiazole Synthesis. [Link]
-
Gaber, M., El-Ghamry, H. A., & Atalla, A. A. (2021). Aminothiazole-Linked Metal Chelates: Synthesis, Density Functional Theory, and Antimicrobial Studies with Antioxidant Correlations. Molecules, 26(23), 7196. [Link]
-
Chem Help ASAP. (2020). Hantzsch thiazole synthesis - laboratory experiment. [Link]
-
Gallardo-Godoy, A., et al. (2014). 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease. Journal of medicinal chemistry, 57(10), 4040-4054. [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 2-Amino-5-methylthiazole. [Link]
-
Roth, M. (1971). Column chromatography of amino acids with florescence detection. Analytical chemistry, 43(7), 880-882. [Link]
-
Al-Tel, T. H. (2012). Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas. Molecules, 17(6), 7316-7327. [Link]
Sources
- 1. sjpas.com [sjpas.com]
- 2. researchgate.net [researchgate.net]
- 3. 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. Design of a new method for one-pot synthesis of 2-amino thiazoles using trichloroisocyanuric acid in the presence of a novel multi-functional and magn ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA00758H [pubs.rsc.org]
- 7. EP2682390A1 - 2-aminothiazole derivative, preparation method, and use - Google Patents [patents.google.com]
- 8. derpharmachemica.com [derpharmachemica.com]
- 9. Thiazole synthesis [organic-chemistry.org]
- 10. chemhelpasap.com [chemhelpasap.com]
- 11. 2-Aminothiazoles with Improved Pharmacotherapeutic Properties for Treatment of Prion Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 12. neuroquantology.com [neuroquantology.com]
- 13. d-nb.info [d-nb.info]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. EP0482607B1 - Process of producing 2-aminothiazole - Google Patents [patents.google.com]
Troubleshooting low bioactivity in newly synthesized compound batches
Technical Support Center: Troubleshooting Low Bioactivity
Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who have encountered unexpectedly low bioactivity in a newly synthesized batch of a compound. As a Senior Application Scientist, I understand that this can be a significant roadblock. The following structured guide, presented in a question-and-answer format, will walk you through a logical, evidence-based troubleshooting process to identify and resolve the root cause of the issue.
Q1: My new compound batch shows significantly lower activity than previous batches or the literature data. Where do I even begin?
A1: This is a common and frustrating challenge in drug discovery. A loss of activity points to a critical difference between the current batch and the reference batch. The key is to systematically investigate potential causes, moving from the compound's fundamental properties to the specifics of the biological assay. Do not immediately assume the assay is the problem. The compound itself is the most common variable.
The primary areas to investigate are:
-
Compound Identity & Purity: Is the molecule what you think it is, and is it clean?
-
Compound Solubility: Is the compound getting into solution to interact with the biological target?
-
Compound Stability: Has the compound degraded since synthesis or during the experiment?
-
Stereochemistry: Are you testing the correct stereoisomer?
-
Assay Integrity: Are there issues with the experimental setup itself?
The following workflow provides a logical path for your investigation.
Caption: A logical workflow for troubleshooting low bioactivity.
Q2: How do I rigorously confirm the identity and purity of my new compound batch?
A2: This is the most critical first step. You must verify that the compound you have is the correct molecule at an acceptable purity level. An incorrect structure or the presence of impurities can easily explain low activity.[1] In some cases, the "high" activity of a previous batch may have been due to a highly potent impurity that is now absent in your cleaner, newly synthesized batch.[2][3]
Causality: Why Identity and Purity are Paramount
-
Structural Identity: If the synthesis produced an isomer or an entirely different molecule, it logically would not have the expected activity. Confirming the molecular structure is non-negotiable.[4]
-
Purity: Impurities can negatively affect your results in several ways:
-
Dilution Effect: If your batch is only 70% pure, you are dosing 30% less of the active pharmaceutical ingredient (API) than intended, leading to a weaker dose-response.
-
Interfering Impurities: Some impurities might directly inhibit the target or interfere with the assay detection method (e.g., fluorescence quenching).
-
The "Active Impurity" Paradox: A previous, less pure batch may have contained a small amount of a highly active impurity or intermediate that was responsible for the observed effect. The new, purer batch lacks this contaminant and thus appears inactive.[3]
-
Recommended Analytical Techniques
It is essential to use a combination of orthogonal methods to build a complete picture of your compound's identity and purity.[5]
| Technique | Purpose | Typical Acceptance Criteria |
| Mass Spectrometry (MS) | Confirms molecular weight and provides fragmentation data consistent with the expected structure. | Observed mass matches theoretical mass within 5 ppm for high-res MS. |
| NMR Spectroscopy (¹H, ¹³C) | Confirms the chemical structure, atom connectivity, and can be used for quantitative purity assessment (qNMR). | Spectrum is consistent with the proposed structure; no significant unassigned signals. Purity >95% is a common requirement. |
| HPLC-UV/DAD | The primary method for assessing purity. It separates the main compound from impurities. | Purity ≥95% by peak area percentage. A single, sharp peak is expected at the correct retention time. |
| Elemental Analysis | Confirms the elemental composition (C, H, N, etc.) of the compound. | Found percentages are within ±0.4% of the theoretical values. |
Experimental Protocol: Purity Analysis by HPLC-UV
This protocol provides a general framework for assessing the purity of a small molecule.
-
Preparation of Standards and Samples:
-
Accurately weigh and dissolve a reference standard (if available) and your new compound batch in a suitable solvent (e.g., Acetonitrile, Methanol) to a known concentration (e.g., 1 mg/mL).
-
Perform serial dilutions to create a calibration curve if quantitation is needed. For purity assessment, a single concentration is often sufficient.
-
-
Chromatographic Conditions:
-
Column: A standard C18 column (e.g., 4.6 x 150 mm, 5 µm) is a good starting point.
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both often containing 0.1% formic acid or trifluoroacetic acid, is common. Example gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, and return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: Set the UV detector to a wavelength where the compound has strong absorbance (e.g., 254 nm, or use a Diode Array Detector (DAD) to scan multiple wavelengths).
-
-
Data Analysis:
-
Integrate all peaks in the chromatogram.
-
Calculate the area percentage of the main peak relative to the total area of all peaks. This provides an estimate of purity.
-
Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100
-
Q3: My compound is pure and the structure is correct, but the activity is still low. Could solubility be the issue?
A3: Absolutely. Poor aqueous solubility is one of the most frequent causes of low oral bioavailability and in-vitro bioactivity.[6] If a compound cannot dissolve in the assay buffer, its effective concentration at the target site is much lower than the nominal concentration you added, leading to artificially low or variable activity.[7][8] This is a critical factor, as up to 90% of compounds in development pipelines may require solubility enhancement.[9]
Causality: The Link Between Solubility and Activity
For a compound to exert a biological effect, it must be in a dissolved state to interact with its target (e.g., enzyme, receptor). If the compound precipitates out of the assay medium, the actual concentration in solution—the portion that is biologically available—is capped at its solubility limit.[10] Any additional compound added will remain as a solid, contributing nothing to the biological effect. This can lead to a flat or misleading dose-response curve.
Caption: The relationship between solubility and effective concentration.
How to Assess and Address Solubility Issues
-
Visual Inspection: Prepare your highest concentration stock solution and dilute it into the final assay buffer. Let it sit for 30 minutes. Do you see any cloudiness or precipitate? Even a faint haze is a red flag.
-
Kinetic Solubility Assay: This is a simple, high-throughput method to estimate solubility.
Experimental Protocol: Basic Kinetic Solubility Assay
-
Prepare Stock Solution: Dissolve the compound in 100% DMSO to a high concentration (e.g., 10 mM).
-
Dilution: Add a small volume of the DMSO stock (e.g., 2 µL) to a larger volume of your aqueous assay buffer (e.g., 198 µL) to achieve the desired final concentration. This creates a solution with a low percentage of DMSO (e.g., 1%).
-
Incubation: Shake the mixture at room temperature for 1-2 hours to allow it to equilibrate.
-
Separation: Centrifuge the samples at high speed (e.g., 14,000 rpm) for 15 minutes to pellet any precipitated compound.
-
Quantification: Carefully take a sample of the supernatant and measure the concentration of the dissolved compound using HPLC-UV or LC-MS by comparing it to a calibration curve. The measured concentration is the kinetic solubility.
Strategies for Improving Solubility
-
Use a Co-solvent: Increase the percentage of DMSO or add another solvent like ethanol, but be mindful that high solvent concentrations can affect the biological assay.
-
Adjust pH: For ionizable compounds, adjusting the buffer pH can dramatically increase solubility. Weak acids are more soluble at higher pH, and weak bases are more soluble at lower pH.[10]
-
Salt Forms: Synthesizing a different salt form of the compound can significantly improve its solubility and dissolution rate.[11]
-
Use Excipients: Formulation aids like cyclodextrins can be used to encapsulate and solubilize hydrophobic compounds.
Q4: The compound is pure and soluble, but activity is still low. Could it be degrading?
A4: Yes, compound stability is another crucial factor. The molecule may be perfectly fine post-synthesis but could be degrading in the DMSO stock solution, in the aqueous assay buffer, or under specific experimental conditions (e.g., exposure to light, elevated temperature).[12] Stability testing is a key part of drug development.[13]
Causality: How Instability Leads to Inactivity
If your compound degrades, the concentration of the active molecule decreases over time, leading to a weaker-than-expected biological response. The degradation products are typically inactive or have a different activity profile.
Protocol: Forced Degradation (Stress Testing) Study
Forced degradation studies are designed to accelerate the degradation process to identify potential stability issues quickly.[12] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[12]
-
Prepare Solutions: Dissolve your compound in the relevant media to be tested (e.g., 100% DMSO, assay buffer).
-
Apply Stress Conditions: Expose the solutions to a range of harsh conditions in parallel with a control sample kept at -20°C or -80°C.
| Stress Condition | Typical Protocol | Purpose |
| Acid Hydrolysis | Add HCl to pH 1-2; incubate at 60°C for 24-48h. | Simulates gastric conditions; tests acid lability. |
| Base Hydrolysis | Add NaOH to pH 12-13; incubate at 60°C for 24-48h. | Tests for susceptibility to base-catalyzed degradation. |
| Oxidation | Add 3% H₂O₂; incubate at room temp for 24h. | Tests for sensitivity to oxidative stress. |
| Thermal Stress | Incubate solution (and solid sample) at 60-80°C for 48h. | Assesses thermal stability. |
| Photostability | Expose to light (ICH-compliant light chamber); ~1.2 million lux hours. | Tests for light sensitivity. |
-
Analysis: After the stress period, analyze all samples (including the control) by HPLC-UV.
-
Evaluation:
-
Compare the peak area of the parent compound in the stressed samples to the control. A significant decrease indicates degradation.
-
Look for the appearance of new peaks, which are the degradation products.
-
If significant degradation is observed under conditions relevant to your experiment (e.g., in assay buffer at 37°C), this is a likely cause of low activity.
-
Corrective Actions:
-
Prepare stock solutions fresh for each experiment.
-
Store stock solutions at -80°C instead of -20°C.
-
Protect the compound from light by using amber vials.
-
Adjust the pH of the assay buffer if the compound is pH-sensitive.
Q5: What if my compound has chiral centers? Could stereoisomers be the problem?
A5: This is an excellent and often overlooked question. If your molecule is chiral, its stereoisomers (enantiomers or diastereomers) can have dramatically different biological activities, potencies, and even toxicities.[14] Biological systems, such as enzyme active sites and receptors, are themselves chiral and will interact differently with different stereoisomers.[15] The classic and tragic example is thalidomide, where one enantiomer was an effective sedative while the other was a potent teratogen.[16]
Causality: Why Stereochemistry Matters
Think of a chiral molecule and its receptor like a hand and a glove. A "left-handed" molecule may fit perfectly into its receptor (the "left glove"), while its "right-handed" mirror image will not fit or will bind very poorly.
-
Eutomer vs. Distomer: The more active isomer is called the eutomer , while the less active one is the distomer .
-
Racemic Mixtures: If your synthesis produces a 50:50 mixture of two enantiomers (a racemate) and only one is active, you are effectively working with only half the concentration of the active compound.
-
Synthetic Errors: A change in synthetic procedure between batches could inadvertently alter the stereochemical outcome, producing a higher proportion of the inactive distomer in the new batch.
Troubleshooting Steps for Stereoisomers:
-
Review the Synthesis: Check if the synthetic route is stereospecific or if it creates a racemic mixture. Was a chiral separation step performed?
-
Chiral Chromatography: The only definitive way to resolve this is to use a chiral separation method (e.g., Chiral HPLC, Chiral SFC) to determine the enantiomeric excess (e.e.) or diastereomeric excess (d.e.) of your batch.
-
Test Separated Isomers: If possible, separate the isomers and test each one individually in the bioassay to confirm which is the active eutomer.
Q6: I've confirmed my compound's identity, purity, solubility, and stability. Could the problem be with my bioassay?
A6: Yes, if you have rigorously ruled out compound-centric issues, it is time to audit the bioassay. Inconsistent lab technique, reagent degradation, or environmental factors can all contribute to assay failure or variability.[17]
Bioassay Troubleshooting Checklist
-
Reagents and Buffers:
-
Age and Storage: Are all reagents, especially enzymes, antibodies, and co-factors, within their expiry date and stored correctly?[18] Has the serum or media batch changed?
-
Preparation: Were buffers prepared correctly? Was the pH checked and adjusted?
-
-
Environmental Control:
-
Temperature: Were incubations performed at the correct temperature?[17] Stacking plates in an incubator can lead to uneven temperature distribution.
-
Air Quality: Has there been any construction, painting, or use of new cleaning agents near the lab that could introduce volatile organic compounds (VOCs)?[19]
-
-
Lab Technique:
-
Pipetting: Are pipettes calibrated and used correctly? Inconsistent pipetting is a major source of variability.[17]
-
Cell Culture: If using a cell-based assay, what is the passage number of the cells? Have they been checked for contamination (e.g., mycoplasma)?
-
-
Controls:
-
Positive Control: Did a known agonist/antagonist (positive control) behave as expected? If the positive control also failed, the problem is almost certainly with the assay.
-
Negative Control: Did the vehicle control (e.g., DMSO) give the expected baseline reading?
-
Q7: Could the compound's salt form or formulation with excipients be affecting its activity?
A7: This is a more advanced consideration but can be critical. The salt form of an ionizable drug is not just a spectator; it can significantly influence key physicochemical properties.[20] Similarly, excipients used in a formulation can interact with the API.
Impact of Salt Form
Different salt forms of the same API can exhibit different:
-
Solubility and Dissolution Rate: This is the most common reason for salt selection, as it can dramatically improve bioavailability.[11][21] A switch from a highly soluble hydrochloride salt to a less soluble free base between batches would result in lower activity.
-
Stability and Hygroscopicity: Some salt forms are more stable or less prone to absorbing water from the atmosphere than others.
-
Crystal Form (Polymorphism): The same salt can crystallize in different forms (polymorphs), which can have different solubilities and stabilities.
Troubleshooting:
-
Confirm the exact salt form of the current and previous batches. This can be done using techniques like NMR or elemental analysis that can detect the counter-ion.
-
If the salt form has changed, this is a very likely cause for the discrepancy in activity.
Impact of Excipients
Excipients are the inactive ingredients in a formulation, but they are not always inert. Drug-excipient compatibility testing is a required step in formulation development.[22][23]
-
Chemical Interactions: An excipient could have a functional group that reacts with your API, leading to degradation.[24]
-
Physical Interactions: An excipient could affect the solubility or physical stability of the API.
Troubleshooting:
-
This is more relevant for formulated products than for initial screening of pure APIs. However, if you are using pre-formulated compounds, be aware of the excipients used.
-
If you suspect an interaction, the only solution is to perform a formal drug-excipient compatibility study by mixing the API with individual excipients and storing them under stressed conditions to look for degradation.[22]
References
-
Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Ascendia Pharma. [Link]
-
Drug Delivery Leader. (2022, February 28). 4 Factors Affecting Solubility Of Drugs. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. [Link]
-
Ansh Labs. Troubleshooting Immunoassays. [Link]
-
Priyadarshi, S., et al. (2021). A critical look at challenges and future scopes of bioactive compounds and their incorporations in the food, energy, and pharmaceutical sector. Critical Reviews in Food Science and Nutrition, 62(26), 7359-7381. [Link]
-
ResearchGate. The bioactive compounds and their lower bioavailability issues. [Link]
-
Pharmaceutical Technology. (2022, January 3). Tackling the Big Issue of Solubility. [Link]
-
ACS Omega. (2026, January 23). Combining Gold and Selenium as Emerging Bioactive Compounds: From Synthesis to Therapeutic Potential. [Link]
-
Intertek. Molecular Structure Characterisation and Structural Elucidation. [Link]
-
Gattefossé. FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid. [Link]
-
European Medicines Agency (EMA). (2003). Q 1 A (R2) Stability Testing of new Drug Substances and Products. [Link]
-
Stahl, S. M. (2000). Stereochemistry in Drug Action. Journal of Clinical Psychiatry, 61 Suppl 11, 17-18. [Link]
-
ResearchGate. Factors affecting availability of bioactive compounds and their significance. [Link]
-
Molecules. (2021). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]
-
Molecules. (2021). Problems that Can Occur when Assaying Extracts to Pure Compounds in Biological Systems. [Link]
-
Molecules. (2017). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. [Link]
-
Fisher Digital Publications. (2015). Drug-Excipient Compatibility Studies in Formulation Development: Current Trends and Techniques. [Link]
-
US Pharmacopeia (USP). (2014, January 13). STRENGTH AND STABILITY TESTING FOR COMPOUNDED PREPARATIONS. [Link]
-
Pharmaceutical Technology. Salt Selection in Drug Development. [Link]
-
ResearchGate. (2013, September 30). Could a natural compound increase its biological activity as it becomes more pure?. [Link]
-
Sisu@UT. Confirmation of identity. [Link]
-
ResearchGate. (2025, August 9). (PDF) Effects of Stereoisomers on Drug Activity. [Link]
-
AMS Tesi di Dottorato. Innovative Strategies for the Synthesis of Biologically Active Small Molecules. [Link]
-
Patsnap Synapse. (2025, May 29). How does solubility affect oral bioavailability?. [Link]
-
Bitesize Bio. (2025, April 29). Top Tips for Troubleshooting In Vitro Transcription. [Link]
-
MDPI. Bioactive Compounds in Foods: New and Novel Sources, Characterization, Strategies, and Applications. [Link]
-
Synple Chem. (2024, December 13). Chemical structure confirmation: Significance and symbolism. [Link]
-
ICH. (2025, April 11). STABILITY TESTING OF DRUG SUBSTANCES AND DRUG PRODUCTS Q1. [Link]
-
ACS Publications. (2014, October 8). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. [Link]
-
YouTube. (2025, July 24). How Do Stereoisomers Affect Drug Activity?. [Link]
-
SciSpace. (2019, October 22). Drug Excipient Compatibility Testing Protocols and Charaterization: A Review. [Link]
-
Reddit. (2025, March 3). Is there a Database for Current Challenges in Organic Synthesis/Chemistry. [Link]
-
Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. [Link]
-
MDPI. Natural Products Chemistry: Advances in Synthetic, Analytical and Bioactivity Studies, Volume II. [Link]
-
PubMed Central. (2014, June 20). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective. [Link]
-
Cambridge University Press & Assessment. (Chapter 42) Troubleshooting in the IVF Laboratory. [Link]
-
Charles River Laboratories. Preformulation & Excipient Compatibility Studies. [Link]
-
IIP Series. STEREOISOMERIC DRUGS: UNRAVELLING THE IMPACT OF MOLECULAR MIRROR IMAGES ON MEDICINAL CHEMISTRY. [Link]
-
Paho.org. Annex 5 Guidelines for stability testing of pharmaceutical products containing well established drug substances in conventional dosage forms. [Link]
-
TCA Lab / Alfa Chemistry. Structure Confirmation. [Link]
-
ResearchGate. Importance of Purity Evaluation and the Potential of Quantitative H-1 NMR as a Purity Assay. [Link]
-
ResearchGate. (PDF) Troubleshooting and Problem-Solving in the IVF Laboratory. [Link]
-
TutorChase. What role does stereoisomerism play in drug development?. [Link]
-
Reddit. (2015, April 6). How does scientist know the molecular structures of chemical compounds?. [Link]
-
Taylor & Francis eBooks. Troubleshooting in the IVF Laboratory. [Link]
-
PubMed. (2007, July 30). Salt formation to improve drug solubility. [Link]
-
Labinsights. (2023, May 8). Regulatory Guidelines for API-Excipient Compatibility Studies. [Link]
Sources
- 1. wisdomlib.org [wisdomlib.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 5. reddit.com [reddit.com]
- 6. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascendiacdmo.com [ascendiacdmo.com]
- 8. 4 Factors Affecting Solubility Of Drugs [drugdeliveryleader.com]
- 9. pharmtech.com [pharmtech.com]
- 10. How does solubility affect oral bioavailability? [synapse.patsnap.com]
- 11. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. database.ich.org [database.ich.org]
- 14. iipseries.org [iipseries.org]
- 15. Stereochemistry in Drug Action - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tutorchase.com [tutorchase.com]
- 17. anshlabs.com [anshlabs.com]
- 18. bitesizebio.com [bitesizebio.com]
- 19. Troubleshooting in the IVF Laboratory (Chapter 42) - Principles of IVF Laboratory Practice [cambridge.org]
- 20. wisdomlib.org [wisdomlib.org]
- 21. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 22. FORMULATION DEVELOPMENT - A Quick Approach for Evaluation of Drug-Excipient Compatibility: Case of Acetylsalicylic Acid [drug-dev.com]
- 23. fisherpub.sjf.edu [fisherpub.sjf.edu]
- 24. scispace.com [scispace.com]
Validation & Comparative
A Framework for Efficacy Evaluation: The Case of 2-(1,3-Thiazol-2-yl)butan-2-amine Against Benchmark Antibiotics
Introduction: The Imperative for Novel Antimicrobial Agents
The relentless rise of antimicrobial resistance (AMR) constitutes one of the most significant threats to global public health.[1][2] The diminishing efficacy of our current antibiotic arsenal necessitates an urgent and continuous search for novel chemical entities with potent antimicrobial activity. Heterocyclic compounds, particularly those containing a thiazole ring, have emerged as a promising area of research. The thiazole scaffold is a "privileged structure" present in numerous clinically approved drugs, including several antibacterial agents like sulfathiazole and certain cephalosporins.[2][3][4]
This guide addresses the topic of 2-(1,3-Thiazol-2-yl)butan-2-amine , a novel, hypothetical compound designed for investigation. As this molecule is not extensively described in current literature, this document serves as a comprehensive framework for its evaluation. It outlines the scientific rationale, postulated mechanisms, and a rigorous experimental blueprint for comparing its potential efficacy against a panel of well-established antibiotics. Our audience—researchers, scientists, and drug development professionals—will find a detailed, logic-driven approach to assessing a new chemical entity from a theoretical foundation to practical, validated laboratory protocols.
Section 1: Profile of the Investigational Compound (Hypothetical)
Chemical Structure and Rationale
The structure of our investigational compound is 2-(1,3-Thiazol-2-yl)butan-2-amine .
The rationale for its investigation is rooted in established structure-activity relationship (SAR) studies of related 2-aminothiazole derivatives.[1][5] The 2-aminothiazole moiety is a key pharmacophore known to interact with various bacterial targets.[6] The addition of a butan-2-amine group introduces a chiral center and a flexible aliphatic chain that can influence cell wall penetration, target binding affinity, and overall pharmacokinetic properties. The specific arrangement of these functional groups warrants a systematic investigation into its antimicrobial potential.
Postulated Mechanisms of Action
Based on the activity of other thiazole-containing antimicrobials, we can postulate several potential mechanisms of action for 2-(1,3-Thiazol-2-yl)butan-2-amine.[7] Thiazole derivatives have been shown to inhibit essential bacterial enzymes, and molecular docking studies often suggest targets.[3][8]
Potential targets include:
-
DNA Gyrase/Topoisomerase IV: Inhibition of these enzymes, crucial for DNA replication, is the mechanism of fluoroquinolones. Some thiazole-based compounds have been investigated for similar activity.[2][8]
-
Cell Wall Synthesis (MurB Enzyme): The MurB enzyme is a key player in the cytoplasmic steps of peptidoglycan synthesis. Inhibition of this enzyme disrupts cell wall formation and is a validated antibacterial strategy.[2][3]
-
Cell Division (FtsZ Protein): The FtsZ protein is essential for bacterial cytokinesis. Its disruption prevents cell division, leading to filamentation and eventual cell death.[2]
The following diagram illustrates a hypothetical mechanism targeting a bacterial enzyme.
Caption: Hypothetical inhibition of an essential bacterial enzyme.
Section 2: The Comparator Panel: Established Antibiotic Classes
To establish a robust baseline for efficacy, 2-(1,3-Thiazol-2-yl)butan-2-amine must be tested against antibiotics with diverse and well-characterized mechanisms of action.
| Antibiotic Class | Example | Primary Mechanism of Action | Bacterial Target | Spectrum of Activity (General) |
| Beta-Lactam | Penicillin | Inhibits cell wall synthesis by preventing peptidoglycan cross-linking.[9] | Penicillin-Binding Proteins (PBPs) | Primarily Gram-positive, some Gram-negative cocci.[9] |
| Fluoroquinolone | Ciprofloxacin | Inhibits DNA replication by trapping DNA gyrase and topoisomerase IV-DNA complexes.[10][11] | DNA Gyrase (GyrA/GyrB) & Topoisomerase IV | Broad-spectrum, particularly effective against Gram-negative bacilli.[10] |
| Macrolide | Azithromycin | Inhibits protein synthesis by binding to the 50S ribosomal subunit and blocking the exit tunnel.[12][13] | 50S Ribosomal Subunit (23S rRNA) | Gram-positive cocci, atypical pathogens (e.g., Chlamydia, Mycoplasma).[14] |
| Aminoglycoside | Gentamicin | Inhibits protein synthesis by binding to the 30S ribosomal subunit, causing mRNA misreading.[15][16] | 30S Ribosomal Subunit | Primarily aerobic Gram-negative bacilli.[17] |
Section 3: Experimental Design for Head-to-Head Efficacy Comparison
The following protocols are based on internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[18][19] Adherence to these standards is critical for generating reproducible and comparable data.
Overall Experimental Workflow
The evaluation follows a tiered approach, starting with a primary screening for inhibitory activity (MIC) and progressing to an assessment of bactericidal potential (MBC) and the dynamics of bacterial killing (Time-Kill Assay).
Caption: Standard workflow for antimicrobial efficacy testing.
Protocol 1: Minimum Inhibitory Concentration (MIC) Determination
Causality: The MIC is the foundational metric of an antibiotic's potency. It quantifies the lowest concentration required to inhibit the visible growth of a microorganism. The broth microdilution method is the gold standard due to its efficiency and conservation of reagents.[20][21]
Methodology:
-
Preparation: Aseptically prepare serial two-fold dilutions of the investigational compound and comparator antibiotics in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. The final concentration range should be broad enough to capture the MIC (e.g., 256 µg/mL down to 0.06 µg/mL).
-
Inoculum Standardization: Culture the test organism (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922) on appropriate agar. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). This standardization is crucial for test reproducibility.[22]
-
Inoculation: Dilute the standardized inoculum into CAMHB so that when 50 µL is added to the 50 µL of drug solution in each well, the final inoculum density is ~5 x 10⁵ CFU/mL.
-
Controls: Include a positive control well (broth + inoculum, no drug) to ensure bacterial growth and a negative control well (broth only) to confirm sterility.
-
Incubation: Incubate the plates at 35°C ± 2°C for 18-24 hours in ambient air.
-
Reading: The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism as detected by the unaided eye.
Protocol 2: Minimum Bactericidal Concentration (MBC) Determination
Causality: While the MIC indicates bacteriostatic activity, the MBC determines the concentration required to kill the bacteria. This differentiates bactericidal agents (which actively kill) from bacteriostatic agents (which merely prevent growth).
Methodology:
-
Subculturing: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., at and above the MIC).
-
Plating: Spot-inoculate the aliquot onto a quadrant of a Mueller-Hinton Agar (MHA) plate.
-
Incubation: Incubate the MHA plate at 35°C ± 2°C for 18-24 hours.
-
Reading: The MBC is defined as the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count (e.g., ≤5 colonies from a 10 µL spot of a 5 x 10⁵ CFU/mL culture).
Section 4: Data Interpretation and Presentation
The collected data should be organized to facilitate a direct comparison between the investigational compound and the established antibiotics.
Interpreting the Results
-
MIC Value: A lower MIC value indicates higher potency.
-
MBC/MIC Ratio: This ratio provides insight into the nature of the antimicrobial activity. A ratio of ≤4 is generally considered indicative of bactericidal activity, while a higher ratio suggests bacteriostatic activity.
-
Time-Kill Curve: A bactericidal agent will typically show a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL within 24 hours. A bacteriostatic agent will show minimal change or a <3-log₁₀ reduction from the initial inoculum.
Comparative Data Summary (Hypothetical Data)
The following table is a template for presenting the final MIC and MBC data against common quality control strains.
| Compound | Test Organism | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| 2-(1,3-Thiazol-2-yl)butan-2-amine | S. aureus ATCC 29213 | 2 | 4 | 2 | Bactericidal |
| 2-(1,3-Thiazol-2-yl)butan-2-amine | E. coli ATCC 25922 | 8 | 32 | 4 | Bactericidal |
| Penicillin G | S. aureus ATCC 29213 | 0.12 | 0.25 | 2 | Bactericidal |
| Penicillin G | E. coli ATCC 25922 | >64 | >64 | - | Resistant |
| Ciprofloxacin | S. aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |
| Ciprofloxacin | E. coli ATCC 25922 | 0.015 | 0.03 | 2 | Bactericidal |
| Azithromycin | S. aureus ATCC 29213 | 1 | >32 | >32 | Bacteriostatic |
| Azithromycin | E. coli ATCC 25922 | 16 | >64 | >4 | Bacteriostatic |
| Gentamicin | S. aureus ATCC 29213 | 0.5 | 1 | 2 | Bactericidal |
| Gentamicin | E. coli ATCC 25922 | 0.25 | 0.5 | 2 | Bactericidal |
Conclusion
This guide provides a scientifically rigorous and validated framework for assessing the in vitro efficacy of the novel compound 2-(1,3-Thiazol-2-yl)butan-2-amine. By postulating its mechanism based on the well-documented activity of the thiazole scaffold and systematically comparing its performance against a diverse panel of benchmark antibiotics using standardized CLSI and EUCAST protocols, researchers can generate the robust, high-quality data necessary for further drug development. This structured approach ensures that the potential of new chemical entities is evaluated with the thoroughness required to address the critical challenge of antimicrobial resistance.
References
-
Swathykrishna, C. S., et al. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews, 5(3), 221-240. Available at: [Link]
-
Măruțescu, L. G., et al. (2021). Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies. Molecules, 26(15), 4652. Available at: [Link]
-
Mirzazadeh, Y. (2023). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemical Reviews. Available at: [Link]
-
Pattan, S. R., et al. (2021). Antibacterial Activity of Thiazole and its Derivatives: A Review. Biointerface Research in Applied Chemistry, 12(2), 2171-2195. Available at: [Link]
-
A Review On Chemistry And Antimicrobial Activity Of Thiazole. (n.d.). World Journal of Pharmaceutical Research. Available at: [Link]
-
Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research, 2(3), 691-698. Available at: [Link]
-
EUCAST. (n.d.). MIC Determination. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
-
Wikipedia. (n.d.). Penicillin. Available at: [Link]
-
CLSI. (2026). M100 | Performance Standards for Antimicrobial Susceptibility Testing. Clinical and Laboratory Standards Institute. Available at: [Link]
-
Al-Kuraishy, H. M., et al. (2022). Mechanism of action, resistance, synergism, and clinical implications of azithromycin. Electronic Journal of General Medicine, 19(6), em418. Available at: [Link]
-
Hayward, G., & Jones, M. N. (2023). Gentamicin. StatPearls. Available at: [Link]
-
Millares, L. (2023). Ciprofloxacin. StatPearls. Available at: [Link]
-
Singh, N., et al. (2010). Synthesis and antimicrobial activity of some novel 2-amino thiazole derivatives. Journal of Chemical and Pharmaceutical Research. Available at: [Link]
-
Wikipedia. (n.d.). Gentamicin. Available at: [Link]
-
Wikipedia. (n.d.). Ciprofloxacin. Available at: [Link]
-
EUCAST. (n.d.). MIC and Zone Distributions, ECOFFs. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
-
CLSI. (2020). M100: Performance Standards for Antimicrobial Susceptibility Testing, 30th Edition. National Institutes of Health, Islamabad Pakistan. Available at: [Link]
-
Wikipedia. (n.d.). Azithromycin. Available at: [Link]
-
News-Medical.Net. (n.d.). Penicillin Mechanism. Available at: [Link]
-
Al-Ostath, A. I., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). Molecules, 28(18), 6695. Available at: [Link]
-
Prendergast, M., & Waseem, M. (2023). Penicillin. StatPearls. Available at: [Link]
-
Al-Ostath, A. I., et al. (2023). An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). ResearchGate. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Azithromycin? Available at: [Link]
-
CLSI. (n.d.). Antimicrobial Susceptibility Testing | Area of Focus. Clinical and Laboratory Standards Institute. Available at: [Link]
-
EUCAST. (n.d.). Guidance Documents. European Committee on Antimicrobial Susceptibility Testing. Available at: [Link]
-
Sychra, P., et al. (2022). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. Molecules, 27(19), 6701. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Ciprofloxacin? Available at: [Link]
-
Parnes, B. (2024). Azithromycin. StatPearls. Available at: [Link]
-
Jafari, S., et al. (2023). The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic. Journal of Basic Microbiology, 63(8), 945-961. Available at: [Link]
-
Borcea, A. M., et al. (2022). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 27(19), 6262. Available at: [Link]
-
iuvo. (2026). EUCAST MIC Determination Testing. Testing Laboratory. Available at: [Link]
-
Dr Matt & Dr Mike. (2018). Gentamicin: Mechanism of Action. YouTube. Available at: [Link]
-
CHAIN. (2016). ANTIMICROBIAL SUSCEPTIBILITY TESTING (CLSI) (MASTER). Available at: [Link]
-
Armando Hasudungan. (2024). Penicillin antibiotics - Mechanism of action, side effects and resistance. YouTube. Available at: [Link]
-
Med Today. (2023). Ciprofloxacin - Uses, Mechanism Of Action, Pharmacology, Adverse Effects, And Contraindications. YouTube. Available at: [Link]
-
EUCAST. (2022). Summary of the EUCAST ASMT reference method standard operational procedures (SOP) for MIC determination of antituberculous agents. ResearchGate. Available at: [Link]
-
Tsolaki, E., et al. (2019). Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones. Current Organic Chemistry, 23(8), 858-874. Available at: [Link]
-
CLSI. (n.d.). M100S - Performance Standards for Antimicrobial Susceptibility Testing. ResearchGate. Available at: [Link]
-
Patsnap Synapse. (2024). What is the mechanism of Gentamicin Sulfate? Available at: [Link]
-
Shomu's Biology. (2022). Azithromycin | Uses, side effects, mechanism of action. YouTube. Available at: [Link]
-
El-Sayed, N. N. E., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1461. Available at: [Link]
-
Yocum, R. R., et al. (1980). The mechanism of action of penicillin. Penicillin acylates the active site of Bacillus stearothermophilus D-alanine carboxypeptidase. Journal of Biological Chemistry, 255(9), 3977-3986. Available at: [Link]
-
Pattan, S. R., et al. (2009). Synthesis and Antimicrobial Activity of Some New 2-Substituted Aminothiazoles. Indian Journal of Pharmaceutical Sciences, 71(5), 586-589. Available at: [Link]
-
Nickson, C. (2020). Gentamicin. LITFL. Available at: [Link]
Sources
- 1. jchemrev.com [jchemrev.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. ijpsjournal.com [ijpsjournal.com]
- 8. Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 11. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Azithromycin - Wikipedia [en.wikipedia.org]
- 13. What is the mechanism of Azithromycin? [synapse.patsnap.com]
- 14. Mechanism of action, resistance, synergism, and clinical implications of azithromycin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Gentamicin - Wikipedia [en.wikipedia.org]
- 16. What is the mechanism of Gentamicin Sulfate? [synapse.patsnap.com]
- 17. Gentamicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 19. EUCAST: Guidance Documents [eucast.org]
- 20. EUCAST: MIC Determination [eucast.org]
- 21. EUCAST: MIC and Zone Distributions, ECOFFs [eucast.org]
- 22. chainnetwork.org [chainnetwork.org]
A Senior Application Scientist's Guide to Validating Novel Inhibitory Compounds
In the landscape of drug discovery and development, the identification of a novel compound with potential inhibitory activity against a specific protein target is a moment of significant promise. However, this initial promise must be rigorously tested and validated through a multi-faceted and evidence-based approach. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to meticulously validate the inhibitory effect of a novel compound, ensuring scientific integrity and building a robust data package for further development.
The Imperative of a Multi-Pronged Validation Strategy
A single data point, such as a promising IC50 value from an initial screen, is insufficient to declare a compound as a validated inhibitor. A thorough validation workflow interrogates the compound's activity from various angles, moving from simplified in vitro systems to more complex cellular models. This tiered approach not only confirms the direct inhibitory action on the target but also provides crucial insights into its behavior in a more physiologically relevant context.
The Validation Workflow: From Initial Hit to Confirmed Inhibitor
The journey of validating a novel inhibitor can be visualized as a funnel, where a large number of initial hits are progressively filtered through increasingly stringent experimental tests.
Caption: A typical workflow for validating a novel inhibitory compound.
Phase 1: Foundational Biochemical Validation
The initial step is to confirm the compound's ability to inhibit the target protein in a controlled, cell-free environment.
Accurate Determination of Inhibitory Potency (IC50)
The half-maximal inhibitory concentration (IC50) is a cornerstone metric of a compound's potency.[1] A robust enzymatic assay is the first step in validating a potential inhibitor.[2][3]
Experimental Protocol: Enzymatic Assay for IC50 Determination
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the novel compound in a suitable solvent (e.g., DMSO).
-
Prepare a serial dilution of the compound to cover a wide concentration range (e.g., from 1 nM to 100 µM).[4]
-
Prepare the purified target enzyme, substrate, and any necessary cofactors in an appropriate assay buffer.
-
-
Assay Setup (96- or 384-well plate):
-
Add the assay buffer to all wells.
-
Add the serially diluted compound to the test wells. Include vehicle-only (e.g., DMSO) controls for 0% inhibition and a known inhibitor as a positive control.
-
Initiate the enzymatic reaction by adding the substrate.
-
-
Data Acquisition:
-
Measure the reaction progress over time using a suitable detection method (e.g., absorbance, fluorescence, luminescence).
-
-
Data Analysis:
-
Calculate the initial reaction rates for each compound concentration.
-
Normalize the data to the vehicle control (100% activity) and a control for complete inhibition (0% activity).
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
-
Causality Behind Experimental Choices:
-
Why a wide concentration range? To ensure the full dose-response curve is captured, allowing for accurate determination of the top and bottom plateaus and the IC50.
-
Why include controls? Positive and negative controls are essential to validate the assay's performance and ensure that the observed inhibition is due to the compound's activity.[6]
The Critical Role of Counter-Screening
A significant challenge in early drug discovery is the presence of false positives.[7] Counter-screening is a crucial step to eliminate compounds that interfere with the assay technology itself rather than specifically inhibiting the target protein.[8][9][10]
Types of Counter-Screens:
-
Technology-Specific Counter-Screens: These assays are designed to identify compounds that interfere with the detection method (e.g., luciferase inhibitors in a luminescence-based assay, fluorescent compounds in a fluorescence-based assay).[7]
-
Specificity Counter-Screens: These assays use a different but related target (e.g., a different kinase) to assess the compound's selectivity.[9]
Experimental Protocol: Luciferase Counter-Screen (for luminescence-based primary assays)
-
Assay Setup:
-
In a multi-well plate, add buffer and the same concentrations of the novel compound as used in the primary assay.
-
Instead of the target enzyme, add purified luciferase enzyme.
-
Initiate the reaction by adding the luciferase substrate (luciferin).
-
-
Data Acquisition and Analysis:
-
Measure the luminescence signal.
-
Compounds that show a decrease in luminescence in this assay are likely inhibiting the luciferase reporter and are flagged as potential false positives.
-
Trustworthiness through Self-Validation: By running a counter-screen, you build a self-validating system. A compound that is active in the primary assay but inactive in the counter-screen is more likely to be a true inhibitor of the target.
Phase 2: Unveiling the Binding Biophysics
Biochemical assays demonstrate functional inhibition, but they do not directly measure the binding of the compound to the target protein. Biophysical techniques provide this crucial piece of the puzzle, offering quantitative data on binding affinity, stoichiometry, and kinetics.[11][12]
Isothermal Titration Calorimetry (ITC): The Gold Standard for Binding Thermodynamics
ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH).[13][14][15][16]
Experimental Protocol: Isothermal Titration Calorimetry (ITC)
-
Sample Preparation:
-
Prepare the purified target protein in a suitable, degassed buffer.
-
Prepare the novel compound in the exact same buffer to minimize heats of dilution.[17]
-
-
ITC Experiment:
-
Load the protein solution into the sample cell of the calorimeter.
-
Load the compound solution into the injection syringe.
-
Perform a series of small injections of the compound into the protein solution while monitoring the heat changes.
-
-
Data Analysis:
-
Integrate the heat-flow peaks for each injection.
-
Plot the heat change per mole of injectant against the molar ratio of the compound to the protein.
-
Fit the data to a suitable binding model to determine the K_D, n, and ΔH.
-
Caption: Schematic of an Isothermal Titration Calorimetry experiment.
Surface Plasmon Resonance (SPR): Illuminating Binding Kinetics
SPR is a powerful, label-free technique for studying the kinetics of molecular interactions in real-time.[18][19][20][21] It provides valuable information on the association (k_on) and dissociation (k_off) rates of the compound, from which the binding affinity (K_D) can also be calculated.
Experimental Protocol: Surface Plasmon Resonance (SPR)
-
Ligand Immobilization:
-
Immobilize the purified target protein (the ligand) onto the surface of a sensor chip.
-
-
Analyte Injection:
-
Inject a series of concentrations of the novel compound (the analyte) over the sensor surface.
-
-
Data Acquisition:
-
Monitor the change in the refractive index at the sensor surface in real-time, which is proportional to the amount of compound binding to the immobilized protein.
-
-
Data Analysis:
-
Analyze the association and dissociation phases of the sensorgrams to determine the k_on and k_off rates.
-
Calculate the K_D (k_off / k_on).
-
Comparison of Biophysical Techniques
| Feature | Isothermal Titration Calorimetry (ITC) | Surface Plasmon Resonance (SPR) |
| Principle | Measures heat changes upon binding | Measures changes in refractive index upon binding |
| Key Outputs | K_D, stoichiometry (n), ΔH, ΔS | k_on, k_off, K_D |
| Advantages | "Gold standard" for thermodynamics, solution-based, no immobilization | Real-time kinetics, high sensitivity, label-free |
| Disadvantages | Requires larger amounts of sample, lower throughput | Requires immobilization of one binding partner, potential for mass transport limitations |
Phase 3: Confirmation in a Cellular Context
Demonstrating that a compound inhibits a purified protein is a critical first step, but it is equally important to show that it can engage its target within the complex environment of a living cell.[22][23]
Cellular Thermal Shift Assay (CETSA): Verifying Target Engagement
CETSA is a powerful method for confirming that a compound binds to its target protein in intact cells or cell lysates.[24][25][26] The principle is that ligand binding stabilizes the target protein, leading to an increase in its melting temperature.[27]
Experimental Protocol: Cellular Thermal Shift Assay (CETSA) with Western Blot Detection
-
Cell Treatment:
-
Treat intact cells with the novel compound or a vehicle control.
-
-
Thermal Challenge:
-
Aliquot the treated cells and heat them to a range of temperatures.[28]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells and separate the soluble fraction (containing stabilized, non-aggregated protein) from the precipitated, denatured protein by centrifugation.
-
-
Detection:
-
Analyze the amount of soluble target protein remaining at each temperature using Western blotting with a specific antibody.
-
-
Data Analysis:
-
Quantify the band intensities and plot them against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
-
Assessing Downstream Signaling
If the target protein is part of a known signaling pathway, a crucial validation step is to assess whether the compound modulates downstream events. For example, if the target is a kinase, one would expect to see a decrease in the phosphorylation of its known substrates.
Experimental Protocol: Western Blot for Phospho-Substrate
-
Cell Treatment:
-
Treat cells with varying concentrations of the novel compound.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells and determine the total protein concentration.
-
-
Western Blotting:
-
Separate the protein lysates by SDS-PAGE and transfer to a membrane.
-
Probe the membrane with a primary antibody specific for the phosphorylated form of the downstream substrate.
-
Use an antibody against the total protein of the substrate as a loading control.[29]
-
-
Data Analysis:
-
Quantify the band intensities to determine the effect of the compound on substrate phosphorylation.
-
Phase 4: Defining the Selectivity Profile
A potent inhibitor is not necessarily a good drug candidate if it interacts with numerous other proteins, which can lead to off-target effects and toxicity. Therefore, assessing the selectivity of the compound is a critical final step in the validation process.[3][30]
Kinase Selectivity Profiling
If the target protein is a kinase, it is essential to screen the compound against a broad panel of other kinases to determine its selectivity profile.[3] Several commercial services offer kinase profiling against hundreds of different kinases.
Data Interpretation:
The results of a kinase selectivity screen are often visualized as a dendrogram or a table showing the percent inhibition of each kinase at a given compound concentration. A highly selective inhibitor will show potent inhibition of the intended target with minimal activity against other kinases.
Comparison of Inhibitor Selectivity Profiles
| Compound | Target Kinase IC50 | Off-Target Kinase 1 IC50 | Off-Target Kinase 2 IC50 | Selectivity |
| Novel Compound A | 10 nM | >10,000 nM | >10,000 nM | Highly Selective |
| Reference Compound B | 20 nM | 100 nM | 500 nM | Moderately Selective |
| Non-Selective Compound C | 50 nM | 80 nM | 120 nM | Poorly Selective |
Conclusion: A Rigorous Path to Confident Validation
The validation of a novel inhibitory compound is a systematic and evidence-driven process. By following a logical workflow that progresses from biochemical characterization to biophysical binding analysis, cellular target engagement, and selectivity profiling, researchers can build a robust and compelling case for their compound's mechanism of action. This comprehensive approach not only ensures scientific rigor but also provides the critical data necessary to make informed decisions about the future development of a promising therapeutic candidate.
References
-
Computational and Experimental Verification of Cabozantinib Targeting DDX11 to Inhibit DNA Damage Repair in Liver Cancer | ACS Omega. [Link]
-
Target Engagement Assays in Early Drug Discovery | Journal of Medicinal Chemistry. [Link]
-
Guide to Running an SPR Experiment. [Link]
-
Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH. [Link]
-
Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay. [Link]
-
Characterizing Binding Interactions by ITC - TA Instruments. [Link]
-
4.5. Cellular Thermal Shift Assay (CETSA) - Bio-protocol. [Link]
-
Assay Troubleshooting | MB - About. [Link]
-
Visualization Strategies to Aid Interpretation of High-Dimensional Genotoxicity Data - PMC. [Link]
-
A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PubMed Central. [Link]
-
A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PMC. [Link]
-
(PDF) A beginner's guide to surface plasmon resonance - ResearchGate. [Link]
-
PART 15 Troubleshooting Issues with Coagulation laboratory tests - WFH. [Link]
-
Step-by-Step Guide to Kinase Inhibitor Development - Reaction Biology. [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. [Link]
-
Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. [Link]
-
Target Engagement Assays in Early Drug Discovery - PubMed. [Link]
-
Design Considerations for High Throughput Screening and In Vitro Diagnostic Assays | Request PDF - ResearchGate. [Link]
-
Effective visualization of integrated knowledge and data to enable informed decisions in drug development and translational medicine - ResearchGate. [Link]
-
Multiplexed, Quantitative Workflow for Sensitive Biomarker Discovery in Plasma Yields Novel Candidates for Early Myocardial Injury - PubMed Central. [Link]
-
The Importance of Counter Screens in HTS - Sygnature Discovery. [Link]
-
Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. [Link]
-
Pearls and pitfalls in factor inhibitor assays - PubMed. [Link]
-
The cellular thermal shift assay for evaluating drug target interactions in cells - SciSpace. [Link]
-
A beginner's guide to surface plasmon resonance - SciSpace. [Link]
-
Redefining target engagement with new strategies in drug discovery - News-Medical.Net. [Link]
-
How to calculate IC50 from the calculated concentration of unknown samples?. [Link]
-
Visualisation Tools in Drug Discovery & Drug Design - YouTube. [Link]
-
The Role of Clinical Trial Data Visualisation in Modern Drug Development - Quanticate. [Link]
-
Bridging the Gap: A Comprehensive Guide to Biochemical vs. Cellular IC50 Values in Drug Discovery - BiochemSphere. [Link]
-
Spotlight: Cell-based kinase assay formats. - Reaction Biology. [Link]
-
Surface plasmon resonance1. [Link]
-
Strategy toward Kinase-Selective Drug Discovery | Journal of Chemical Theory and Computation - ACS Publications. [Link]
-
Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets Joanna-Marie Howes and M - University of Cambridge. [Link]
-
Advances in protein dot blot: principles, technical specifics, applications, and future perspectives - Frontiers. [Link]
-
A Guide to Navigating Hit Prioritization After Screening Using Biochemical Assays | BellBrook Labs. [Link]
-
(PDF) A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - ResearchGate. [Link]
-
Identification of FDA-Approved Drugs as Potential Inhibitors of WEE2: Structure-Based Virtual Screening and Molecular Dynamics with Perspectives for Machine Learning-Assisted Prioritization - MDPI. [Link]
-
IC50 Determination - edX. [Link]
-
A Practical Guide to Target Engagement Assays - Selvita. [Link]
-
Surface Plasmon Resonance (SPR) Analysis of Binding Interactions of Proteins in Inner-Ear Sensory Epithelia - PMC - NIH. [Link]
-
Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. [Link]
-
Isothermal Titration Calorimetry (ITC) - Center for Macromolecular Interactions. [Link]
-
High-Throughput Screening in Drug Discovery Explained - Technology Networks. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. dhvi.duke.edu [dhvi.duke.edu]
- 3. reactionbiology.com [reactionbiology.com]
- 4. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. quanticate.com [quanticate.com]
- 6. scispace.com [scispace.com]
- 7. tainstruments.com [tainstruments.com]
- 8. www1.wfh.org [www1.wfh.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Advances in protein dot blot: principles, technical specifics, applications, and future perspectives [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. Kinase Selectivity Profiling Systems—General Panel [promega.jp]
- 13. A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Best Practices for Isothermal Titration Calorimetry to study binding interactions - Part 1 | Malvern Panalytical [malvernpanalytical.com]
- 16. selvita.com [selvita.com]
- 17. Isothermal Titration Calorimetry (ITC) | Center for Macromolecular Interactions [cmi.hms.harvard.edu]
- 18. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. Multiplexed, Quantitative Workflow for Sensitive Biomarker Discovery in Plasma Yields Novel Candidates for Early Myocardial Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 20. BiochemSphere [biochemicalsci.com]
- 21. technologynetworks.com [technologynetworks.com]
- 22. creative-bioarray.com [creative-bioarray.com]
- 23. Pearls and pitfalls in factor inhibitor assays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Assay Troubleshooting | MB [molecular.mlsascp.com]
- 25. scispace.com [scispace.com]
- 26. news-medical.net [news-medical.net]
- 27. researchgate.net [researchgate.net]
- 28. bio-protocol.org [bio-protocol.org]
- 29. sygnaturediscovery.com [sygnaturediscovery.com]
- 30. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
Confirming Mechanism of Action: A Senior Application Scientist's Guide to Orthogonal Assays
In the landscape of contemporary drug discovery, the definitive confirmation of a compound's mechanism of action (MoA) is a cornerstone of a successful therapeutic pipeline. Initial high-throughput screens may identify potent "hits," but these preliminary findings necessitate rigorous, multi-faceted validation to ensure on-target activity and translate biochemical potency into desired cellular outcomes. This guide provides an in-depth comparison of three orthogonal assays essential for building a robust MoA dossier for a novel kinase inhibitor. By integrating direct target engagement, downstream pathway modulation, and ultimate phenotypic response, researchers can establish a clear and compelling narrative for their lead compounds.
We will explore the "why" and "how" of the Cellular Thermal Shift Assay (CETSA) for target engagement, Western blotting for downstream phospho-protein signaling, and ATP-based cell viability assays for phenotypic outcomes. This guide is designed for researchers, scientists, and drug development professionals seeking to implement a rigorous, self-validating experimental workflow to confidently advance their drug candidates.
The Triad of Evidence: A Logic-Driven Approach to MoA Confirmation
A robust MoA confirmation strategy relies on a triad of evidence, moving from direct target interaction to the ultimate biological consequence. This logical progression ensures that the observed cellular phenotype is a direct result of the intended molecular intervention.
Caption: Logical flow for MoA confirmation, from target engagement to phenotypic outcome.
I. Target Engagement: The Cellular Thermal Shift Assay (CETSA)
The "Why": Before investigating downstream effects, it is crucial to confirm that the compound physically interacts with its intended target within the complex milieu of a living cell.[1][2][3][4] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a label-free manner.[1][2] The principle of CETSA is based on ligand-induced thermal stabilization of the target protein.[2][4] When a drug binds to its target protein, it generally increases the protein's resistance to heat-induced denaturation.[2]
Experimental Workflow:
Caption: A simplified signaling pathway illustrating the action of a Kinase X inhibitor.
Detailed Protocol: Western Blot for Phospho-Substrate Y
-
Cell Culture, Treatment, and Lysis:
-
Seed cells and culture overnight.
-
Pre-treat cells with various concentrations of the Kinase X inhibitor for 1-2 hours.
-
Stimulate the cells with an appropriate agonist (e.g., growth factor) to activate the Kinase X pathway for a short period (e.g., 15-30 minutes).
-
Immediately place the culture plates on ice and wash with ice-cold PBS.
-
Lyse the cells in a lysis buffer supplemented with protease and phosphatase inhibitors to preserve the phosphorylation state of the proteins.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
Normalize the protein concentrations for all samples.
-
Add Laemmli sample buffer to the lysates and denature by heating at 95-100°C for 5-10 minutes.
-
-
Gel Electrophoresis and Transfer:
-
Separate the protein lysates by SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of Substrate Y (p-Substrate Y) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
For normalization, strip the membrane and re-probe with an antibody for total Substrate Y or a loading control protein (e.g., GAPDH).
-
Data Analysis and Interpretation: A successful on-target effect will be observed as a dose-dependent decrease in the band intensity of p-Substrate Y in inhibitor-treated cells compared to the stimulated, vehicle-treated control. Normalizing the p-Substrate Y signal to the total Substrate Y signal provides a more accurate measure of the change in phosphorylation.
III. Phenotypic Outcome: ATP-Based Cell Viability Assay
The "Why": The ultimate goal of a kinase inhibitor in an oncology setting is often to inhibit cell proliferation or induce cell death. A cell viability assay provides a phenotypic readout of the compound's overall effect on the cell. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method that measures ATP levels, which are indicative of metabolically active, viable cells. [5][6][7][8]A decrease in ATP levels correlates with a loss of cell viability.
Experimental Workflow:
Caption: The streamlined workflow of the CellTiter-Glo® cell viability assay.
Detailed Protocol: CellTiter-Glo® Assay
-
Cell Plating and Compound Treatment:
-
Seed cells in an opaque-walled 96- or 384-well plate at a predetermined optimal density.
-
Allow cells to attach and resume growth for 24 hours.
-
Add serial dilutions of the kinase inhibitor to the wells. Include vehicle-only and no-cell controls.
-
-
Incubation:
-
Incubate the plate for a period that allows for the observation of anti-proliferative effects (e.g., 72 hours) at 37°C in a humidified incubator.
-
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis and Interpretation: The luminescent signal is proportional to the amount of ATP and, therefore, the number of viable cells. The results are typically expressed as a percentage of the vehicle-treated control. A dose-response curve can be generated to determine the GI50 (concentration that causes 50% growth inhibition). A potent GI50 value, in conjunction with positive results from the CETSA and phospho-Western blot assays, provides strong evidence that the compound's anti-proliferative effect is mediated through the inhibition of the intended kinase target.
Comparison of Orthogonal Assays for MoA Confirmation
| Feature | Cellular Thermal Shift Assay (CETSA) | Phospho-Western Blot | CellTiter-Glo® Viability Assay |
| Primary Question Answered | Does the compound bind to the target in cells? | Does target engagement inhibit downstream signaling? | Does pathway inhibition lead to the desired cellular phenotype? |
| Principle | Ligand-induced thermal stabilization of the target protein. | Immuno-detection of phosphorylated substrate proteins. | Luciferase-based measurement of cellular ATP levels. |
| Output | Target protein melting curve shift; EC50 for target engagement. | Semi-quantitative measure of protein phosphorylation; IC50 for pathway inhibition. | Luminescent signal proportional to cell number; GI50 for growth inhibition. |
| Throughput | Low to medium (Western blot-based) to high (e.g., AlphaScreen-based). | Low. | High. |
| Key Strengths | Direct evidence of target engagement in a cellular context; label-free. | Measures functional consequence of target engagement; widely used and understood. | Simple "add-mix-measure" protocol; highly sensitive; reflects overall cellular health. |
| Limitations | Requires a specific antibody for detection; not all proteins show a thermal shift. | Semi-quantitative; requires specific and validated phospho-antibodies; can be labor-intensive. | Indirect measure of MoA; can be affected by off-target effects that impact cellular ATP. |
Conclusion
The confirmation of a drug's mechanism of action is a critical and iterative process that requires a weight-of-evidence approach. Relying on a single assay is insufficient to build a compelling case for a compound's on-target activity. The orthogonal application of CETSA, phospho-Western blotting, and cell viability assays provides a powerful, self-validating workflow. By systematically demonstrating target engagement, downstream pathway modulation, and a corresponding cellular phenotype, researchers can de-risk their projects, make more informed decisions, and ultimately increase the probability of success in the clinic. This triad of assays forms a logical and scientifically rigorous foundation for any kinase inhibitor drug discovery program.
References
-
Promega Corporation. (2021, April 21). CellTiter Glo® 2 0 Cell Viability Assay [Video]. YouTube. Retrieved from [Link]
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
- Al-Obeidi, F. A., & Al-Horani, R. A. (2022). Current Advances in CETSA. Frontiers in Molecular Biosciences, 9, 894528.
-
News-Medical.Net. (2020, December 2). Cellular Thermal Shift Assay (CETSA). Retrieved from [Link]
- Payne, E., et al. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets.
- St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry, 68(12), 12331-12368.
- Lundbäck, T., & Nordlund, P. (2019). Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation. ACS Medicinal Chemistry Letters, 10(6), 843-846.
- Almqvist, H., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1439, 237-251.
-
CETSA. (n.d.). CETSA... since 2013. Retrieved from [Link]
-
Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]
- Swinney, D. C. (2017). Phenotypic Drug Discovery: Recent successes, lessons learned and new directions. Future Medicinal Chemistry, 9(13), 1493-1507.
- St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
-
Bio-Rad Antibodies. (n.d.). Best Practice for Western Blot Detection of Phosphorylation Events. Retrieved from [Link]
- Robers, M. B., et al. (2015). Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. ACS Chemical Biology, 10(7), 1695-1704.
- Lemeer, S., & Heck, A. J. R. (2018). A Probe-Based Target Engagement Assay for Kinases in Live Cells. Journal of the American Society for Mass Spectrometry, 29(10), 2018-2027.
- Dehnhardt, C. M., et al. (2017). Development of Three Orthogonal Assays Suitable for the Identification and Qualification of PIKfyve Inhibitors. SLAS Discovery, 22(7), 849-858.
- de la Torre, V. G., et al. (2021). A Computational Workflow for the Identification of Novel Fragments Acting as Inhibitors of the Activity of Protein Kinase CK1δ. International Journal of Molecular Sciences, 22(16), 8758.
-
ResearchGate. (n.d.). Examples of Intracellular Target Engagement Analysis for Type I, Type II, and Allosteric Kinase Inhibitors against Full-Length Kinases in Live HEK293 Cells. Retrieved from [Link]
-
Technology Networks. (2022, June 30). Phenotypic Versus Target-Based Screening for Drug Discovery. Retrieved from [Link]
- St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
-
DiscoverX. (2017, May 22). Create Your Own Cellular Compound Target Engagement Assay [Video]. YouTube. Retrieved from [Link]
-
Eurofins DiscoverX. (2023, November 13). Recent Trends in Kinase Drug Discovery [Video]. YouTube. Retrieved from [Link]
- Lindsley, C. W., & Hopkins, C. R. (2013). The Resurrection of Phenotypic Drug Discovery. ACS Chemical Neuroscience, 4(10), 1347-1349.
-
LI-COR Biosciences. (n.d.). Pan/Phospho Analysis for Western Blot Normalization. Retrieved from [Link]
- St John-Campbell, S., & Bhalay, G. (2025). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry.
-
LabXchange. (2021, June 27). How to Interpret a Western Blot: The basics. Retrieved from [Link]
-
ResearchGate. (2022, January 19). Horrible variation between replicates with Cell Titer Glo?. Retrieved from [Link]
- Zhang, C., & Chen, P. R. (2017). Dissection of Kinase Isoforms through Orthogonal and Chemical Inducible Signaling Cascades. ChemBioChem, 18(16), 1544-1547.
- Patricelli, M. P., et al. (2011). A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Methods in Molecular Biology, 779, 239-251.
-
Wikipedia. (n.d.). Optical pooled screening. Retrieved from [Link]
- Lee, J. H., et al. (2026). Pharmacological chaperones mitigate noise-induced hearing loss by attenuating sustained PERK activation. Proceedings of the National Academy of Sciences, 123(4), e2519456123.
- Robers, M. B., et al. (2024). Coupling cellular drug-target engagement to downstream pharmacology with CeTEAM. bioRxiv.
-
Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]
-
Azure Biosystems. (n.d.). Visualizing and Quantifying phosphoproteins via Western Blotting Part 1 of 2. Retrieved from [Link]
-
News-Medical.Net. (2025, November 13). Redefining target engagement with new strategies in drug discovery. Retrieved from [Link]
Sources
- 1. Frontiers | Current Advances in CETSA [frontiersin.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Focusing on Relevance: CETSA-Guided Medicinal Chemistry and Lead Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. CETSA [cetsa.org]
- 5. promega.com [promega.com]
- 6. promega.com [promega.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 8. m.youtube.com [m.youtube.com]
The Scientist's Guide to Five-Membered Heterocycles: A Comparative Analysis of Thiazole and Oxadiazole Cores in Drug Design
Introduction: The Strategic Importance of Heterocycles in Medicinal Chemistry
In the intricate world of drug discovery, the architectonic principles of molecular design are paramount. Among the most versatile and ubiquitous building blocks in the medicinal chemist's toolkit are heterocyclic compounds. These cyclic structures, incorporating atoms of at least two different elements, form the core scaffolds of a vast array of therapeutic agents. Their unique electronic distributions, conformational pre-organization, and ability to engage in diverse intermolecular interactions make them privileged structures for modulating biological activity.
This guide provides an in-depth comparative analysis of two prominent five-membered heterocyclic cores: thiazole and oxadiazole. While structurally similar, their subtle atomic and electronic differences impart distinct physicochemical and pharmacological properties, leading to nuanced and often divergent applications in drug design. We will dissect these differences, from fundamental properties to their roles in marketed drugs, providing researchers, scientists, and drug development professionals with a comprehensive framework for strategic scaffold selection.
PART 1: A Tale of Two Rings: Structural and Physicochemical Properties
The thiazole and oxadiazole rings, while both five-membered aromatic heterocycles, present key distinctions that govern their behavior in a biological milieu.
Thiazole: This ring system contains one sulfur and one nitrogen atom. The presence of the less electronegative and more polarizable sulfur atom, compared to oxygen, influences its electronic character. Thiazole is an aromatic ring, a property that contributes to the planarity and stability of the molecules in which it is incorporated.[1][2] It can act as both a hydrogen bond acceptor (at the nitrogen atom) and, depending on the substitution pattern, can influence the acidity or basicity of adjacent functional groups.
Oxadiazole: The oxadiazole core is characterized by the presence of one oxygen and two nitrogen atoms. Crucially, there are four structural isomers of oxadiazole: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole. The 1,2,4- and 1,3,4-isomers are the most prevalent in medicinal chemistry due to their greater chemical and thermal stability.[3]
-
1,2,4-Oxadiazole: Often considered the most electron-poor azole due to its two pyridine-type nitrogens and furan-type oxygen.[4] This electron-withdrawing nature is more pronounced at the C5 position than the C3 position.[4] Disubstituted 1,2,4-oxadiazoles are notably stable, even in the presence of strong acids and bases.[4]
-
1,3,4-Oxadiazole: This isomer is also a thermally stable, neutral aromatic molecule.[5] It is widely exploited in drug design and is the most stable of the oxadiazole isomers.[6]
The replacement of a C-H unit in a benzene ring with a nitrogen atom (as seen in pyridine) or the incorporation of heteroatoms in a five-membered ring significantly alters the electronic landscape. Oxadiazoles, with their multiple nitrogen atoms and an oxygen atom, are generally more polar and have a greater capacity for hydrogen bonding compared to thiazole. This has profound implications for solubility, permeability, and target engagement.
Head-to-Head Physicochemical Comparison
| Property | Thiazole | Oxadiazole (1,2,4- & 1,3,4-isomers) | Rationale & Implication in Drug Design |
| Heteroatoms | 1 Nitrogen, 1 Sulfur | 2 Nitrogen, 1 Oxygen | The additional nitrogen and the oxygen in oxadiazole increase polarity and hydrogen bond acceptor capacity, often improving aqueous solubility. |
| Aromaticity | Aromatic | Aromatic | Both rings provide a stable, planar scaffold for orienting substituents towards target binding sites. |
| Electronic Nature | Moderately electron-rich (compared to oxadiazole) | Generally electron-deficient/poor | Oxadiazoles are strong electron-withdrawing groups, which can be used to modulate the pKa of neighboring functionalities and improve metabolic stability.[4] |
| Hydrogen Bonding | Primarily H-bond acceptor at N | Stronger H-bond acceptor capacity at N and O atoms | The enhanced H-bond acceptor strength of oxadiazoles can lead to stronger and more specific interactions with biological targets.[7] |
| Metabolic Stability | Generally stable, but sulfur can be susceptible to oxidation. | Highly stable, resistant to hydrolysis.[8][9] | Oxadiazoles are frequently used as bioisosteres for metabolically labile ester and amide groups to enhance drug half-life.[4][8][9] |
| Lipophilicity | The sulfur atom can increase lipophilicity compared to oxygen. | Generally more polar and less lipophilic than thiazole. | The choice between thiazole and oxadiazole can be a key strategy to fine-tune the lipophilicity (LogP) of a drug candidate, impacting its ADME properties. |
PART 2: Synthesis and Reactivity: Constructing the Core
The synthetic accessibility of a scaffold is a critical consideration in drug development. Both thiazole and oxadiazole rings can be constructed through well-established and versatile synthetic routes.
Synthesis of Thiazoles: A cornerstone of thiazole synthesis is the Hantzsch thiazole synthesis , which involves the condensation of an α-haloketone with a thioamide. Variations of this method allow for a wide range of substitutions on the thiazole ring. Other notable methods include the Cook-Heilborn and Tcherniac's syntheses, which provide access to different substitution patterns.[10]
Synthesis of Oxadiazoles: The synthesis of oxadiazoles typically involves the cyclodehydration of precursor molecules.
-
1,3,4-Oxadiazoles: A common and popular method involves the cyclodehydration of N,N'-diacylhydrazines using dehydrating agents like polyphosphoric acid (PPA), phosphorus oxychloride (POCl₃), or sulfuric acid (H₂SO₄).[6][11] Alternatively, N-acylhydrazones can be used as precursors.[12]
-
1,2,4-Oxadiazoles: These are frequently synthesized from the reaction of an amidoxime with an acylating agent, followed by cyclization.
The choice of synthetic route is dictated by the desired substitution pattern and the compatibility of the starting materials with the reaction conditions.
PART 3: Strategic Roles in Drug Design and Medicinal Chemistry
The true value of these heterocycles lies in their application as strategic tools to solve common problems in drug design, such as improving potency, selectivity, and pharmacokinetic properties.
The Power of Bioisosterism
Bioisosterism, the replacement of a functional group with another that retains similar biological activity, is a fundamental strategy in medicinal chemistry. Both thiazole and oxadiazole are excellent bioisosteres, but for different functionalities.
-
Oxadiazoles as Ester and Amide Mimetics: The 1,2,4- and 1,3,4-oxadiazole rings are widely recognized as non-classical bioisosteres for ester and amide groups.[8][9][12] Esters and amides are prone to hydrolysis by metabolic enzymes (esterases and amidases), leading to rapid drug clearance. By replacing these labile groups with a stable oxadiazole ring, medicinal chemists can significantly improve a drug candidate's metabolic stability and oral bioavailability.[4][8] The oxadiazole ring mimics the steric and electronic properties of the amide/ester bond, preserving the necessary interactions with the target protein.[13]
-
Thiazole as a Versatile Scaffold: While not typically used as a direct amide or ester bioisostere, the thiazole ring is a bioisostere for other aromatic systems like benzene or pyridine. Its unique size, shape, and electronic properties allow it to serve as a central scaffold, orienting key binding groups in a desired geometry.
Caption: Bioisosteric replacement strategies using oxadiazole and thiazole cores.
Modulating Pharmacokinetic (ADME) Properties
The choice between a thiazole and an oxadiazole core can profoundly impact a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
-
Solubility: The higher polarity and hydrogen bonding capacity of oxadiazoles can be leveraged to increase the aqueous solubility of a compound, which is often a challenge in drug development.
-
Permeability and Lipophilicity: Conversely, the sulfur atom in thiazole can impart greater lipophilicity compared to the oxygen in oxadiazole.[5] This can enhance membrane permeability, a critical factor for oral absorption and distribution into tissues.
-
Metabolic Stability: As previously discussed, the inherent stability of the oxadiazole ring, particularly its resistance to hydrolysis, makes it a go-to scaffold for blocking metabolic pathways and increasing a drug's half-life.[14]
PART 4: Therapeutic Applications & Case Studies
The theoretical advantages of these cores are borne out in the numerous FDA-approved drugs that feature them.
Thiazole-Containing Drugs: A Legacy of Success
The thiazole ring is a component of many blockbuster drugs across various therapeutic areas.[15][16]
-
Ritonavir (Antiviral): A key component of HIV/AIDS therapy, Ritonavir is a protease inhibitor. The two thiazole rings in its structure are crucial for its interaction with the enzyme's active site.[15]
-
Dasatinib (Anticancer): A potent tyrosine kinase inhibitor used to treat certain types of leukemia. The 2-aminothiazole moiety in Dasatinib is a key pharmacophore that forms critical hydrogen bonds within the ATP-binding pocket of the target kinase.
-
Cefdinir (Antibiotic): A third-generation cephalosporin antibiotic, Cefdinir contains a 2-aminothiazole group that enhances its spectrum of activity against both Gram-positive and Gram-negative bacteria.[15]
Oxadiazole-Containing Drugs: Modern Solutions to Modern Challenges
Oxadiazole-containing drugs are increasingly prevalent, with eight such molecules having received FDA approval.[17]
-
Raltegravir (Antiviral): The first-in-class HIV integrase inhibitor, Raltegravir, features a 1,3,4-oxadiazole core.[6] This ring acts as a key metal-chelating pharmacophore, binding to magnesium ions in the integrase active site and preventing the integration of viral DNA into the host genome.[6]
-
Zibotentan (Anticancer): An endothelin receptor antagonist that has been investigated for the treatment of prostate cancer. The oxadiazole ring in Zibotentan serves as a stable, rigid linker.[17]
-
Suvorexant (Insomnia): Marketed as Belsomra, this dual orexin receptor antagonist contains a 1,2,4-oxadiazole ring.[18]
PART 5: Experimental Protocols for Core Evaluation
To translate theoretical design into tangible results, rigorous experimental evaluation is necessary. A key experiment to assess the viability of a new chemical entity is the in vitro metabolic stability assay.
Protocol: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)
This assay determines the rate at which a compound is metabolized by the major drug-metabolizing enzymes (cytochromes P450) present in the liver. A compound with high metabolic stability will have a longer half-life in vivo.
Objective: To compare the metabolic stability of a parent compound containing a labile ester group versus its bioisostere containing a 1,3,4-oxadiazole ring.
Materials:
-
Test compounds (Ester-parent and Oxadiazole-bioisostere), dissolved in DMSO.
-
Human Liver Microsomes (HLM), pooled from multiple donors.
-
NADPH regenerating system (containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
-
Phosphate buffer (pH 7.4).
-
Acetonitrile with an internal standard (e.g., Verapamil) for reaction quenching and sample analysis.
-
96-well plates, LC-MS/MS system.
Methodology:
-
Preparation of Incubation Mixture: In a 96-well plate, prepare a master mix containing phosphate buffer and HLM.
-
Pre-incubation: Add the test compounds (final concentration typically 1 µM) to the wells and pre-incubate at 37°C for 5 minutes to allow for temperature equilibration.
-
Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well. This provides the necessary cofactor for CYP450 enzyme activity.
-
Time-Point Sampling: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction in designated wells by adding an equal volume of ice-cold acetonitrile containing the internal standard. The 0-minute time point serves as the 100% control.
-
Sample Processing: Centrifuge the plate to precipitate the proteins.
-
LC-MS/MS Analysis: Transfer the supernatant to a new plate and analyze the samples using a validated LC-MS/MS method to quantify the remaining percentage of the parent compound at each time point.
-
Data Analysis:
-
Plot the natural logarithm of the percentage of the parent compound remaining versus time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .
-
A longer t½ indicates higher metabolic stability.
-
Caption: Workflow for an in vitro metabolic stability assay.
Conclusion and Future Perspectives
The choice between a thiazole and an oxadiazole core is a strategic decision guided by the specific objectives of a drug discovery program.
-
Choose Oxadiazole when: The primary goal is to enhance metabolic stability by replacing a labile ester or amide, to increase polarity and aqueous solubility, or to introduce a strong hydrogen bond acceptor and metal-chelating group.
-
Choose Thiazole when: The objective is to utilize a versatile aromatic scaffold, to increase lipophilicity and membrane permeability, or when the unique electronic properties of the sulfur-containing ring are advantageous for target binding.
The continued exploration of these privileged scaffolds, coupled with a deep understanding of their comparative properties, will undoubtedly fuel the development of the next generation of innovative therapeutics. As our ability to predict ADME properties through computational modeling improves, the rational selection of these and other heterocyclic cores will become an even more powerful and precise tool in the hands of medicinal chemists.
References
- Bostrom, J., Brown, D. G., Young, R. J., & Keserü, G. M. (2016). Expanding the Medicinal Chemistry Toolbox. Journal of Medicinal Chemistry, 59(7), 2497–2511.
-
El-Sayed, N. N. E., Al-Ghorbani, M., & Al-Omair, M. A. (2022). Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade. Molecules, 27(19), 6296. [Link]
-
Manjula, S. N., Shruthi, K. S., & Roopan, S. M. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3947–3965. [Link]
- Gomha, S. M., Abdel-aziz, S. A., & Abdel-rahman, A. H. (2015). Synthesis and antitumor activities of novel hybrid molecules containing 1,3,4-oxadiazole and 1,3,4-thiadiazole bearing schiff base moieties. Journal of Heterocyclic Chemistry, 52(5), 1400-1405.
- Ayati, A., Emami, S., Asadipour, A., Shafiee, A., & Foroumadi, A. (2015). Thiazole in the targeted cancer therapy: A review. Future Medicinal Chemistry, 7(14), 1895-1916.
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]
-
Camci, G., & Karali, N. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. Mini-Reviews in Medicinal Chemistry, 23(13), 1421-1442. [Link]
- Zhang, K., Wang, P., Xuan, L. N., Fu, X. Y., Jing, F., Li, S., Liu, Y. M., & Chen, B. Q. (2016). Synthesis and antitumor activities of novel hybrid molecules containing 1,3,4-oxadiazole and 1,3,4-thiadiazole bearing Schiff base moieties. Journal of Heterocyclic Chemistry, 53(2), 555-562.
-
Walczak, M. A., & Wrona-Krol, M. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules, 27(8), 2405. [Link]
- La-Venia, A., & Danelon, G. O. (2021). Oxadiazole isomers: All bioisosteres are not created equal. RSC Medicinal Chemistry, 12(5), 725-738.
-
Al-Ostoot, F. H., Al-Tamimi, A. M., & Al-Dbhany, M. A. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. International Journal of Pharmaceutical Sciences and Research, 12(1), 1-13. [Link]
-
Igel, P., Giera, M., & Deuther-Conrad, W. (2018). Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by 1,3,4-oxadiazole ring. RSC Advances, 8(58), 33285-33295. [Link]
-
Kumar, A., & Kumar, R. (2022). Biological activity of oxadiazole and thiadiazole derivatives. Applied Microbiology and Biotechnology, 106(11), 3947-3965. [Link]
-
Karali, N., & Camci, G. (2023). Bioisosterism: 1,2,4-Oxadiazole Rings. Mini reviews in medicinal chemistry, 23(13), 1421–1442. [Link]
- Garcia-Borbua, C., Ramirez-Prada, J., & Varela-Ramirez, A. (2020). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. European Journal of Medicinal Chemistry, 208, 112836.
- Kumar, S., & Singh, P. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics, 13(8-S), 154-162.
- Desai, N. C., Monapara, J., & Jethawa, A. (2022). A two-decade overview of oxadiazole derivatives as promising anticancer agents. Journal of the Indian Chemical Society, 99(11), 100741.
-
Runyon, S. P., Savage, J. E., & Carroll, F. I. (2021). Evaluation of Amide Bioisosteres Leading to 1,2,3-Triazole Containing Compounds as GPR88 Agonists: Design, Synthesis, and Structure–Activity Relationship Studies. Journal of Medicinal Chemistry, 64(16), 12098-12115. [Link]
-
ResearchGate. (n.d.). Structures of some of the FDA approved drugs with thiazole and hydrazone pharmacophores. Retrieved from [Link]
- Touaibia, M., & Robichaud, M. A. (2023). 1,2,4-Oxadiazoles as thiazole bioisostere. Drug Development Research, 84(4), 847-857.
-
Al-Soud, Y. A., & Al-Masoudi, N. A. (2003). Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene. Molecules, 8(12), 920-927. [Link]
-
Al-Warhi, T., Sabt, A., & El-Kersh, M. (2022). Novel 1,3-Thiazole Analogues with Potent Activity against Breast Cancer: A Design, Synthesis, In Vitro, and In Silico Study. Molecules, 27(19), 6649. [Link]
-
ResearchGate. (n.d.). Commercially available drugs containing oxadiazole scaffold. Retrieved from [Link]
-
Procter, D. J., & Gammack, J. (2022). General α-Amino 1,3,4-Oxadiazole Synthesis via Late-Stage Reductive Functionalization of Tertiary Amides and Lactams. ChemRxiv. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond bioisosteres: Strategies, synthesis, and successes. Journal of Medicinal Chemistry, 52(21), 6765-6780.
-
Sławiński, J., & Szafrański, K. (2021). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Molecules, 26(16), 4983. [Link]
-
ResearchGate. (n.d.). A Some examples of FDA-approved drugs containing thiazole and hydrazone-based pharmacophores. Retrieved from [Link]
-
Al-Hussain, S. A., & Afzal, O. (2023). Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. Molecules, 28(18), 6656. [Link]
-
ResearchGate. (n.d.). FDA-approved drugs in 2021 bearing heterocyclic motifs. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures of thiazole-bearing drugs recently approved by the FDA. Retrieved from [Link]
Sources
- 1. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. Biological activity of oxadiazole and thiadiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Comparative Study of the Synthetic Approaches and Biological Activities of the Bioisosteres of 1,3,4-Oxadiazoles and 1,3,4-Thiadiazoles over the Past Decade - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Bioisosterism: 1,2,4-Oxadiazole Rings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 11. Synthesis of Oxadiazoles, Thiadiazoles and Triazoles Derived from Benzo[b]thiophene - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. chemrxiv.org [chemrxiv.org]
- 14. Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. A two-decade overview of oxadiazole derivatives as promising anticancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA03702F [pubs.rsc.org]
- 18. Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Bridging the Gap: A Senior Scientist's Guide to Validating In Vitro Triumphs in In Vivo Realities
In the intricate dance of drug discovery and development, the journey from a promising result in a petri dish to a tangible therapeutic intervention is fraught with challenges. The controlled environment of in vitro experiments, while essential for initial screening and mechanistic studies, often fails to capture the complex biological symphony of a living organism.[1] This guide, designed for researchers, scientists, and drug development professionals, provides an in-depth exploration of the critical process of validating in vitro findings through robust in vivo animal models. Our focus is not merely on the "how," but on the "why" – the scientific rationale behind each experimental choice, ensuring a self-validating and trustworthy approach to this pivotal stage of translational research.
The Imperative of In Vivo Validation: Moving Beyond the Glass
In vitro studies are the bedrock of modern biological research, offering a high-throughput and cost-effective means to assess the activity and mechanism of action of new chemical entities.[2] However, the leap from a two-dimensional cell culture to a complex, multi-organ system introduces a myriad of variables that can profoundly influence a compound's efficacy and safety.[1] Factors such as absorption, distribution, metabolism, and excretion (ADME) – collectively known as pharmacokinetics (PK) – and the drug's effect on the body – its pharmacodynamics (PD) – can only be meaningfully evaluated within a living system.[3][4] Therefore, in vivo validation is not simply a confirmatory step; it is an essential crucible that tests the true therapeutic potential of a discovery.[5]
Strategic Design of In Vivo Experiments: The Blueprint for Success
A well-designed in vivo study is the cornerstone of reliable and translatable results.[6] Hasty or poorly planned experiments not only yield ambiguous data but also raise significant ethical concerns. The following considerations are paramount in constructing a robust validation study.
Selecting the Right Biological Canvas: The Art and Science of Animal Model Selection
The choice of an appropriate animal model is arguably the most critical decision in the design of an in vivo experiment.[7] The ideal model should recapitulate the key aspects of the human disease or biological process under investigation.[8] A thorough understanding of the anatomy, physiology, and genetics of potential models is crucial for making an informed choice.[9]
| Animal Model | Key Characteristics & Common Applications | Advantages | Disadvantages |
| Mouse (Mus musculus) | Small size, short generation time, well-characterized genome, availability of numerous transgenic and knockout strains. Widely used in cancer, immunology, and genetic disease research. | Cost-effective, easy to handle, vast genetic toolkit. | Physiological and metabolic differences from humans can limit translatability. |
| Rat (Rattus norvegicus) | Larger than mice, more complex behavioral repertoire. Often used in toxicology, cardiovascular, and neuroscience research. | Larger size facilitates surgical procedures and repeated blood sampling. | Fewer genetic manipulation tools compared to mice. |
| Zebrafish (Danio rerio) | Rapid external development, optical transparency of embryos. Ideal for developmental biology, toxicology, and high-throughput screening. | High-throughput screening capabilities, easy to observe organ development. | Significant physiological differences from mammals. |
| Non-Human Primate (e.g., Macaca mulatta) | Closest phylogenetic relationship to humans. Used in late-stage preclinical studies for safety and efficacy testing of biologics and vaccines. | High physiological and immunological similarity to humans. | Significant ethical concerns, high cost, and specialized housing requirements. |
The 3Rs: A Framework for Ethical and Scientifically Sound Research
The principles of the 3Rs – R eplacement, R eduction, and R efinement – are a fundamental component of modern animal research ethics and are embedded in international regulations.[10][11]
-
Replacement: Utilizing methods that avoid or replace the use of animals, such as in vitro assays, computer modeling, or human volunteer studies.[12]
-
Reduction: Employing strategies to obtain comparable levels of information from fewer animals or to obtain more information from the same number of animals.[12] This can be achieved through careful experimental design and statistical analysis.
-
Refinement: Minimizing potential pain, suffering, or distress, and enhancing animal welfare. This includes optimizing housing conditions, handling techniques, and experimental procedures.[13]
Power in Numbers: Determining Appropriate Sample Size
An adequate sample size is crucial for the statistical power of a study, ensuring that the results are not due to chance.[14] Power calculations should be performed during the experimental design phase, taking into account the expected effect size and the variability of the data.
The Path of Delivery: Route of Administration and Dosage
The chosen route of administration should, as closely as possible, mimic the intended clinical application.[15] The dosage should be informed by in vitro potency data and allometric scaling from other preclinical species. A dose-response study is often necessary to identify the optimal therapeutic window.
The In Vivo Validation Workflow: A Step-by-Step Protocol
The following protocol outlines a generalized workflow for validating in vitro findings in an animal model. Specific details will vary depending on the research question and the chosen model.
Caption: A generalized workflow for the validation of in vitro results in an in vivo animal model.
Detailed Experimental Protocol: A Hypothetical Anti-Cancer Drug Validation
This protocol provides a detailed example of an in vivo validation study for a novel anti-cancer compound identified through in vitro screening.[16]
1. Animal Model: Female athymic nude mice (6-8 weeks old).
2. Cell Line: Human breast cancer cell line (e.g., MCF-7) previously shown to be sensitive to the compound in vitro.
3. Tumor Xenograft Establishment:
- Subcutaneously inject 5 x 10^6 MCF-7 cells in a mixture of media and Matrigel into the right flank of each mouse.
- Monitor tumor growth daily using calipers.
- Randomize mice into treatment and control groups when tumors reach an average volume of 100-150 mm³.
4. Treatment Regimen:
- Treatment Group (n=10): Administer the experimental compound at a predetermined dose (e.g., 50 mg/kg) via intraperitoneal injection daily for 21 days.
- Vehicle Control Group (n=10): Administer the vehicle (e.g., saline with 5% DMSO) on the same schedule.
- Positive Control Group (n=10): Administer a standard-of-care chemotherapy agent (e.g., doxorubicin) to validate the model's responsiveness.[16]
5. Monitoring and Endpoints:
- Measure tumor volume and body weight three times per week.
- Observe the animals daily for any signs of toxicity (e.g., weight loss, lethargy, ruffled fur).
- At the end of the study, euthanize the mice and collect tumors, blood, and major organs for further analysis.
6. Ex Vivo Analysis:
- Tumor Analysis: Perform histological analysis (H&E staining) to assess tumor morphology and immunohistochemistry (IHC) for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).
- Pharmacokinetic Analysis: Measure the concentration of the compound in plasma samples at various time points to determine its pharmacokinetic profile.
- Toxicity Assessment: Perform histological analysis of major organs to assess for any compound-related toxicity.
Interpreting the Data: When In Vitro and In Vivo Stories Diverge
A lack of correlation between in vitro and in vivo results is a common and often frustrating challenge in drug development.[1] Understanding the potential reasons for this discordance is crucial for making informed decisions about the future of a project.
Caption: A decision-making framework for addressing discordant in vitro and in vivo results.
Conclusion: A Commitment to Rigor and Reproducibility
The validation of in vitro findings in in vivo animal models is a cornerstone of translational research. It is a complex and resource-intensive process that demands meticulous planning, ethical consideration, and a deep understanding of both the biological system and the therapeutic candidate. By embracing a scientifically rigorous and self-validating approach, researchers can increase the likelihood of success and ultimately contribute to the development of safe and effective therapies for patients. Adherence to established guidelines, such as those provided by the FDA for preclinical research, is essential for ensuring the quality and integrity of the data generated.[17]
References
-
Assay Guidance Manual. (2012). In Vivo Assay Guidelines. National Center for Biotechnology Information. [Link]
- Bissell, M. J. (2013). The importance of the environment in the development of cancer. Breast Cancer Research, 15(Suppl 1), S1.
-
Contreras, J. L. (2019). Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials. Drug Discovery Today, 24(12), 2348-2357. [Link]
-
Dunnick, K. (2023). In Vivo vs In Vitro: Definition, Pros and Cons. Technology Networks. [Link]
-
Emami, J. (2006). In vitro-In vivo Correlation: Perspectives on Model Development. Journal of Pharmacy & Pharmaceutical Sciences, 9(2), 169-189. [Link]
-
FDA. (2018). Step 2: Preclinical Research. U.S. Food and Drug Administration. [Link]
- Festing, M. F. W., & Altman, D. G. (2002). Guidelines for the design and statistical analysis of experiments using laboratory animals. ILAR Journal, 43(4), 244-258.
-
Gao, Y., et al. (2022). In vitro and in vivo drug screens of tumor cells identify novel therapies for high-risk child cancer. EMBO Molecular Medicine, 14(5), e14608. [Link]
- Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2011). Principles of early drug discovery. British Journal of Pharmacology, 162(6), 1239-1249.
-
Labtoo. (n.d.). In vivo pharmacokinetics and pharmacodynamics models. [Link]
-
ModernVivo. (2025). 5 Effective Strategies to Tackle In Vivo Experimental Design Challenges. [Link]
-
NC3Rs. (n.d.). The 3Rs. [Link]
-
Polak, S., & Wisniowska, B. (2013). In vitro to human in vivo translation - pharmacokinetics and pharmacodynamics of quinidine. Altex, 30(3), 309-316. [Link]
- Shabbits, J. A., et al. (2002). A novel in vitro drug release assay for liposomal formulations. Journal of Controlled Release, 84(3), 161-170.
-
Singh, D., & Singh, J. (2015). In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Journal of Pharmaceutical Sciences and Research, 7(9), 671. [Link]
-
Sygnature Discovery. (n.d.). In Vivo Pharmacokinetic (PK) Studies. [Link]
- van der Worp, H. B., et al. (2010). Can animal models of disease reliably inform human studies?. PLoS Medicine, 7(3), e1000245.
-
Vidal, M. (2020). How to Choose an Animal Model in Research. Biobide. [Link]
-
Vrhovšek, D., et al. (2020). In vitro to in vivo translation in lead optimization: Bridging the biology gap. Drug Discovery Today, 25(10), 1786-1796. [Link]
-
Zhang, D., & Tang, W. (2018). Recent developments in in vitro and in vivo models for improved translation of preclinical pharmacokinetics and pharmacodynamics data. Drug Metabolism Reviews, 50(4), 461-477. [Link]
Sources
- 1. scribd.com [scribd.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. labtoo.com [labtoo.com]
- 4. GI Insights | Alimentiv [alimentiv.com]
- 5. technologynetworks.com [technologynetworks.com]
- 6. How to design robust preclinical efficacy studies that make a difference [jax.org]
- 7. A Structured Approach to Optimizing Animal Model Selection for Human Translation: The Animal Model Quality Assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vet.k-state.edu [vet.k-state.edu]
- 9. blog.biobide.com [blog.biobide.com]
- 10. The 3Rs | NC3Rs [nc3rs.org.uk]
- 11. The principles of 3R | Karolinska Institutet [ki.se]
- 12. The 3Rs – Replacement, Reduction and Refinement | NHMRC [nhmrc.gov.au]
- 13. The 3Rs and Humane Experimental Technique: Implementing Change - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Tackling In Vivo Experimental Design [modernvivo.com]
- 15. fda.gov [fda.gov]
- 16. Two preclinical tests to evaluate anticancer activity and to help validate drug candidates for clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Step 2: Preclinical Research | FDA [fda.gov]
A Comparative Guide to the Synthetic Routes of Substituted 2-Aminothiazoles
For Researchers, Scientists, and Drug Development Professionals
The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, forming the structural core of a vast array of pharmaceuticals with diverse biological activities. The efficient and versatile synthesis of substituted 2-aminothiazoles is therefore of paramount importance to the drug discovery and development process. This guide provides an in-depth comparison of the most prominent synthetic routes to this valuable heterocyclic scaffold, offering insights into the mechanistic underpinnings, practical considerations, and comparative performance of each methodology.
The Classic Approach: Hantzsch Thiazole Synthesis
First reported in 1887, the Hantzsch thiazole synthesis remains one of the most fundamental and widely utilized methods for the preparation of 2-aminothiazoles. The reaction typically involves the condensation of an α-haloketone with a thiourea derivative.
Mechanistic Rationale
The elegance of the Hantzsch synthesis lies in its straightforward and predictable mechanism. The reaction is initiated by a nucleophilic attack of the sulfur atom of thiourea on the electrophilic α-carbon of the haloketone, forming an S-alkylated intermediate. This is followed by an intramolecular cyclization, where the nitrogen atom attacks the carbonyl carbon. Subsequent dehydration of the resulting thiazoline intermediate yields the aromatic 2-aminothiazole ring.[1]
Sources
Safety Operating Guide
Comprehensive Guide to the Safe Disposal of 2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride
This document provides a detailed, procedure-driven guide for the safe and compliant disposal of 2-(1,3-Thiazol-2-yl)butan-2-amine hydrochloride. As a research chemical likely used in drug discovery and development, its handling and disposal require a thorough understanding of its chemical properties and associated hazards to ensure personnel safety and environmental protection. This guide is designed for researchers, laboratory managers, and safety professionals who handle this or structurally similar compounds.
Immediate Safety Profile & Hazard Analysis
This compound is a heterocyclic amine. While comprehensive toxicological data for this specific molecule is not widely published, data from structurally related thiazole and aminobutane compounds provide a strong basis for hazard assessment. The primary hazards are associated with its potential irritant and toxic properties upon contact or ingestion.[1][2][3]
The hydrochloride salt form suggests good water solubility. The thiazole ring is a common moiety in pharmaceuticals but can also present environmental persistence challenges if not disposed of correctly.[4][5]
Table 1: GHS Hazard Profile for Structurally Similar Compounds
| Hazard Class | Hazard Statement | GHS Code | Rationale & Implication | Source(s) |
|---|---|---|---|---|
| Acute Toxicity, Oral | Harmful if swallowed | H302 | Ingestion may lead to significant adverse health effects. Do not eat, drink, or smoke in handling areas. | [1][2][6] |
| Skin Corrosion/Irritation | Causes skin irritation | H315 | Direct contact can cause inflammation, redness, and discomfort. Prolonged contact should be avoided. | [1][2][7] |
| Serious Eye Damage/Irritation | Causes serious eye irritation | H319 | Poses a significant risk to vision upon direct contact. Chemical splash goggles are mandatory. | [1][2][3][7] |
| Specific Target Organ Toxicity | May cause respiratory irritation | H335 | Inhalation of dust or aerosols can irritate the respiratory tract, leading to coughing and discomfort. |[1][2][8] |
Core Disposal Principles: The "Why" Behind the Protocol
The disposal strategy for this compound is governed by two primary factors: its chemical reactivity and its regulatory classification as hazardous waste.
-
Chemical Nature : As an amine hydrochloride, it is a salt of a weak base and a strong acid. While relatively stable, it should not be mixed with strong bases (which could liberate the free amine) or strong oxidizing agents. The thiazole moiety, a sulfur- and nitrogen-containing heterocycle, means that improper disposal (e.g., via incineration without proper flue gas scrubbing) could lead to the formation of toxic oxides of sulfur (SOx) and nitrogen (NOx).
-
Regulatory Compliance : Under regulations such as the Resource Conservation and Recovery Act (RCRA) in the United States, chemical waste of this nature must be managed by a licensed hazardous waste disposal vendor.[9] The core principle is "cradle-to-grave" management, ensuring the waste is handled safely from its point of generation to its final destruction. Drain disposal is strictly prohibited due to potential aquatic toxicity.[10]
The following workflow outlines the decision-making process for compliant disposal.
Caption: Emergency Spill Response Logic Flow.
Step-by-Step Spill Cleanup (Small, Controllable Spill):
-
Alert Personnel : Notify others in the immediate area.
-
Don PPE : Wear the appropriate PPE as listed in Section 3A.
-
Containment : For a solid spill, gently cover with a plastic sheet to prevent dust from becoming airborne. For a liquid spill, surround the area with an inert absorbent material like sand, vermiculite, or a chemical spill pillow. [11]4. Collection : Carefully sweep up the solid material or absorb the liquid. Use non-sparking tools. Place the collected material and absorbents into a designated hazardous waste container.
-
Decontamination : Clean the spill area with a detergent solution and water. All cleaning materials (wipes, gloves, etc.) must also be disposed of as hazardous waste.
-
Report : Report the incident to your supervisor and EHS department.
References
- CymitQuimica. (2024). Safety Data Sheet.
- Thor Specialities (UK) LTD. (2019). Safety data sheet.
-
National Center for Biotechnology Information. (n.d.). 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride. PubChem Compound Database. Retrieved from [Link]
- Santa Cruz Biotechnology, Inc. (n.d.). Thiazole Material Safety Data Sheet.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - (R)-Butan-2-ol.
-
Enamine. (n.d.). Safety Data Sheet - amine hydrochloride. Retrieved from Enamine website.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2-Aminothiazole.
- Moldb. (n.d.). 2-(1,3-Thiazol-2-yl)butan-2-amine.
- Thermo Fisher Scientific. (n.d.). SAFETY DATA SHEET - (+/-)-2-Aminobutane.
- ChemScene. (n.d.). N-(thiophen-3-ylmethyl)butan-2-amine hydrochloride.
-
National Center for Biotechnology Information. (n.d.). 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride. PubChem Compound Database. Retrieved from [Link]
- Singh, D., et al. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. Archiv der Pharmazie.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- El-Sayed, M. A., et al. (2024).
-
U.S. Environmental Protection Agency. (2019). Management of Hazardous Waste Pharmaceuticals. Retrieved from [Link]
- Al-Mulla, A., et al. (2025). Synthesis of Thiazolo[5,4-d]thiazoles in an Eco-Friendly L-Proline–Ethylene Glycol Mixture. MDPI.
- United Nations Office on Drugs and Crime. (n.d.). Disposal of Chemicals used in the Illicit Manufacture of Drugs.
-
Wikipedia. (n.d.). 2-Aminothiazole. Retrieved from [Link]
- Rx Destroyer. (n.d.). DEA Pharmaceutical Disposal Regulations.
-
Singh, D., et al. (2023). Emerging green synthetic routes for thiazole and its derivatives: Current perspectives. National Center for Biotechnology Information. Retrieved from [Link]
- Abdel-Wahab, B. F., et al. (2025). Eco-Friendly Synthesis, Characterization and Biological Evaluation of Some Novel Pyrazolines Containing Thiazole Moiety as Potential Anticancer and Antimicrobial Agents.
Sources
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. 3-(1,3-Thiazol-2-yl)propan-1-amine dihydrochloride | C6H12Cl2N2S | CID 13499357 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. datasheets.scbt.com [datasheets.scbt.com]
- 4. researchgate.net [researchgate.net]
- 5. Emerging green synthetic routes for thiazole and its derivatives: Current perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-(1,3-Thiazol-2-yl)ethan-1-amine dihydrochloride | C5H10Cl2N2S | CID 45480390 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. tcichemicals.com [tcichemicals.com]
- 8. fishersci.com [fishersci.com]
- 9. epa.gov [epa.gov]
- 10. leap.epa.ie [leap.epa.ie]
- 11. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
